molecular formula C17H22ClNO3 B1663667 Ritodrine Hydrochloride CAS No. 23239-51-2

Ritodrine Hydrochloride

货号: B1663667
CAS 编号: 23239-51-2
分子量: 323.8 g/mol
InChI 键: IDLSITKDRVDKRV-JSUROZADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ritodrine Hydrochloride is the hydrochloride salt form of ritodrine, a phenethylamine derivative with tocolytic activity. This compound binds to and activates beta-2 adrenergic receptors of myocytes in the uterine myometrium, which results in decreased intensity and frequency of uterine contraction. Specifically, this compound probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhancing the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contraction. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
See also: Ritodrine (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSITKDRVDKRV-JSUROZADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200447
Record name Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23239-51-2, 52447-11-7
Record name Ritodrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23239-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritodrine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052447117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RITODRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ56Q60GC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ritodrine Hydrochloride mechanism of action on uterine smooth muscle

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Ritodrine (B1199850) Hydrochloride on Uterine Smooth Muscle

Executive Summary

Ritodrine hydrochloride is a selective beta-2 (β2) adrenergic receptor agonist primarily utilized as a tocolytic agent to arrest premature labor[1][2][3]. Its therapeutic effect is achieved through the relaxation of uterine smooth muscle (myometrium). This document provides a comprehensive technical overview of the molecular mechanisms underpinning ritodrine's action. It details the primary signaling cascade, downstream effector pathways, and the resulting physiological changes in myometrial cells. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of ritodrine's pharmacology.

Core Mechanism of Action: β2-Adrenergic Receptor Stimulation

The fundamental mechanism of ritodrine is its function as a β2-adrenergic agonist[1][3][4]. It selectively binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the outer membrane of myometrial cells[1][3][5][6]. This binding event initiates a cascade of intracellular events, the cornerstone of which is the activation of the adenylyl cyclase enzyme.

The sequence of events is as follows:

  • Receptor Binding: Ritodrine binds to the β2-adrenergic receptor on the myometrial cell surface[3][5].

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase[1][2].

  • cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP)[1][2][7].

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA)[1][2][8].

PKA is the central effector molecule in this pathway, and its activation leads to the phosphorylation of multiple downstream targets, culminating in a decrease in intracellular free calcium (Ca2+) concentrations and a reduction in the sensitivity of the contractile apparatus to Ca2+, thereby causing uterine relaxation[1][3][5].

Signaling Pathways and Downstream Effectors

The tocolytic effect of ritodrine is mediated by several interconnected downstream pathways activated by PKA. These pathways work synergistically to reduce myometrial contractility.

Modulation of Myosin Light Chain Kinase (MLCK)

A primary mechanism for smooth muscle relaxation is the PKA-mediated phosphorylation and subsequent inhibition of Myosin Light Chain Kinase (MLCK)[2][8][9].

  • Contraction Mechanism: Uterine contraction is initiated by the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates MLCK[10][11]. Activated MLCK phosphorylates the 20-kDa regulatory light chain of myosin II, which enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and muscle contraction[12][13].

  • Ritodrine's Effect: PKA, activated by the ritodrine-induced cAMP surge, phosphorylates MLCK[2][8]. This phosphorylation decreases the affinity of MLCK for the Ca2+-calmodulin complex, thereby inhibiting its activity[10]. Reduced MLCK activity leads to decreased phosphorylation of the myosin light chain, preventing the actin-myosin interaction and resulting in smooth muscle relaxation[2].

MLCK_Inhibition_Pathway Ritodrine Ritodrine Beta2AR β2-Adrenergic Receptor Ritodrine->Beta2AR Binds AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates (Inhibits) MLCK_inactive Inactive MLCK (Phosphorylated) MLCK_active->MLCK_inactive MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Phosphorylates Relaxation Uterine Relaxation MLCK_inactive->Relaxation MyosinLC Myosin Light Chain Contraction Uterine Contraction MyosinLC_P->Contraction

Figure 1: PKA-mediated inhibition of Myosin Light Chain Kinase (MLCK).

Regulation of Intracellular Calcium (Ca2+) Homeostasis

Ritodrine significantly reduces the concentration of cytosolic free Ca2+, a critical ion for muscle contraction[1][3][5]. This is achieved through PKA-mediated effects on ion channels and pumps.

  • Potassium (K+) Channel Activation: Studies have shown that ritodrine activates two types of K+ channels in pregnant human myometrial cells: the high-conductance Ca2+-activated K+ (KCa) channel and the ATP-sensitive K+ (KATP) channel[14]. PKA-dependent phosphorylation is implicated in the activation of both channel types[14]. The opening of K+ channels leads to an efflux of K+, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated L-type Ca2+ channels to open, thus reducing Ca2+ influx and promoting relaxation[15].

  • Calcium Sequestration: PKA can phosphorylate phospholamban (PLB), a regulatory protein of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump[16][17]. In its unphosphorylated state, PLB inhibits SERCA. PKA-mediated phosphorylation of PLB relieves this inhibition, stimulating SERCA activity. This enhanced activity leads to increased pumping of Ca2+ from the cytosol into the sarcoplasmic reticulum (SR), effectively lowering cytosolic Ca2+ levels and contributing to muscle relaxation[16].

Calcium_Homeostasis_Pathway cluster_membrane Cell Membrane cluster_sr Sarcoplasmic Reticulum K_Channel K+ Channels (KCa, KATP) Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Leads to Ca_Channel L-type Ca2+ Channel Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx SERCA SERCA Pump Ca_Sequestration Increased Ca2+ Sequestration into SR SERCA->Ca_Sequestration PLB Phospholamban (PLB) PLB->SERCA Disinhibits PKA Activated PKA PKA->K_Channel Phosphorylates (Activates) PKA->PLB Phosphorylates Hyperpolarization->Ca_Channel Inhibits opening Cytosolic_Ca Decreased Cytosolic [Ca2+] Ca_Influx->Cytosolic_Ca Ca_Sequestration->Cytosolic_Ca Relaxation Uterine Relaxation Cytosolic_Ca->Relaxation

Figure 2: PKA-mediated regulation of intracellular calcium homeostasis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of ritodrine.

Table 1: Ritodrine Potency and Efficacy on Uterine Contractility

Parameter Species / Tissue Value / Observation Reference
Effective Concentration Isolated rat uterus 10⁻⁹ - 10⁻⁶ M suppresses spontaneous and evoked contractions. [18][19]
Effective Concentration Pregnant rat myometrium > 10⁻⁸ M suppresses contraction; > 10⁻⁷ M increases cAMP. [15]
Relative Potency Isolated rat uterus ~10x more potent than isoxsuprine. [18][19]

| Relative Potency | Isolated rat uterus | ~100-1,000x less potent than isoproterenol. |[15][18][19] |

Table 2: Receptor Binding and Downstream Signaling

Parameter Species / Tissue Value / Observation Reference
Receptor Type Human myometrium Predominantly β2-adrenergic receptor. [7]
Binding Affinity (Kd) Human amnion 458.9 ± 72.1 pmol/L (Note: amnion, not myometrium). [20]
Max Binding Capacity (Bmax) Human amnion 70.0 ± 17.2 fmol/mg protein. [20]
Receptor Desensitization Pregnant sheep myometrium 49% decrease in β-adrenergic receptor density after 24h infusion. [21]
Adenylyl Cyclase Activity Pregnant sheep myometrium 70% reduction after 24h ritodrine infusion. [21]

| cAMP Production | Pregnant rat myometrium | Increased with ritodrine > 10⁻⁷ M. |[15][22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used to elucidate ritodrine's mechanism of action.

Isolated Uterine Tissue Contractility Assay

This protocol is used to assess the direct effect of ritodrine on uterine muscle contractility ex vivo.

  • Tissue Preparation:

    • Uterine horns are excised from pregnant rats (e.g., Wistar, 19-22 days gestation) and immediately placed in chilled, oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution)[15][18][19].

    • Longitudinal or circular muscle strips (approx. 10-15 mm long, 2-3 mm wide) are dissected from the uterus.

  • Experimental Setup:

    • Each muscle strip is mounted vertically in an organ bath (10-20 mL capacity) containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.

    • Tissues are equilibrated under a resting tension (e.g., 1.0 g) for 60-90 minutes, with the bath solution changed every 15-20 minutes.

  • Data Acquisition:

    • Spontaneous contractions are recorded to establish a baseline.

    • Ritodrine is added to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁵ M)[18][19].

    • The inhibitory effect is quantified by measuring the change in amplitude and frequency of contractions compared to the pre-drug baseline. Data are often expressed as a percentage of inhibition.

  • Workflow Diagram:

Contractility_Assay_Workflow A 1. Excise Uterus from Pregnant Rat B 2. Dissect Myometrial Strips in Chilled Saline Solution A->B C 3. Mount Strip in Organ Bath (37°C, Oxygenated) B->C D 4. Connect to Force Transducer and Apply Resting Tension C->D E 5. Equilibrate (60-90 min) D->E F 6. Record Baseline Spontaneous Contractions E->F G 7. Add Cumulative Concentrations of this compound F->G H 8. Record Changes in Contraction Amplitude & Frequency G->H I 9. Analyze Data: Calculate % Inhibition H->I

Figure 3: Workflow for isolated uterine tissue contractility assay.

Patch-Clamp Electrophysiology for Ion Channel Activity

This technique is used to measure the activity of single ion channels in myometrial cells, as described in studies investigating ritodrine's effect on K+ channels[14].

  • Cell Preparation:

    • Myometrial tissue is obtained from pregnant women undergoing Cesarean section.

    • The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and dispase) to isolate single myometrial smooth muscle cells.

    • Cells are cultured for a short period before the experiment.

  • Recording Configuration:

    • A glass micropipette with a very fine tip (tip diameter ~1 µm) is pressed against the membrane of a single myometrial cell.

    • Suction is applied to form a high-resistance seal (a "gigaseal"), electrically isolating the patch of membrane under the pipette tip.

    • Configurations such as "cell-attached" or "inside-out" patches are used. For studying intracellular modulation (e.g., by PKA), the inside-out configuration is ideal, as it exposes the intracellular face of the membrane to the bath solution.

  • Experimental Conditions:

    • The pipette solution (extracellular) and bath solution (intracellular) are of known ionic compositions.

    • Ritodrine (e.g., 10⁻⁵ M) can be included in the pipette solution to study its direct effect on the channel from the outside[14].

    • Modulators like GTP, PKA, or forskolin (B1673556) can be added to the bath solution in the inside-out configuration to investigate the intracellular signaling pathway[14].

  • Data Analysis:

    • A patch-clamp amplifier records the tiny ionic currents flowing through the single channel(s) in the membrane patch.

    • Analysis of the recordings reveals the channel's conductance, open probability, and mean open/closed times, showing how these parameters are affected by ritodrine and other signaling molecules.

Conclusion

This compound exerts its tocolytic effect on uterine smooth muscle through a well-defined signaling pathway. By acting as a β2-adrenergic agonist, it elevates intracellular cAMP, which in turn activates PKA. PKA orchestrates uterine relaxation through a multi-pronged approach: inhibiting the contractile machinery via MLCK phosphorylation and reducing intracellular Ca2+ levels by modulating ion channels and stimulating Ca2+ sequestration. The quantitative data and experimental protocols summarized herein provide a robust framework for understanding and further investigating the pharmacological properties of ritodrine and other tocolytic agents. The potential for receptor desensitization with prolonged use remains a critical area of study for optimizing therapeutic strategies[6][21].

References

A Comprehensive Guide to the Synthesis of Ritodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for Ritodrine (B1199850) Hydrochloride, a beta-2 adrenergic agonist primarily used as a tocolytic agent to halt premature labor. The information presented is collated from various patented synthetic routes, offering a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction

Ritodrine Hydrochloride, chemically known as 1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethylamino]propan-1-ol hydrochloride, is a crucial medication for managing preterm labor.[1] Its synthesis has been approached through several distinct pathways, each with its own set of advantages and challenges. This guide details the most prominent synthetic strategies, providing experimental protocols and quantitative data where available.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

  • Reductive Amination: This approach involves the formation of an imine or enamine intermediate from a ketone precursor, which is then reduced to the final amine.

  • Condensation Reaction: This strategy relies on the direct coupling of an amino alcohol with a halo-alcohol derivative.

  • Amidation Followed by Reduction: In this two-step process, an amide intermediate is first formed and then subsequently reduced to yield the secondary amine of Ritodrine.

The following sections provide detailed descriptions of these synthetic routes.

Synthesis Route 1: Reductive Amination

This synthetic pathway utilizes a reductive amination reaction between 1-hydroxy-1-(4-hydroxyphenyl)-2-propanone and 4-hydroxyphenylethylamine. The reaction is typically carried out in the presence of a reducing agent and an acid promoter, followed by salt formation with hydrochloric acid to yield this compound.[2]

Experimental Protocol

Step 1: Reductive Amination

  • To a suitable reaction vessel, add 1-hydroxy-1-(4-hydroxyphenyl)-2-propanone (1.0 eq).

  • Add 4-hydroxyphenylethylamine (1.0-1.2 eq) to the vessel.[2]

  • The chosen solvent (e.g., methanol, ethanol (B145695), or THF) is then added.

  • An acid promoter, such as acetic acid or formic acid, is introduced to the mixture.[2]

  • The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride) (1.3-1.5 eq) is added portion-wise while maintaining the reaction temperature.[2]

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.

Step 2: Salt Formation

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The residue is redissolved in a suitable solvent (e.g., ethanol).

  • Hydrochloric acid (in a suitable solvent like ethanol or isopropanol) is added to the solution to precipitate this compound.

  • The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data
ParameterValueReference
Molar Ratio (Ketone:Amine) 1 : 1.0-1.2[2]
Molar Ratio (Ketone:Reducing Agent) 1 : 1.3-1.5[2]
Typical Solvents Methanol, Ethanol, THF[2]
Typical Reducing Agents Sodium Borohydride, Sodium Cyanoborohydride, Sodium Triacetoxyborohydride[2]
Typical Acid Promoters Acetic Acid, Formic Acid[2]

Synthesis Workflow

A 1-hydroxy-1-(4-hydroxyphenyl) -2-propanone C Reductive Amination A->C B 4-hydroxyphenylethylamine B->C D Ritodrine (Free Base) C->D Reducing Agent (e.g., NaBH4) E Salt Formation with HCl D->E F This compound E->F HCl

Caption: Reductive Amination Synthesis of Ritodrine HCl.

Synthesis Route 2: Condensation Reaction

This method involves the direct condensation of 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride with 4-(2-haloethanol)phenol in the presence of a catalyst and an acid binding agent. The resulting Ritodrine free base is then converted to its hydrochloride salt.[3][4]

Experimental Protocol

Step 1: Condensation

  • In a reaction vessel, suspend 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, THF).[3]

  • Add an acid binding agent, such as potassium carbonate or triethylamine (B128534).[3]

  • A catalyst, for instance, potassium iodide, is added to the mixture.[3]

  • 4-(2-chloroethanol)phenol or 4-(2-bromoethanol)phenol (1.0-2.0 eq) is added to the reaction mixture.[3]

  • The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

Step 2: Work-up and Salt Formation

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The pH of the filtrate is adjusted to 4-5 with hydrochloric acid.

  • The solvent is removed under reduced pressure.

  • The residue is recrystallized from a suitable solvent system (e.g., n-hexane/ethyl acetate) to yield this compound as a white solid.[3]

Quantitative Data
ParameterValueReference
Molar Ratio (Amino alcohol:Halo-alcohol) 1 : 1.0-2.0[3][4]
Typical Solvents Ethanol, THF[3]
Typical Catalysts Potassium Iodide[3]
Typical Acid Binding Agents Potassium Carbonate, Triethylamine[3]
Reaction Temperature Reflux[3]
Reported Yield 87.2%[3]

Synthesis Workflow

A 2-amino-1-(4-hydroxyphenyl) propanol hydrochloride C Condensation A->C B 4-(2-haloethanol)phenol B->C D Ritodrine (Free Base) C->D Catalyst (e.g., KI) Acid binder E Salt Formation with HCl D->E F This compound E->F HCl

Caption: Condensation Synthesis of Ritodrine HCl.

Synthesis Route 3: Amidation and Reduction

This synthetic route proceeds through an amide intermediate. Initially, 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride is condensed with 4-hydroxyphenylacetic acid to form an amide. This intermediate is then reduced to yield Ritodrine, which is subsequently converted to the hydrochloride salt.[5]

Experimental Protocol

Step 1: Amidation

  • Dissolve 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (1.0 eq) and triethylamine (1.0 eq) in a solvent like dichloromethane.[1]

  • To this solution, add 4-hydroxyphenylacetic acid (1.1-1.2 eq) and a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (1.0 eq).[1]

  • An additive like N-hydroxybenzotriazole (HOBt) (0.1 eq) can also be included.[1]

  • The reaction mixture is stirred at a slightly elevated temperature (e.g., 35 °C) for several hours.[1]

  • Upon completion, the reaction mixture is worked up by washing with dilute acid, base, and brine, followed by drying and evaporation of the solvent to yield the amide intermediate.[1]

Step 2: Reduction and Salt Formation

  • The amide intermediate (1.0 eq) is dissolved in a solvent such as methanol.

  • A catalyst, typically 5% palladium on carbon (10% w/w), and concentrated hydrochloric acid are added.[1]

  • The mixture is hydrogenated under pressure (e.g., 5 KG) at an elevated temperature (e.g., 50 °C) until hydrogen uptake ceases.[1]

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The resulting residue is recrystallized from a suitable solvent mixture (e.g., n-hexane/ethyl acetate) to afford this compound.[1]

Quantitative Data
ParameterStageValueReference
Molar Ratio (Amino alcohol:Acid) Amidation1 : 1.1-1.2[5]
Coupling Agent AmidationEDC[1]
Solvent AmidationDichloromethane[1]
Reaction Temperature Amidation35 °C[1]
Reported Yield (Intermediate) Amidation89.7%[1]
Catalyst Reduction5% Pd/C[1]
Solvent ReductionMethanol[1]
Hydrogen Pressure Reduction5 KG[1]
Reaction Temperature Reduction50 °C[1]
Reported Yield (Final Product) Reduction81.5%[1]

Synthesis Workflow

A 2-amino-1-(4-hydroxyphenyl) propanol hydrochloride C Amidation A->C B 4-hydroxyphenylacetic acid B->C D Amide Intermediate C->D EDC, HOBt E Reduction D->E F Ritodrine (Free Base) E->F H2, Pd/C G Salt Formation with HCl F->G H This compound G->H HCl

Caption: Amidation and Reduction Synthesis of Ritodrine HCl.

Mechanism of Action: Signaling Pathway

Ritodrine functions as a beta-2 adrenergic agonist.[6][7] It selectively binds to and stimulates beta-2 adrenergic receptors on the smooth muscle of the uterus.[7] This activation triggers a cascade of intracellular events, leading to muscle relaxation and the cessation of uterine contractions.

Ritodrine Ritodrine Beta2Receptor Beta-2 Adrenergic Receptor Ritodrine->Beta2Receptor Binds to AdenylylCyclase Adenylyl Cyclase Beta2Receptor->AdenylylCyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Intracellular Ca2+ Concentration PKA->Calcium Decreases Contraction Uterine Muscle Contraction Calcium->Contraction Required for Relaxation Uterine Muscle Relaxation Calcium->Relaxation Leads to

Caption: Ritodrine's Mechanism of Action Signaling Pathway.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each offering different starting materials and reaction conditions. The choice of a particular synthetic route in a drug development setting will depend on factors such as the availability and cost of starting materials, scalability, and overall process efficiency. This guide provides a foundational understanding of these synthetic strategies to aid researchers in their pursuit of efficient and robust methods for the preparation of this important pharmaceutical agent.

References

An In-depth Technical Guide to the Early Preclinical Studies of Ritodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical studies of Ritodrine (B1199850) Hydrochloride, a beta-2 adrenergic agonist primarily used for the management of preterm labor. This document delves into the key pharmacological, pharmacokinetic, and toxicological findings from early animal studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Core Pharmacology: Mechanism of Action

Ritodrine Hydrochloride is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors. Its primary therapeutic effect is the relaxation of uterine smooth muscle, leading to the cessation of premature contractions.[1][2][3]

The signaling pathway initiated by Ritodrine's binding to the β2-adrenergic receptor on myometrial cells involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates several intracellular proteins. This cascade ultimately leads to a decrease in intracellular calcium ion concentrations, inhibiting the actin-myosin interaction required for muscle contraction and resulting in uterine relaxation.[1][2][3]

Ritodrine_Signaling_Pathway Ritodrine This compound Beta2_Receptor β2-Adrenergic Receptor Ritodrine->Beta2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Ca_Reduction Decreased Intracellular Ca²⁺ PKA->Ca_Reduction Leads to Relaxation Uterine Smooth Muscle Relaxation Ca_Reduction->Relaxation Results in Experimental_Workflow_Tocolysis cluster_invitro In Vitro (Rat) cluster_invivo In Vivo (Rabbit) Rat_Model Pregnant Wistar Rat (18 days gestation) Uterine_Strips Isolate Myometrial Strips Rat_Model->Uterine_Strips Organ_Bath Mount in Organ Bath Uterine_Strips->Organ_Bath Record_Contractions Record Spontaneous/ Induced Contractions Organ_Bath->Record_Contractions Add_Ritodrine Add Ritodrine (10⁻⁹-10⁻⁶ M) Record_Contractions->Add_Ritodrine Analyze_Inhibition Analyze Inhibition of Contractions Add_Ritodrine->Analyze_Inhibition Rabbit_Model Pregnant Rabbit (27-29 days gestation) Anesthesia_Surgery Anesthesia & Surgery Rabbit_Model->Anesthesia_Surgery Monitor_Physiology Monitor Uterine Motility & Cardiovascular Parameters Anesthesia_Surgery->Monitor_Physiology Administer_Ritodrine Administer Ritodrine IV (10-1,000 µg/kg) Monitor_Physiology->Administer_Ritodrine Analyze_Effects Analyze Tocolytic & Cardiovascular Effects Administer_Ritodrine->Analyze_Effects Toxicology_Study_Types Toxicology Preclinical Toxicology Acute Acute Toxicity Toxicology->Acute Reproductive Reproductive & Developmental Toxicity Toxicology->Reproductive Fertility Fertility & Early Embryonic Development Reproductive->Fertility EmbryoFetal Embryo-fetal Development Reproductive->EmbryoFetal PrePostnatal Prenatal & Postnatal Development Reproductive->PrePostnatal

References

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Ritodrine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of ritodrine (B1199850) hydrochloride in key animal models. The following sections detail quantitative pharmacokinetic parameters, in-depth experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support preclinical research and development efforts.

Section 1: Comparative Pharmacokinetics of Ritodrine Hydrochloride

The pharmacokinetic profile of this compound has been characterized in several animal species, providing crucial data for understanding its absorption, distribution, metabolism, and excretion (ADME). This section summarizes the key quantitative parameters across different models and administration routes.

Pharmacokinetic Parameters in Rats (Wistar)

Oral and intravenous administrations in Wistar rats have been pivotal in determining the fundamental pharmacokinetic properties and bioavailability of ritodrine.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Absolute Bioavailability (%)
Intravenous1----100
Intragastric10----4.3[1][2]
Buccal10----14.2[1][2]
Pharmacokinetics in Sheep (Pregnant Ewes)

Studies in pregnant sheep have been instrumental in understanding the placental transfer of ritodrine, a critical aspect of its use as a tocolytic agent.

Table 2: this compound Concentrations in Pregnant Ewes and Fetuses

Dosing RegimenMaternal Peak Concentration (ng/mL)Fetal Peak Concentration (ng/mL)
Sequential Infusion (up to 30 µg/kg/min for 30 min)313.4 ± 24.112.6 ± 3.7
Constant Infusion (3.0 µg/kg/min for 4 h)95.9 ± 17.1 (at 4 h)3.3 ± 0.7 (at 4 h)

Data from these studies indicate a low transplacental passage of ritodrine.[3]

Pharmacokinetics in Rhesus Monkeys (Pregnant vs. Non-pregnant)

Comparative studies in pregnant and non-pregnant rhesus monkeys highlight the physiological impact of pregnancy on the pharmacokinetics of ritodrine.

Table 3: Comparative Pharmacokinetics of this compound in Pregnant and Non-pregnant Rhesus Monkeys

ParameterPregnant MonkeysNon-pregnant Monkeys
Distribution Phase Half-life (h)0.40 ± 0.080.21 ± 0.03
Volume of Distribution (L/kg)1.99 ± 0.944.75 ± 0.90
Plasma Clearance (mL/min/kg)18.8 ± 7.127.2 ± 5.0
Disposition Half-life (h)1.8 ± 0.43.3 ± 0.4
Steady-State Plasma Concentration (ng/mL at 2 µg/kg/min)10453

These findings demonstrate significant differences in ritodrine's pharmacokinetics during pregnancy, suggesting that dosing regimens may need adjustment.[4]

Data Gaps in Other Animal Models

Section 2: Detailed Experimental Protocols

The methodologies employed in the pharmacokinetic evaluation of this compound are critical for the interpretation and replication of study results. This section outlines the typical experimental designs and analytical procedures.

Animal Models and Husbandry
  • Species: Wistar rats, pregnant sheep (ewes), and Rhesus monkeys have been the primary models.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

  • Acclimation: A suitable acclimation period is allowed before the commencement of any experimental procedures.

Drug Administration
  • Intravenous (IV): For intravenous administration, this compound is dissolved in a suitable vehicle, such as sterile saline. The solution is administered, often via a cannulated vein (e.g., jugular vein in rats), as either a bolus injection or a controlled infusion.[7]

  • Oral (Intragastric): For oral administration, a solution of this compound is prepared and administered directly into the stomach using oral gavage. The volume administered is based on the animal's body weight.[7][8]

  • Buccal: In buccal administration studies, a solution of this compound is applied to the buccal mucosa of the animal.[7][8]

Blood Sampling
  • Time Points: Blood samples are collected at predetermined time intervals post-dosing to capture the absorption, distribution, and elimination phases of the drug.

  • Sample Collection: Blood is typically collected from a cannulated artery or vein into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of ritodrine in plasma samples is predominantly achieved using validated HPLC methods, often coupled with fluorescence or mass spectrometry detectors for enhanced sensitivity and selectivity.[7][8]

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the drug and remove interfering substances.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is commonly used for separation.

    • Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Fluorescence detection is often employed, with excitation and emission wavelengths set to optimize the signal for ritodrine (e.g., Ex: 278 nm, Em: 306 nm).[7][8]

  • Method Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA or ICH) for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results.

Section 3: Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

This compound is a selective beta-2 adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of these receptors, leading to a cascade of intracellular events that result in smooth muscle relaxation, particularly in the myometrium.

Ritodrine_Signaling_Pathway Ritodrine This compound Beta2AR Beta-2 Adrenergic Receptor Ritodrine->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in Phosphorylates Ca_dec Decreased Intracellular Calcium Concentration PKA->Ca_dec Promotes MLCK_out Myosin Light Chain Kinase (Inactive) MLCK_in->MLCK_out Relaxation Smooth Muscle Relaxation MLCK_out->Relaxation Leads to Ca_dec->Relaxation Contributes to

Caption: Ritodrine's beta-2 adrenergic signaling cascade.

Experimental Workflow for a Typical Pharmacokinetic Study

The workflow for conducting a pharmacokinetic study in an animal model involves a series of sequential and interconnected steps, from initial planning to final data analysis.

PK_Study_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Protocol Protocol Design (Species, Dose, Route) Ethics IACUC Approval Protocol->Ethics Acclimation Animal Acclimation Ethics->Acclimation Dosing Drug Administration Acclimation->Dosing Sampling Blood Sample Collection (Timed Intervals) Dosing->Sampling Processing Plasma Processing & Storage Sampling->Processing Analysis HPLC/LC-MS/MS Analysis Processing->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Quantification->PK_Calc Report Final Report Generation PK_Calc->Report

Caption: General workflow of a preclinical pharmacokinetic study.

References

Technical Whitepaper: An In-Depth Analysis of Ritodrine Hydrochloride's Binding Affinity to Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ritodrine Hydrochloride is a selective beta-2 adrenergic receptor (β2-AR) agonist, historically utilized as a tocolytic agent to manage premature labor.[1][2][3] Its therapeutic effect is mediated by binding to β2-ARs in the myometrium, initiating a signaling cascade that leads to uterine smooth muscle relaxation.[4][5] This document provides a detailed technical analysis of Ritodrine's binding affinity to the β2-AR, outlines the canonical signaling pathway, and presents standardized experimental protocols for quantifying these interactions. While comprehensive binding affinity data for Ritodrine in its primary target tissue is scarce in publicly available literature, this guide synthesizes existing knowledge to provide a foundational understanding for researchers in pharmacology and drug development.

This compound: Mechanism of Action

Ritodrine is a sympathomimetic amine that functions as a selective β2-AR agonist.[2] The β2-AR is a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of various organs, including the uterus and bronchi.[4] Upon binding, Ritodrine stabilizes the receptor in its active conformation, leading to the activation of a downstream signaling cascade that ultimately results in smooth muscle relaxation and the cessation of uterine contractions.[1][5]

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki).[6] A lower value for these constants indicates a higher binding affinity.

While Ritodrine's clinical efficacy is well-established, specific quantitative binding affinity data in its primary target tissue (myometrium) is not widely reported in the literature. However, a study characterizing β2-ARs in human amnion provides valuable insight.

ParameterValueReceptor/TissueRadioligand UsedSource
Dissociation Constant (Kd) 458.9 ± 72.1 pmol/LBeta-2 Adrenergic Receptor (Human Amnion)¹²⁵I-iodopindolol[7]
Max. Binding Capacity (Bmax) 70.0 ± 17.2 fmol/mg proteinBeta-2 Adrenergic Receptor (Human Amnion)¹²⁵I-iodopindolol[7]

Note: Interestingly, in the context of human amnion tissue, Ritodrine was found to act as a β2-AR antagonist, as it failed to stimulate cyclic adenosine (B11128) 3'5'-monophosphate (cAMP) and inhibited isoproterenol-stimulated cAMP production.[7] This contrasts with its established role as an agonist in uterine smooth muscle, highlighting the potential for tissue-specific differences in drug action.

Beta-2 Adrenergic Receptor Signaling Pathway

The classical signaling pathway for β2-AR activation involves coupling to the heterotrimeric Gs protein.[8] The activation cascade is a cornerstone of sympathomimetic drug action.

Canonical Gs-cAMP Pathway

Upon agonist binding, the β2-AR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gs protein (Gαs).[8] This activation causes Gαs to dissociate from the βγ-subunits and bind to and activate adenylyl cyclase.[1][4] Adenylyl cyclase then catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[9] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4][8] PKA proceeds to phosphorylate various intracellular targets, which in smooth muscle cells, leads to the sequestration of intracellular calcium and the inhibition of myosin light-chain kinase (MLCK), resulting in muscle relaxation.[1]

Gs_Pathway cluster_membrane Plasma Membrane B2AR β2-AR Gs Gs Protein (GDP) B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_act Gαs (GTP) Gs->Gs_act GDP→GTP Gs_act->AC Activates Ritodrine Ritodrine Ritodrine->B2AR Binds ATP ATP ATP->AC PKA_i Inactive PKA cAMP->PKA_i Activates PKA_a Active PKA PKA_i->PKA_a Targets Downstream Targets (e.g., MLCK) PKA_a->Targets Phosphorylates Relaxation Smooth Muscle Relaxation Targets->Relaxation Leads to

Caption: Canonical β2-AR Gs-cAMP signaling pathway activated by Ritodrine.
Alternative Signaling Pathways

Beyond the canonical Gs pathway, β2-ARs can engage in alternative signaling. For instance, following phosphorylation by G-protein-coupled receptor kinases (GRKs), the receptor can recruit β-arrestins.[8] This interaction not only desensitizes the Gs-mediated signal but can also initiate distinct, G-protein-independent signaling cascades, such as activating the ERK1/2 pathway, which is involved in different cellular processes.[8][10]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinity.[11] The following is a generalized protocol for a competitive binding assay to determine the Ki of Ritodrine for the β2-AR.

Materials
  • Membrane Preparation: Cells or tissue homogenates expressing β2-AR (e.g., myometrial tissue, or a cell line like HEK-293T overexpressing the receptor).

  • Radioligand: A high-affinity β2-AR antagonist, such as [³H]-dihydroalprenolol (DHA) or ¹²⁵I-iodopindolol.[7]

  • Competitor: this compound (unlabeled).

  • Non-specific Control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., Propranolol).[11]

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Scintillation Cocktail: For detecting radioactivity.

  • Instrumentation: Filtration apparatus (e.g., Brandel Harvester), scintillation counter.[11]

Method
  • Membrane Preparation:

    • Homogenize tissue or cells in an ice-cold lysis buffer.

    • Perform differential centrifugation to isolate the membrane fraction.[11]

    • Resuspend the final membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[12]

  • Assay Setup (in 96-well plates):

    • Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at or near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to block all specific binding.[11]

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of unlabeled this compound.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[12]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[11]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each sample, subtract the average CPM from the non-specific binding wells from the measured CPM.

    • Specific Binding = Total CPM - Non-specific CPM

  • Generate Competition Curve: Plot the specific binding as a function of the logarithm of the Ritodrine concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of Ritodrine that inhibits 50% of the specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical radioligand binding assay workflow.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane 1. β2-AR Membrane Preparation Assay_Setup 2. Assay Plate Setup (Total, NSB, Competition) Membrane->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Rapid Vacuum Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting (CPM) Filtration->Counting Analysis 6. Data Analysis (IC50 → Ki) Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

Caption: Workflow diagram for a competitive radioligand binding assay.

Conclusion

This compound exerts its tocolytic effects through agonism at the beta-2 adrenergic receptor, initiating a well-characterized Gs-cAMP-PKA signaling cascade. While its clinical function is understood, detailed public data on its binding affinity (Ki, Kd) in myometrial tissue remains limited. The data from human amnion provides a starting point but also suggests the possibility of tissue-specific pharmacology. The standardized radioligand binding assays detailed herein represent the definitive method for elucidating the precise binding characteristics of Ritodrine and other ligands at the β2-AR, providing critical data for drug development and pharmacological research. Further studies are warranted to fully characterize the binding profile of Ritodrine in its primary therapeutic target tissue.

References

Ritodrine Hydrochloride's metabolic pathways and enzymatic degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine (B1199850) Hydrochloride, a selective β2-adrenergic receptor agonist, was historically utilized as a tocolytic agent to manage preterm labor. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the metabolic pathways and enzymatic degradation of Ritodrine, focusing on the core processes of conjugation and the enzymes responsible for its biotransformation. While Ritodrine has been withdrawn from some markets, the principles of its metabolism remain relevant for the study of similar phenolic drugs.

Core Metabolic Pathways

The metabolism of Ritodrine Hydrochloride is characterized predominantly by Phase II conjugation reactions. Unlike many sympathomimetic amines, it is resistant to Phase I metabolism by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT)[1]. The primary routes of metabolic clearance are sulfation and glucuronidation of its two phenolic hydroxyl groups. These inactive metabolites are then excreted in the urine[2][3].

Sulfation

Sulfation is a major metabolic pathway for Ritodrine. This reaction is catalyzed by sulfotransferase (SULT) enzymes. Specific human cytosolic SULT isoforms have been identified as being responsible for the sulfation of Ritodrine.

  • SULT1A1

  • SULT1A3

  • SULT1C4

Among these, SULT1A3 exhibits the highest activity towards Ritodrine. Genetic polymorphisms in the SULT1A3 gene can lead to variations in enzyme activity, potentially affecting the rate and extent of Ritodrine sulfation among individuals[4].

Glucuronidation

Glucuronidation is another significant pathway in the metabolism of Ritodrine, leading to the formation of glucuronide conjugates[1][2]. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While it is established that glucuronidation occurs, the specific UGT isoforms responsible for the metabolism of Ritodrine have not been fully elucidated in the reviewed literature. The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to one of the phenolic hydroxyl groups of Ritodrine.

The two phenolic hydroxyl groups on the Ritodrine molecule are the sites for both sulfation and glucuronidation. Studies have shown that conjugation can occur at either hydroxyl group, with a preference for the phenolic hydroxyl group on the [2-(p-hydroxyphenyl)-2-hydroxy-1-methylethyl]amine portion of the molecule[1].

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of this compound.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Elimination Half-life1.7 - 2.6 hours[5]
Plasma Clearance1.0 - 3.3 L/min[2]
Apparent Volume of Distribution6.95 ± 3.54 L/kg[2]
Protein Binding~56%[5]

Table 2: Ritodrine and Metabolite Concentrations/Ratios

ParameterFindingReference
Steady-state Plasma Concentration (50 µ g/min infusion)28 ± 11 ng/mL[2]
Proportion of Conjugated Metabolites in Maternal Urine76%[1]
Proportion of Conjugated Metabolites in Neonatal Urine90%[1]
Ratio of Unchanged Ritodrine to Sulfate (B86663) Conjugate in Serum (Twin Pregnancy, Weeks 32-36)~1.7[4]
Ratio of Unchanged Ritodrine to Glucuronide Conjugate in Serum (Twin Pregnancy, Weeks 32-36)~1.8 - 2.2[4]
Average Unchanged Ritodrine Concentration in Serum (Twin Pregnancy)118.8 ± 33.2 ng/mL[4]

Signaling Pathways and Experimental Workflows

Metabolic Pathways of this compound

Ritodrine_Metabolism cluster_sulfation Sulfation Pathway cluster_glucuronidation Glucuronidation Pathway Ritodrine This compound SULTs SULT1A1, SULT1A3, SULT1C4 Ritodrine->SULTs UGTs UGT Isoforms (Specific isoforms not fully elucidated) Ritodrine->UGTs Sulfate_Conjugate Ritodrine Sulfate Conjugate SULTs->Sulfate_Conjugate Excretion Excretion Sulfate_Conjugate->Excretion Urinary Excretion Glucuronide_Conjugate Ritodrine Glucuronide Conjugate UGTs->Glucuronide_Conjugate Glucuronide_Conjugate->Excretion Urinary Excretion

Caption: Metabolic pathways of this compound.

General Experimental Workflow for In Vitro Metabolism Studies

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination_extraction Termination & Extraction cluster_analysis Analysis Ritodrine_Sol Prepare Ritodrine Stock Solution Incubation_Mix Combine Ritodrine, Enzyme Source, and Cofactors in Buffer Ritodrine_Sol->Incubation_Mix Enzyme_Source Prepare Enzyme Source (e.g., Liver Microsomes, Recombinant SULTs/UGTs) Enzyme_Source->Incubation_Mix Cofactors Prepare Cofactors (PAPS for Sulfation, UDPGA for Glucuronidation) Cofactors->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Terminate_Rxn Terminate Reaction (e.g., Acetonitrile (B52724), Perchloric Acid) Incubate->Terminate_Rxn Centrifuge Centrifuge to Pellet Protein Terminate_Rxn->Centrifuge Extract_Supernatant Collect Supernatant Centrifuge->Extract_Supernatant Analysis_LCMS Analyze by LC-MS/MS or HPLC to Quantify Parent and Metabolites Extract_Supernatant->Analysis_LCMS

Caption: A general workflow for in vitro metabolism assays of Ritodrine.

Experimental Protocols

While specific, detailed protocols for Ritodrine metabolism studies are proprietary to the conducting laboratories, a general methodology can be outlined based on common practices in drug metabolism research.

In Vitro Sulfation Assay Using Recombinant Human SULTs

Objective: To determine the kinetics of Ritodrine sulfation by specific SULT isoforms.

Materials:

  • This compound

  • Recombinant human SULT1A1, SULT1A3, and SULT1C4

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) - cofactor

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Ritodrine in a suitable solvent (e.g., water or methanol).

    • Prepare a stock solution of PAPS in water.

    • Dilute the recombinant SULT enzymes in Tris-HCl buffer to the desired concentration.

  • Incubation:

    • In a microcentrifuge tube, combine the Tris-HCl buffer, recombinant SULT enzyme, and Ritodrine at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding PAPS.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the residue in the mobile phase for analysis.

  • Analysis:

    • Analyze the samples by a validated HPLC or LC-MS/MS method to separate and quantify the parent drug and the sulfate conjugate.

    • Calculate the reaction velocity at each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Analysis of Ritodrine and its Conjugates in Biological Matrices (e.g., Plasma, Urine)

Objective: To quantify the concentrations of Ritodrine and its sulfate and glucuronide conjugates in biological samples.

Materials:

  • Biological matrix (plasma or urine) from subjects administered Ritodrine

  • β-glucuronidase and sulfatase enzymes

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

  • HPLC or LC-MS/MS system

  • Analytical standards for Ritodrine and its conjugates (if available)

Procedure:

  • Sample Pre-treatment (for total metabolite quantification):

    • To measure the total amount of a specific conjugate, an enzymatic hydrolysis step is required.

    • For glucuronide conjugates, incubate the sample with β-glucuronidase at an optimal pH and temperature.

    • For sulfate conjugates, incubate with a sulfatase.

    • The increase in the concentration of the parent drug after hydrolysis corresponds to the initial concentration of the conjugate.

  • Extraction:

    • Solid-Phase Extraction (SPE): Condition the SPE cartridge with methanol (B129727) and water. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute Ritodrine and its metabolites with an appropriate organic solvent.

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample. Vortex to facilitate the transfer of the analytes to the organic phase. Separate the organic layer.

  • Analysis:

    • Evaporate the eluate or organic layer and reconstitute the residue in the mobile phase.

    • Inject the sample into an HPLC or LC-MS/MS system equipped with a suitable column (e.g., C18).

    • Develop a gradient or isocratic elution method to achieve separation of Ritodrine and its metabolites.

    • Quantify the analytes using a calibration curve prepared with analytical standards.

Conclusion

The metabolic degradation of this compound is primarily governed by Phase II conjugation reactions, namely sulfation and glucuronidation. SULT1A1, SULT1A3, and SULT1C4 are the key enzymes responsible for its sulfation, with SULT1A3 playing a predominant role. While glucuronidation is a major pathway, the specific UGT isoforms involved require further investigation. The provided quantitative data and experimental frameworks offer a solid foundation for researchers and professionals in the field of drug metabolism to further explore the biotransformation of Ritodrine and structurally related compounds. A thorough understanding of these metabolic pathways is essential for predicting drug disposition, potential drug interactions, and inter-individual variability in clinical response.

References

The Discovery and Development of Ritodrine: A Tocolytic Agent for Preterm Labor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ritodrine (B1199850) hydrochloride, a phenethylamine (B48288) derivative, holds a significant place in obstetrical medicine as the first pharmacological agent to be approved by the U.S. Food and Drug Administration (FDA) specifically for the management of preterm labor.[1] As a selective beta-2 adrenergic receptor agonist, its development marked a pivotal step in the effort to delay premature birth and improve neonatal outcomes.[1][2] This technical guide provides a comprehensive overview of the historical development, mechanism of action, clinical evaluation, and eventual decline in the use of Ritodrine as a tocolytic agent.

Early Discovery and Rationale

The journey of Ritodrine began in the 1960s, with its discovery in 1965 and subsequent patenting by N.V. Philips.[3] The scientific rationale for its development stemmed from the understanding of adrenergic receptor function. It was known that stimulating beta-2 adrenergic receptors, which are abundant in the smooth muscle of the uterus, could lead to muscle relaxation.[4][5][6] This prompted the investigation of beta-2 selective agonists as potential agents to inhibit uterine contractions, a process known as tocolysis.[5][6] Ritodrine, with its bulky N-substituent and a 4-hydroxy group on the benzene (B151609) ring, was designed for high selectivity and activity at the beta-2 receptor.[2]

Mechanism of Action

Ritodrine exerts its tocolytic effect by binding to and activating beta-2 adrenergic receptors on the outer membrane of myometrial (uterine muscle) cells.[6][7] This activation initiates a cascade of intracellular events:

  • Activation of Adenylate Cyclase: The activated receptor stimulates the enzyme adenylate cyclase.[4][6]

  • Increased Cyclic AMP (cAMP): Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][6]

  • Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels activates protein kinase A (PKA).[4][8]

  • Phosphorylation and Calcium Sequestration: PKA phosphorylates various intracellular proteins, which leads to a decrease in intracellular calcium concentrations.[4][6] This is achieved by enhancing the efflux of calcium from the cell and its sequestration into intracellular storage compartments.[6]

  • Uterine Relaxation: The reduction in free intracellular calcium inhibits the activity of myosin light-chain kinase (MLCK), an enzyme crucial for the interaction of actin and myosin filaments that drives muscle contraction.[8] This results in the relaxation of the uterine smooth muscle, thereby decreasing the intensity and frequency of contractions.[6][7][8]

Ritodrine_Mechanism_of_Action Ritodrine Ritodrine Beta2_Receptor Beta-2 Adrenergic Receptor Ritodrine->Beta2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Beta2_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Calcium Efflux/ Sequestration PKA->Ca_Channels Phosphorylates (Stimulates) Intracellular_Ca Decreased Intracellular Ca++ Ca_Channels->Intracellular_Ca MLCK Myosin Light-Chain Kinase (MLCK) Inhibition Intracellular_Ca->MLCK Relaxation Uterine Smooth Muscle Relaxation MLCK->Relaxation

Caption: Signaling pathway of Ritodrine in uterine smooth muscle cells.

Preclinical and Clinical Development

Ritodrine underwent extensive evaluation in both preclinical and clinical settings. Early studies in the late 1960s and early 1970s confirmed its potent ability to inhibit uterine contractions.[9] A key phase in its development was a series of multicenter, randomized, double-blind, placebo-controlled trials that began in 1972.[10][11] These trials were crucial in establishing its efficacy and safety profile.

Experimental Protocols of Key Clinical Trials

The pivotal clinical trials for Ritodrine generally followed a similar protocol to assess its efficacy in treating idiopathic preterm labor.

  • Patient Selection: Pregnant women between 20 and 36 weeks of gestation with a diagnosis of preterm labor were enrolled. Preterm labor was typically defined by the presence of regular uterine contractions (e.g., every 10 minutes) accompanied by documented cervical changes (effacement and/or dilation).[9]

  • Study Design: The studies were often double-blind and placebo-controlled, with some comparing Ritodrine to other tocolytic agents like intravenous ethanol.[10][11]

  • Methodology:

    • Initial Tocolysis: Patients were randomized to receive either an intravenous infusion of Ritodrine hydrochloride or a placebo (or comparator). The initial infusion rate of Ritodrine was typically 0.1 mg/min, which could be gradually increased every 10-20 minutes to a maximum of 0.35 mg/min until uterine contractions ceased or limiting side effects occurred.[3][12]

    • Maintenance Therapy: If initial tocolysis was successful (cessation of contractions for a defined period, e.g., 12-24 hours), patients were transitioned to oral maintenance therapy. This often involved administering 10-20 mg of Ritodrine orally every 4 to 6 hours.[13][14]

    • Primary Endpoints: The primary measures of efficacy included the successful arrest of labor for a specific period (e.g., 24-48 hours), prolongation of gestation, and the percentage of infants achieving a certain gestational age or birth weight (e.g., 36 weeks or 2500g).[11]

    • Secondary Endpoints: Secondary outcomes included neonatal morbidity and mortality, the incidence of respiratory distress syndrome, and maternal and fetal side effects.[11]

Ritodrine_Clinical_Trial_Workflow Start Patient with Preterm Labor (20-36 weeks gestation) Randomization Randomization Start->Randomization IV_Ritodrine IV Ritodrine Infusion (0.1-0.35 mg/min) Randomization->IV_Ritodrine Treatment Group IV_Placebo IV Placebo Infusion Randomization->IV_Placebo Control Group Tocolysis_Success Tocolysis Successful? IV_Ritodrine->Tocolysis_Success Oral_Ritodrine Oral Ritodrine Maintenance (10-20 mg q4-6h) IV_Placebo->Tocolysis_Success Oral_Placebo Oral Placebo Tocolysis_Success->Oral_Ritodrine Yes Tocolysis_Fail Tocolysis Failed/ Delivery Tocolysis_Success->Tocolysis_Fail No Continue_Pregnancy Continue Pregnancy Oral_Ritodrine->Continue_Pregnancy Oral_Placebo->Continue_Pregnancy Endpoint Endpoint Analysis: - Gestational Age at Delivery - Neonatal Outcomes - Adverse Events Continue_Pregnancy->Endpoint Tocolysis_Fail->Endpoint

Caption: Generalized workflow for pivotal Ritodrine clinical trials.
Efficacy and Safety Data

The clinical trials demonstrated that Ritodrine was significantly more effective than placebo in arresting premature labor.

Table 1: Summary of Ritodrine Efficacy in Key Clinical Trials

Outcome MeasureRitodrine GroupPlacebo/Control Groupp-valueCitation
Arrest of Premature Labor80%48%0.02[15][16]
Mean Interval to Relapse (days)25.95.8< 0.05[13]
Infants Achieving >36 Weeks GestationSignificantly HigherLower< 0.05[11]
Infants Achieving >2500g Birth WeightSignificantly HigherLower< 0.05[11]
Neonatal DeathSignificantly ReducedHigher< 0.05[11]
Respiratory Distress SyndromeSignificantly ReducedHigher< 0.05[11]

While effective, the use of Ritodrine was associated with a notable incidence of side effects, primarily due to its stimulation of beta-adrenergic receptors throughout the body.

Table 2: Common Maternal and Fetal Side Effects of Ritodrine

Side Effect CategorySpecific EffectFrequency/SeverityCitation
Maternal Cardiovascular Tachycardia, PalpitationsFrequent, often dose-limiting[5][13]
Increased Systolic Blood PressureSlight to moderate[15][16]
Decreased Diastolic Blood PressureCommon[2]
Pulmonary EdemaRare but serious[2][5]
Myocardial IschemiaRare[5]
Maternal Metabolic HyperglycemiaCommon[2][5]
HypokalemiaCommon[5]
Maternal Other Tremors, NervousnessCommon[5]
Headache, Nausea, VomitingCommon[5]
Fetal TachycardiaCommon[2]
Hypoglycemia/Hyperglycemia at birthCan occur[2]

Pharmacokinetics

The pharmacokinetic profile of Ritodrine was characterized by rapid absorption and a short half-life, necessitating continuous infusion for acute tocolysis.

Table 3: Pharmacokinetic Parameters of Ritodrine

ParameterValueRouteCitation
Bioavailability~30%Oral[17]
Half-life1.7 to 2.6 hoursIV/Oral[2][5]
Distribution Half-life5.9 +/- 6.0 minutesIV[18]
Disposition Half-life156 +/- 51 minutesIV[18]
MetabolismHepatic (conjugation)-[2][17]
ExcretionPrimarily renal (urine)-[5][17]
Protein Binding~56%-[2]
Volume of Distribution6.95 +/- 3.54 L/kgIV[18]

Regulatory Approval, Dosing, and Decline

Based on the favorable efficacy data from its clinical trial program, Ritodrine (marketed as Yutopar) was approved by the FDA in 1984, becoming the first drug officially sanctioned for treating preterm labor in the United States.[1][2]

The standard administration protocol was:

  • Intravenous: Initial infusion at 50-100 mcg/minute, titrated upwards every 10 minutes to a maximum of 350 mcg/minute.[12]

  • Oral: Once contractions were stopped, maintenance therapy with 10-20 mg tablets every 4-6 hours.[14]

Despite its pioneering status, the use of Ritodrine began to decline in the 1990s.[10] This was due to several factors:

  • Adverse Effect Profile: The frequent and sometimes serious maternal cardiovascular and metabolic side effects were a significant concern.[10][19]

  • Emergence of Alternatives: Other classes of drugs, particularly calcium channel blockers (like nifedipine) and oxytocin (B344502) antagonists, were found to have comparable or superior efficacy with a more favorable side-effect profile.[10][19]

  • Questionable Long-Term Efficacy: While effective at delaying birth for 48 hours—a critical window for administering antenatal corticosteroids to improve fetal lung maturity—its ability to significantly prolong gestation to term was often limited.[10][15][16]

Ultimately, the manufacturer requested the withdrawal of its New Drug Application, and Ritodrine is no longer marketed in the United States.[2][14][20]

Conclusion

The development of Ritodrine represents a landmark achievement in the pharmacological management of preterm labor. As the first approved tocolytic, it established the viability of targeting uterine beta-2 adrenergic receptors to delay delivery. The rigorous, placebo-controlled trials conducted for its approval set a standard for future tocolytic research. Although its clinical utility has been superseded by agents with better safety profiles, the story of Ritodrine provides critical insights into the principles of tocolytic therapy and the evolving challenges of drug development in obstetrics. Its history underscores the continuous need for innovation to balance efficacy and maternal-fetal safety in the management of preterm birth.

References

understanding the stereoisomerism of Ritodrine and its pharmacological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomerism and Pharmacological Activity of Ritodrine

Introduction

Ritodrine is a selective β2-adrenergic receptor agonist that has been primarily utilized as a tocolytic agent to halt premature labor. Its pharmacological effects are intricately linked to its molecular structure, which features two chiral centers. This results in the existence of four distinct stereoisomers, each with a unique three-dimensional arrangement and, consequently, differing pharmacological and toxicological profiles. This guide provides a comprehensive overview of the stereoisomerism of Ritodrine, the specific pharmacological activities of its isomers, and the experimental methodologies used to elucidate these properties.

Stereoisomerism of Ritodrine

Ritodrine possesses two chiral centers, leading to the formation of two pairs of enantiomers, which are diastereomeric to each other. The four stereoisomers are:

  • Erythro isomers: (1R,2S)-Ritodrine and (1S,2R)-Ritodrine

  • Threo isomers: (1R,2R)-Ritodrine and (1S,2S)-Ritodrine

The commercially available formulation of Ritodrine is often a racemic mixture of the erythro isomers. However, it is the (1R,2S)-erythro-ritodrine isomer that is primarily responsible for the desired tocolytic (uterine relaxant) effects.

Pharmacological Activity of Ritodrine Stereoisomers

The therapeutic efficacy and adverse effects of Ritodrine are not equally distributed among its stereoisomers. The differential activity stems from their varying affinities and efficacies at the β2-adrenergic receptor.

Adrenergic Receptor Binding and Functional Activity

The primary mechanism of action for Ritodrine is the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation. The stereoisomers of Ritodrine exhibit significant differences in their interaction with these receptors.

(1R,2S)-erythro-Ritodrine is the most potent isomer at the β2-adrenergic receptor, exhibiting the highest affinity and efficacy. This isomer is responsible for the desired therapeutic effect of uterine relaxation. In contrast, the other isomers have considerably lower activity at the β2-receptor and may contribute more to the adverse effects associated with Ritodrine administration, such as cardiovascular side effects.

Quantitative Pharmacological Data

The following table summarizes the reported binding affinities and functional potencies of Ritodrine stereoisomers at the β2-adrenergic receptor.

StereoisomerReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Relative Potency (vs. (1R,2S)-Ritodrine)
(1R,2S)-erythro-RitodrineData not available in search resultsData not available in search results1
(1S,2R)-erythro-RitodrineData not available in search resultsData not available in search resultsData not available in search results
(1R,2R)-threo-RitodrineData not available in search resultsData not available in search resultsData not available in search results
(1S,2S)-threo-RitodrineData not available in search resultsData not available in search resultsData not available in search results

Note: Specific quantitative data for binding affinities (Ki) and functional potencies (EC50) for each individual stereoisomer were not available in the provided search results. The relative potencies are based on qualitative descriptions found in the literature.

Signaling Pathway

The activation of the β2-adrenergic receptor by Ritodrine initiates a well-defined signaling cascade.

Ritodrine_Signaling_Pathway Ritodrine Ritodrine Beta2AR β2-Adrenergic Receptor Ritodrine->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in Phosphorylates MLCK_out Myosin Light Chain Kinase-P (Inactive) MLCK_in->MLCK_out Relaxation Smooth Muscle Relaxation MLCK_out->Relaxation Leads to

Caption: β2-Adrenergic receptor signaling pathway initiated by Ritodrine.

Experimental Protocols

Stereoisomer Separation and Purification

The separation of Ritodrine stereoisomers is typically achieved using chiral high-performance liquid chromatography (HPLC).

Methodology:

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is used.

  • Mobile Phase: A mixture of organic solvents like hexane (B92381) or heptane (B126788) with an alcohol modifier (e.g., isopropanol, ethanol) is commonly employed. The exact composition is optimized to achieve baseline separation of the four stereoisomers.

  • Detection: UV detection at a wavelength where Ritodrine exhibits strong absorbance (e.g., 275 nm) is used to monitor the elution of the isomers.

  • Fraction Collection: As each stereoisomer elutes from the column at a distinct retention time, the corresponding fractions are collected.

  • Purity Analysis: The purity of each collected isomer is assessed using analytical chiral HPLC and other analytical techniques such as mass spectrometry and NMR.

Experimental_Workflow_Separation Start Racemic Ritodrine Mixture HPLC Chiral HPLC Separation Start->HPLC Fractionation Fraction Collection HPLC->Fractionation Purity Purity Assessment (Analytical Chiral HPLC, MS, NMR) Fractionation->Purity Isomers Isolated Stereoisomers ((1R,2S), (1S,2R), (1R,2R), (1S,2S)) Purity->Isomers

Caption: Workflow for the separation and purification of Ritodrine stereoisomers.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of each stereoisomer for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are prepared from a suitable cell line (e.g., HEK293 cells transfected with the human β2-adrenergic receptor gene).

  • Radioligand: A radiolabeled ligand with high affinity for the β2-adrenergic receptor (e.g., [³H]dihydroalprenolol) is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled Ritodrine stereoisomer (the competitor).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

These assays measure the functional potency (EC50) of each stereoisomer by quantifying its ability to stimulate the production of cAMP.

Methodology:

  • Cell Culture: Whole cells expressing the β2-adrenergic receptor are cultured.

  • Stimulation: The cells are treated with increasing concentrations of the Ritodrine stereoisomer in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis and Detection: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response data are plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The stereochemistry of Ritodrine is a critical determinant of its pharmacological activity. The (1R,2S)-erythro isomer is the eutomer, possessing the desired β2-adrenergic agonist activity responsible for its tocolytic effects. The other stereoisomers are less active at the target receptor and may contribute to the adverse effect profile of the racemic drug. A thorough understanding of the distinct properties of each stereoisomer is essential for the development of safer and more effective tocolytic agents and for guiding regulatory decisions regarding chiral drugs. The experimental protocols outlined provide a framework for the continued investigation of the stereoselectivity of Ritodrine and other chiral pharmaceuticals.

The Effect of Ritodrine Hydrochloride on Intracellular Calcium Concentration in Myometrial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritodrine (B1199850) Hydrochloride is a β2-adrenergic agonist utilized as a tocolytic agent to manage preterm labor. Its primary mechanism of action involves the relaxation of uterine smooth muscle, a process intricately linked to the modulation of intracellular calcium concentration ([Ca²⁺]i) in myometrial cells. This technical guide provides an in-depth analysis of the molecular pathways through which Ritodrine Hydrochloride exerts its effects, supported by quantitative data from scientific literature and detailed experimental protocols. The guide also includes visualizations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the subject.

Introduction

Myometrial contractility is fundamentally dependent on the concentration of intracellular free calcium ([Ca²⁺]i). An elevation in [Ca²⁺]i triggers a cascade of events leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Tocolytic agents, such as this compound, aim to reduce uterine contractility by targeting the molecular mechanisms that regulate [Ca²⁺]i. Ritodrine, as a selective β2-adrenergic receptor agonist, effectively decreases [Ca²⁺]i in myometrial cells, leading to uterine relaxation and the cessation of contractions.[1] This document serves as a comprehensive resource detailing the pharmacodynamics of this compound with a specific focus on its influence on intracellular calcium signaling in the myometrium.

Signaling Pathway of this compound

This compound's mechanism of action is initiated by its binding to β2-adrenergic receptors on the outer membrane of myometrial cells.[1] This binding activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase.[1] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentration and myometrial relaxation.[1]

The reduction in [Ca²⁺]i is achieved through several PKA-mediated mechanisms:

  • Inhibition of L-type Ca²⁺ channels: Phosphorylation of these channels reduces the influx of extracellular calcium.

  • Enhanced Ca²⁺ sequestration: PKA phosphorylates phospholamban, a protein associated with the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This phosphorylation increases SERCA activity, leading to greater sequestration of Ca²⁺ into the sarcoplasmic reticulum.

  • Increased Ca²⁺ extrusion: PKA can also stimulate the plasma membrane Ca²⁺-ATPase (PMCA) pump, which actively transports Ca²⁺ out of the cell.

  • Activation of K⁺ channels: Ritodrine has been shown to activate Ca²⁺-activated K⁺ (KCa) and ATP-sensitive K⁺ (KATP) channels in human myometrial smooth muscle cells.[2] Activation of these channels leads to membrane hyperpolarization, which further inhibits the opening of voltage-gated Ca²⁺ channels.

Ritodrine_Signaling_Pathway Ritodrine Ritodrine Hydrochloride Beta2AR β2-Adrenergic Receptor Ritodrine->Beta2AR binds G_Protein Gs Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel inhibits SR Sarcoplasmic Reticulum PKA->SR stimulates Ca_Influx Ca²⁺ Influx (decreased) Ca_Channel->Ca_Influx Myometrial_Relaxation Myometrial Relaxation Ca_Influx->Myometrial_Relaxation Ca_Sequestration Ca²⁺ Sequestration (increased) SR->Ca_Sequestration Ca_Sequestration->Myometrial_Relaxation

Caption: Signaling pathway of this compound in myometrial cells.

Quantitative Data on the Effect of this compound

ParameterAgonistSpeciesRitodrine Concentration (M)Observed EffectReference
Contraction AmplitudeSpontaneousRat> 10⁻⁸Suppression of contraction[3]
Spike GenerationSpontaneousRat> 10⁻⁷Suppression of spikes[3]
Contraction Amplitude & FrequencySpontaneousRat10⁻⁸ - 10⁻⁵Concentration-dependent inhibition[4]
Contraction InhibitionOxytocin-inducedRat0.144 mcg (approx. 4.3 x 10⁻⁷ M)26% reduction in area under the curve[5]
Contraction InhibitionOxytocin-inducedRat1.44 mcg (approx. 4.3 x 10⁻⁶ M)68.1% reduction in area under the curve[5]
Contraction InhibitionProstaglandin F2α-inducedRat1.44 mcg (approx. 4.3 x 10⁻⁶ M)27.1% inhibition[5]
Contraction InhibitionProstaglandin F2α-inducedRat14.4 mcg (approx. 4.3 x 10⁻⁵ M)62.2% inhibition[5]
EC₅₀ (Contraction Inhibition)SpontaneousRatNot explicitly stated, but used in combination studies-[6]

Experimental Protocols

The following sections detail the methodologies for key experiments to investigate the effect of this compound on intracellular calcium concentration in myometrial cells.

Cell Culture of Human Myometrial Smooth Muscle Cells

A detailed protocol for culturing human myometrial smooth muscle cells (hMSMCs) is essential for in vitro studies.

Materials:

  • Human myometrial tissue

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks/plates

Procedure:

  • Tissue Digestion: Mince fresh human myometrial tissue and digest with collagenase type II in DMEM to isolate primary cells.

  • Cell Seeding: Plate the isolated cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

Fura-2 AM is a ratiometric fluorescent dye commonly used to measure intracellular calcium.

Materials:

  • Cultured hMSMCs on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • This compound solutions of varying concentrations

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission detector (~510 nm)

  • Ionomycin (B1663694)

  • EGTA

Procedure:

  • Dye Loading: Incubate the cultured hMSMCs with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.[7][8][9]

  • Washing: Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye for 30 minutes.[8]

  • Imaging: Mount the coverslip onto the microscope stage. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

  • Baseline Measurement: Establish a stable baseline fluorescence ratio (F340/F380).

  • Drug Application: Perfuse the cells with various concentrations of this compound and record the changes in the fluorescence ratio.

  • Agonist Stimulation (Optional): To assess the inhibitory effect of Ritodrine, stimulate the cells with an agonist like oxytocin (B344502) after Ritodrine incubation and measure the calcium response.[10][11]

  • Calibration: At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin in the presence of high extracellular calcium, and the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA.[8] The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2/Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

Fura2_Workflow cluster_prep Cell Preparation cluster_imaging Calcium Imaging cluster_analysis Data Analysis Culture Culture myometrial cells on coverslips Loading Load cells with Fura-2 AM Culture->Loading Washing Wash to remove excess dye Loading->Washing Mount Mount coverslip on microscope Washing->Mount Baseline Record baseline F340/F380 ratio Mount->Baseline Treatment Apply this compound Baseline->Treatment Record Record changes in F340/F380 ratio Treatment->Record Calibration Calibrate with Ionomycin/EGTA Record->Calibration Calculation Calculate [Ca²⁺]i Calibration->Calculation

Caption: Experimental workflow for measuring [Ca²⁺]i using Fura-2 AM.

Conclusion

This compound effectively reduces intracellular calcium concentration in myometrial cells through a well-defined signaling pathway involving the β2-adrenergic receptor, adenylyl cyclase, and cAMP. This ultimately leads to myometrial relaxation, which is the basis for its clinical use in preterm labor. While direct quantitative data on the dose-dependent reduction of [Ca²⁺]i by Ritodrine is limited, the available data on its potent inhibition of myometrial contractions strongly supports its mechanism of action. Further research employing the detailed protocols outlined in this guide will be invaluable for a more precise quantification of Ritodrine's effects on intracellular calcium homeostasis in myometrial cells.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ritodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Ritodrine Hydrochloride in bulk drug and pharmaceutical dosage forms. The described isocratic reverse-phase HPLC method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The method utilizes a C18 column with a mobile phase of water and acetonitrile (B52724), followed by UV detection. This document provides comprehensive experimental protocols, system suitability parameters, and method validation data.

Introduction

This compound is a tocolytic agent used to halt premature labor.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This application note presents a detailed protocol for the determination of this compound using a stability-indicating HPLC method.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

ParameterCondition
Chromatograph High-Performance Liquid Chromatography System
Column C18 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase Water : Acetonitrile (70:30, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Detector UV at 220 nm[3]
Column Temperature Ambient
Run Time Approximately 10 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters, including linearity, precision, accuracy, and sensitivity, are summarized in Table 2.

Validation ParameterResult
Linearity Range 5 - 40 µg/mL[3]
Correlation Coefficient (r²) 0.9998[3]
Precision (RSD %)
    - Intraday< 2%
    - Interday< 2%[3]
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 1.5 µg/mL (Calculated based on S/N ratio)
Limit of Quantification (LOQ) 4.63 µg/mL[3]

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound tablets (e.g., Yutopar®)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Preparation of Mobile Phase

Prepare a mixture of water and acetonitrile in the ratio of 70:30 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Preparation of Standard Stock Solution

Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions in the concentration range of 5 - 40 µg/mL by diluting with the mobile phase.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder not fewer than 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).

System Suitability Testing

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[4][5] Inject the standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters. The acceptance criteria are provided in Table 3.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0[5]
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%[5]
Analytical Procedure
  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow and Data Analysis Diagram

The following diagram illustrates the overall workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water:ACN 70:30) HPLC_Run HPLC Analysis MobilePhase->HPLC_Run StandardSol Standard Solutions (5-40 µg/mL) SystemSuitability System Suitability Test StandardSol->SystemSuitability SampleSol Sample Solution (from Tablets) SampleSol->HPLC_Run SystemSuitability->HPLC_Run If Passed Chromatogram Chromatogram Acquisition HPLC_Run->Chromatogram CalibrationCurve Calibration Curve Generation Chromatogram->CalibrationCurve Quantification Quantification of Ritodrine HCl Chromatogram->Quantification CalibrationCurve->Quantification Ritodrine_Signaling Ritodrine This compound Beta2AR Beta-2 Adrenergic Receptor Ritodrine->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inact Myosin Light Chain Kinase (Inactive) PKA->MLCK_inact Phosphorylates & Inactivates MLCK SmoothMuscle Smooth Muscle Relaxation MLCK_inact->SmoothMuscle Leads to

References

Application Notes and Protocols: A Cell-Based Assay for Screening Ritodrine Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine Hydrochloride is a selective beta-2 adrenergic receptor agonist primarily used as a tocolytic agent to halt premature labor.[1][2] Its mechanism of action involves binding to beta-2 adrenergic receptors on uterine smooth muscle cells, which initiates a signaling cascade that leads to muscle relaxation.[3][4] Specifically, the activation of the beta-2 adrenergic receptor, a Gs-protein coupled receptor (GPCR), stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][5] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and uterine muscle relaxation.[1][4]

This application note provides a detailed protocol for a cell-based assay to screen for the efficacy of this compound and other potential beta-2 adrenergic agonists. The assay quantifies the production of intracellular cAMP in a human embryonic kidney (HEK293) cell line stably expressing the human beta-2 adrenergic receptor. This robust and high-throughput compatible assay is suitable for compound screening and pharmacological characterization.

Signaling Pathway

The binding of this compound to the beta-2 adrenergic receptor triggers a well-defined signaling pathway, as illustrated in the diagram below.

Ritodrine_Signaling cluster_membrane Cell Membrane Beta2_AR Beta-2 Adrenergic Receptor (β2AR) Gs_protein Gs Protein Beta2_AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ritodrine Ritodrine Hydrochloride Ritodrine->Beta2_AR Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response Leads to

This compound Signaling Pathway

Experimental Workflow

The following diagram outlines the major steps in the cell-based assay for screening this compound efficacy.

Experimental_Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing β2AR Start->Cell_Culture Seeding Seed cells into a 96-well plate Cell_Culture->Seeding Incubation1 Incubate for 24 hours Seeding->Incubation1 Compound_Prep Prepare serial dilutions of This compound Incubation1->Compound_Prep Stimulation Add compound dilutions to cells and incubate Incubation1->Stimulation Compound_Prep->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis cAMP_Detection Perform cAMP detection assay (e.g., Luminescence) Lysis->cAMP_Detection Data_Acquisition Read plate on a plate reader cAMP_Detection->Data_Acquisition Data_Analysis Analyze data and generate dose-response curves Data_Acquisition->Data_Analysis End End Data_Analysis->End

Experimental Workflow Diagram

Materials and Methods

Materials
  • HEK293 cell line stably expressing the human beta-2 adrenergic receptor (e.g., from a commercial vendor)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • White, clear-bottom 96-well cell culture plates

  • This compound

  • cAMP-Glo™ Assay Kit (or equivalent luminescence-based cAMP assay kit)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Cell Culture
  • Maintain the HEK293-β2AR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

Experimental Protocols

Cell Seeding
  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate until the cells detach.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the cells into a white, clear-bottom 96-well plate at a density of 30,000 to 50,000 cells per well in a final volume of 100 µL.[2]

  • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

Compound Preparation and Stimulation
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Perform a serial dilution of the stock solution to create a range of concentrations for the dose-response curve. A typical starting concentration for the highest dose might be 10 µM, with 1:10 serial dilutions.

  • After the 24-hour incubation, carefully remove the culture medium from the 96-well plate.

  • Add 50 µL of each compound dilution to the respective wells. Include wells with vehicle control (solvent only) and a positive control (e.g., a known beta-2 agonist like isoproterenol).

  • Incubate the plate at 37°C for 15-30 minutes. The optimal stimulation time may need to be determined empirically but is often short for beta-2 agonists.[4][6]

cAMP Detection (Using a Luminescence-Based Assay)
  • Following the manufacturer's instructions for the cAMP-Glo™ Assay or a similar kit, prepare the necessary reagents.

  • Add the cell lysis buffer to each well and incubate as recommended to ensure complete cell lysis and release of intracellular cAMP.[4]

  • Add the cAMP detection solution, which contains protein kinase A, to each well.

  • Incubate to allow for the enzymatic reaction to proceed.

  • Add the Kinase-Glo® reagent to stop the PKA reaction and generate a luminescent signal.

  • Read the luminescence on a plate reader. The intensity of the luminescent signal is inversely proportional to the amount of cAMP produced.

Data Presentation

The raw data (luminescence units) should be converted to cAMP concentrations using a standard curve generated with known concentrations of cAMP, as per the assay kit protocol. The dose-response data for this compound can then be plotted with the logarithm of the compound concentration on the x-axis and the corresponding cAMP concentration on the y-axis. Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine key pharmacological parameters.

The quantitative data should be summarized in a clear and structured table for easy comparison of different compounds or experimental conditions.

Table 1: Dose-Response Parameters for this compound

ParameterValue95% Confidence Interval
EC50 (M) Calculated ValueLower - Upper Bound
pEC50 Calculated ValueLower - Upper Bound
Hill Slope Calculated ValueLower - Upper Bound
Maximum Response Calculated ValueLower - Upper Bound
Minimum Response Calculated ValueLower - Upper Bound
Calculated ValueN/A

EC50 (Half-maximal effective concentration) is the concentration of the agonist that gives a response halfway between the baseline and the maximum response.[7] pEC50 is the negative logarithm of the EC50. The Hill Slope describes the steepness of the curve.[8] R² indicates the goodness of fit of the curve.

References

Application Notes and Protocols for Ritodrine Hydrochloride Testing on Isolated Myometrial Strips

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine (B1199850) Hydrochloride is a beta-2 adrenergic agonist utilized as a tocolytic agent to suppress premature uterine contractions.[1][2] These application notes provide a detailed protocol for the isolation and use of myometrial strips to assess the efficacy of Ritodrine Hydrochloride. The ex vivo organ bath model using myometrial tissue strips is a crucial tool for studying the physiological and pharmacological responses of the uterus, bridging the gap between cell culture experiments and in vivo studies.[3] This methodology allows for the quantitative analysis of the effects of compounds like Ritodrine on the key parameters of muscle contraction, including amplitude, frequency, and duration.[4]

Mechanism of Action

This compound exerts its tocolytic effect by selectively stimulating β2-adrenergic receptors present on the smooth muscle cells of the myometrium.[1][5] This interaction initiates a signaling cascade that leads to the relaxation of the uterine muscle. The binding of Ritodrine to its receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular targets. This phosphorylation cascade ultimately results in a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase, leading to the relaxation of the myometrial smooth muscle and a reduction in the intensity and frequency of uterine contractions.[1]

Signaling Pathway of this compound

Ritodrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ritodrine This compound Beta2_Receptor β2-Adrenergic Receptor Ritodrine->Beta2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium ↓ Intracellular Ca²⁺ PKA->Calcium Leads to MLCK Myosin Light-Chain Kinase (MLCK) Inhibition PKA->MLCK Inhibits Relaxation Myometrial Relaxation Calcium->Relaxation MLCK->Relaxation

Caption: Signaling pathway of this compound in myometrial cells.

Experimental Workflow

Experimental_Workflow cluster_preparation Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Experimentation cluster_analysis Data Analysis Tissue_Acquisition 1. Myometrial Tissue Acquisition (e.g., Biopsy) Dissection 2. Dissection of Myometrial Strips (~10 x 2 x 2 mm) Tissue_Acquisition->Dissection Mounting 3. Mount Strips in Organ Bath Dissection->Mounting Equilibration 4. Equilibration (Spontaneous Contractions) Mounting->Equilibration Baseline 5. Record Baseline Contractions Equilibration->Baseline Stimulation 6. (Optional) Induce Contractions (e.g., Oxytocin) Baseline->Stimulation Drug_Addition 7. Add Ritodrine HCl (Cumulative Doses) Baseline->Drug_Addition Stimulation->Drug_Addition Recording 8. Record Contractile Activity Drug_Addition->Recording Data_Analysis 9. Analyze Contraction Parameters Recording->Data_Analysis Results 10. Generate Dose-Response Curves & Tables Data_Analysis->Results

Caption: Experimental workflow for this compound testing.

Detailed Experimental Protocol

This protocol outlines the procedure for isolating human myometrial strips and assessing the effects of this compound on their contractility.

1. Materials and Reagents

  • Myometrial tissue biopsies obtained with informed consent and ethical approval.[6]

  • Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose).

  • This compound stock solution.

  • Oxytocin (B344502) (optional, for inducing contractions).

  • Organ bath system with isometric force transducers.[7]

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

  • Standard dissection tools.

2. Tissue Acquisition and Preparation

  • Collect myometrial biopsies from consenting patients undergoing procedures such as cesarean sections.[4]

  • Immediately place the tissue in cold, oxygenated PSS for transport to the laboratory.[6]

  • Dissect the myometrium into fine strips, approximately 10 mm in length and 2 mm in width and depth.[6][8] The orientation of the strips (longitudinal or circular) should be consistent.[6]

3. Organ Bath Setup and Equilibration

  • Mount the myometrial strips vertically in organ baths containing PSS maintained at 37°C and continuously bubbled with carbogen gas.[7]

  • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.[7]

  • Allow the strips to equilibrate for at least 60-120 minutes, during which they should develop spontaneous rhythmic contractions.[6][8] Wash the strips with fresh PSS every 15-20 minutes during equilibration.

4. Experimental Procedure

  • Once stable spontaneous contractions are established, record a baseline period of contractile activity for 20-30 minutes.

  • For studies on induced contractions, add a stimulating agent like oxytocin to the bath and allow the contractions to stabilize before adding the test compound.[4][9]

  • Prepare a series of concentrations of this compound.

  • Add this compound to the organ baths in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).[4][10]

  • Record the contractile activity for a set period after each addition, allowing the response to stabilize.

5. Data Analysis

  • Measure the following parameters of myometrial contraction:

    • Amplitude: The peak force of each contraction.[6]

    • Frequency: The number of contractions per unit of time.[6]

    • Duration: The length of a single contraction.[6]

    • Area Under the Curve (AUC): An integrated measure of the total contractile activity.

  • Express the response to this compound as a percentage of the baseline contractile activity.

  • Construct concentration-response curves and, if possible, calculate the IC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect).

Data Presentation

The following tables summarize the quantitative effects of this compound on myometrial contractility as reported in various studies.

Table 1: Effect of this compound on Spontaneous Myometrial Contractions

SpeciesConcentration (M)Effect on AmplitudeEffect on FrequencyReference
Human10⁻⁸ - 10⁻⁵Concentration-dependent inhibitionConcentration-dependent inhibition[10]
Rat10⁻⁹ - 10⁻⁶SuppressionSuppression[4]
Rat10⁻⁸ - 10⁻⁶SuppressionNot specified[7]
Rat>10⁻⁸ g/mlObvious suppressionNot specified[5]

Table 2: Effect of this compound on Induced Myometrial Contractions

SpeciesInducing AgentRitodrine Concentration% Inhibition / EffectReference
RatOxytocinNot specifiedRapid suppression[11]
HumanOxytocinPre-treatmentShifted concentration-response curve to the left, reduced 50% of maximal response, amplitude, and frequency[6]
RatBenzoylecgonineNot specifiedInduced muscle relaxation[12][13]

Note: The effectiveness of Ritodrine can be influenced by factors such as the gestational age of the tissue donor and the presence of other substances.[5] Prolonged exposure to Ritodrine may lead to tachyphylaxis, a decrease in the response to the drug.[10]

References

Application Notes and Protocols for Studying Beta-2 Adrenergic Receptor Signaling with Ritodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine (B1199850) Hydrochloride is a selective beta-2 adrenergic receptor agonist widely utilized in physiological and pharmacological research to investigate the intricacies of G-protein coupled receptor (GPCR) signaling pathways.[1][2] Its primary clinical application has been as a tocolytic agent to suppress premature labor by relaxing uterine smooth muscle.[2] For researchers, Ritodrine serves as a valuable tool to elucidate the mechanisms of beta-2 adrenergic receptor activation, downstream second messenger cascades, and subsequent physiological responses. These notes provide detailed applications and experimental protocols for the use of Ritodrine Hydrochloride in studying beta-2 adrenergic receptor signaling.

Mechanism of Action

This compound selectively binds to and activates beta-2 adrenergic receptors, which are predominantly expressed on the smooth muscle cells of the uterus, bronchioles, and vasculature.[1][3] This activation initiates a well-characterized signaling cascade. The beta-2 adrenergic receptor, a member of the GPCR superfamily, couples to the stimulatory G-protein, Gs. Upon agonist binding, the Gs-alpha subunit dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[1]

Data Presentation

The following table summarizes the quantitative data for this compound's interaction with the beta-2 adrenergic receptor.

ParameterValueSpecies/TissueReference
Dissociation Constant (Kd)458.9 ± 72.1 pmol/LHuman amnion[4]
Maximum Binding Capacity (Bmax)70.0 ± 17.2 fmol/mg proteinHuman amnion[4]

Experimental Protocols

Radioligand Binding Assay for Beta-2 Adrenergic Receptor

This protocol is a representative method to determine the binding affinity of this compound to the beta-2 adrenergic receptor.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of this compound for the beta-2 adrenergic receptor in a given cell or tissue preparation.

Materials:

  • Cells or tissue expressing beta-2 adrenergic receptors

  • This compound

  • Radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)

  • Non-labeled antagonist (e.g., Propranolol) for non-specific binding determination

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Homogenizer and centrifuge (for tissue preparations)

Procedure:

  • Membrane Preparation (from cells or tissue):

    • Harvest cells or dissect tissue and place in ice-cold homogenization buffer.

    • Homogenize the sample and centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and competitor binding (Ritodrine).

    • Total Binding: Add a known concentration of radiolabeled antagonist to tubes containing the membrane preparation in binding buffer.

    • Non-specific Binding: Add the radiolabeled antagonist and a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to tubes with the membrane preparation.

    • Competitor Binding: Add the radiolabeled antagonist and varying concentrations of this compound to tubes with the membrane preparation.

    • Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding experiments (to determine Kd and Bmax of the radioligand), plot specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola.

    • For competition binding experiments, plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki (inhibition constant) for Ritodrine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol is a representative method to measure the functional agonistic activity of this compound at the beta-2 adrenergic receptor.

Objective: To determine the EC50 of this compound for stimulating cAMP production in cells expressing the beta-2 adrenergic receptor.

Materials:

  • Cells expressing beta-2 adrenergic receptors (e.g., HEK293, CHO)

  • This compound

  • Forskolin (positive control, adenylyl cyclase activator)

  • IBMX (phosphodiesterase inhibitor)

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Culture and Plating:

    • Culture cells in appropriate medium until they reach the desired confluency.

    • Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 100 µM) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the different concentrations of this compound to the wells. Include wells with buffer only (basal), and a positive control such as Forskolin.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of Ritodrine that produces 50% of the maximal response.

Visualizations

Ritodrine_Signaling_Pathway Ritodrine Ritodrine Hydrochloride Beta2AR Beta-2 Adrenergic Receptor (β2AR) Ritodrine->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Decreased Intracellular Ca²⁺ PKA->Calcium Leads to Relaxation Smooth Muscle Relaxation Calcium->Relaxation Results in

Caption: Beta-2 adrenergic receptor signaling pathway activated by Ritodrine.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis CellCulture 1. Cell Culture with β2AR expression Plating 2. Seed cells in multi-well plates CellCulture->Plating IBMX 3. Pre-incubation with IBMX Plating->IBMX Ritodrine_add 4. Add serial dilutions of Ritodrine HCl IBMX->Ritodrine_add Incubation 5. Incubate at 37°C Ritodrine_add->Incubation Lysis 6. Cell Lysis Incubation->Lysis cAMP_measure 7. Measure cAMP levels (e.g., HTRF, ELISA) Lysis->cAMP_measure Data_analysis 8. Data Analysis (EC50 determination) cAMP_measure->Data_analysis

Caption: Experimental workflow for a cAMP accumulation assay using Ritodrine.

References

Application Notes and Protocols: Ritodrine Hydrochloride as a Positive Control in Tocolytic Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm birth is a significant global health challenge, and the development of novel tocolytic agents to prevent premature uterine contractions is a key area of research. A crucial component of the screening cascade for new tocolytic drugs is the use of a well-characterized positive control to validate assay performance and provide a benchmark for the potency and efficacy of test compounds. Ritodrine (B1199850) Hydrochloride, a selective β2-adrenergic receptor agonist, is a widely recognized tocolytic agent and serves as an excellent positive control in these screening assays.[1]

These application notes provide detailed protocols for the use of Ritodrine Hydrochloride as a positive control in both in vitro and in vivo models of tocolytic drug screening.

Mechanism of Action of this compound

This compound exerts its tocolytic effect by selectively stimulating β2-adrenergic receptors present on the smooth muscle cells of the uterus.[1] This initiates a signaling cascade that leads to the relaxation of the myometrium and the cessation of uterine contractions.

The key steps in the signaling pathway are as follows:

  • Receptor Binding: Ritodrine binds to the β2-adrenergic receptors on the myometrial cell surface.

  • Gs Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).

  • Inhibition of Myosin-Actin Interaction: Inactivated MLCK is unable to phosphorylate the myosin light chain, which is a critical step for the interaction of myosin and actin filaments.

  • Uterine Relaxation: The disruption of myosin-actin cross-bridge cycling results in the relaxation of the uterine smooth muscle and the inhibition of contractions.

Signaling Pathway Diagram

Ritodrine_Signaling_Pathway cluster_cell Myometrial Cell Ritodrine This compound Beta2AR β2-Adrenergic Receptor Ritodrine->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits by Phosphorylation MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates Relaxation Uterine Relaxation MLCK_inactive->Relaxation Promotes MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Uterine Contraction MyosinLC_P->Contraction Leads to

Caption: this compound Signaling Pathway in Myometrial Cells.

Data Presentation: Tocolytic Activity of this compound

The following tables summarize the expected quantitative data for this compound in typical tocolytic screening assays. These values can be used as a reference to assess the performance of an assay and to compare the potency of novel compounds.

Table 1: In Vitro Tocolytic Activity of this compound on Isolated Rat Uterine Strips

ParameterAgonistConcentration RangeResultReference
Inhibition of Spontaneous ContractionsRitodrine HCl10⁻⁹ M - 10⁻⁶ MDose-dependent suppression[1]
Inhibition of Oxytocin-induced ContractionsRitodrine HCl-Rapid suppression (<1 min)[2]
Comparative PotencyIsoproterenol vs. Ritodrine HCl vs. Isoxsuprine-Isoproterenol > Ritodrine > Isoxsuprine[1]

Table 2: In Vivo Tocolytic Activity of this compound in Pregnant Animal Models

Animal ModelMethod of InductionRoute of AdministrationDose RangeObserved EffectReference
Pregnant RatSpontaneous ContractionsIntravenous0.3 - 3 mg/kgDose-dependent inhibition of uterine contractions
Pregnant RatSpontaneous ContractionsOral3 - 30 mg/kgDose-dependent inhibition of uterine contractions
Pregnant GoatOxytocin-induced ContractionsIntravenous Infusion1 - 30 µg/kg/minDose-dependent inhibition of intrauterine pressure

Experimental Protocols

Protocol 1: In Vitro Tocolytic Assay Using Isolated Rat Uterine Strips

This protocol describes the methodology for assessing the tocolytic activity of a test compound using isolated uterine tissue from a pregnant rat, with this compound as a positive control.

  • Pregnant Sprague-Dawley rats (gestational day 18-21)

  • Krebs-Henseleit Solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)

  • Oxytocin (B344502)

  • This compound

  • Test Compound

  • Organ Bath System with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Data acquisition system

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Euthanize Euthanize Pregnant Rat Isolate Isolate Uterine Horns Euthanize->Isolate Dissect Dissect Myometrial Strips (approx. 10x2 mm) Isolate->Dissect Mount Mount Strips in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) Dissect->Mount Equilibrate Equilibrate under Tension (e.g., 1g for 60-90 min) Mount->Equilibrate Induce Induce Contractions (e.g., Oxytocin 1 nM) Equilibrate->Induce Stabilize Record Stable Contractions (Baseline) Induce->Stabilize Add_Compound Add Test Compound or Ritodrine HCl (Cumulative Doses) Stabilize->Add_Compound Record Record Contractile Activity Add_Compound->Record Analyze Analyze Frequency and Amplitude Record->Analyze Calculate Calculate % Inhibition Analyze->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for the in vitro tocolytic assay.

  • Tissue Preparation:

    • Humanely euthanize a pregnant rat on gestational day 18-21.

    • Immediately perform a laparotomy and excise the uterine horns.

    • Place the uterine horns in cold Krebs-Henseleit solution.

    • Dissect longitudinal myometrial strips (approximately 10 mm long and 2 mm wide).

  • Organ Bath Setup:

    • Mount the uterine strips vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Apply an initial tension of 1 gram to each strip and allow them to equilibrate for 60-90 minutes, with washes every 15-20 minutes.

  • Experimental Protocol:

    • Induce stable, rhythmic contractions using a suitable agonist such as Oxytocin (e.g., 1 nM).

    • Once a stable baseline of contractions is achieved, add the test compound or this compound in a cumulative, dose-dependent manner (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Allow the tissue to stabilize for a set period (e.g., 10-15 minutes) after each addition before adding the next dose.

    • Record the contractile activity (amplitude and frequency) throughout the experiment.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions before and after the addition of the test compound or positive control.

    • Calculate the percentage inhibition of contraction amplitude and/or frequency at each concentration.

    • Plot the percentage inhibition against the logarithm of the concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that produces 50% of the maximal inhibition).

Protocol 2: In Vivo Tocolytic Assay in a Pregnant Rat Model

This protocol outlines a method for evaluating the tocolytic efficacy of a test compound in anesthetized pregnant rats, using this compound as a positive control.

  • Pregnant Sprague-Dawley rats (gestational day 19-21)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • This compound

  • Test Compound

  • Saline (vehicle)

  • Intrauterine balloon catheter or pressure transducer

  • Cannulas for intravenous administration

  • Data acquisition system

In_Vivo_Workflow cluster_prep Animal Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis Anesthetize Anesthetize Pregnant Rat Cannulate Cannulate Femoral Vein for Drug Administration Anesthetize->Cannulate Insert_Catheter Insert Intrauterine Catheter for Pressure Monitoring Cannulate->Insert_Catheter Equilibrate Allow for Stabilization Insert_Catheter->Equilibrate Record_Baseline Record Baseline Spontaneous Uterine Contractions Equilibrate->Record_Baseline Administer_Drug Administer Test Compound, Ritodrine HCl, or Vehicle (IV) Record_Baseline->Administer_Drug Record_Response Continuously Record Uterine Activity Administer_Drug->Record_Response Analyze_Contractions Analyze Frequency, Amplitude, and Duration of Contractions Record_Response->Analyze_Contractions Calculate_Inhibition Calculate % Inhibition of Uterine Activity Analyze_Contractions->Calculate_Inhibition Compare_Groups Compare Treatment Groups to Vehicle Control Calculate_Inhibition->Compare_Groups

Caption: Workflow for the in vivo tocolytic assay.

  • Animal Preparation:

    • Anesthetize a pregnant rat on gestational day 19-21.

    • Cannulate the femoral vein for intravenous administration of the test compound, positive control, or vehicle.

    • Perform a laparotomy and carefully insert a saline-filled balloon catheter or a pressure transducer into the uterine horn to monitor intrauterine pressure.

  • Experimental Protocol:

    • Allow the animal to stabilize after surgery until regular, spontaneous uterine contractions are observed.

    • Record baseline uterine activity for a sufficient period (e.g., 30 minutes).

    • Administer the test compound, this compound (e.g., 0.3 - 3 mg/kg), or vehicle intravenously as a bolus or infusion.

    • Continuously monitor and record uterine contractions for a defined period post-administration (e.g., 60 minutes).

  • Data Analysis:

    • Analyze the frequency, amplitude, and duration of uterine contractions before and after drug administration.

    • Calculate the total uterine activity (e.g., area under the curve) during the pre- and post-treatment periods.

    • Express the tocolytic effect as the percentage inhibition of uterine activity compared to the baseline.

    • Statistically compare the effects of the test compound and this compound to the vehicle control group.

Conclusion

This compound is an indispensable tool in the preclinical screening of novel tocolytic agents. Its well-defined mechanism of action and predictable inhibitory effects on uterine contractions in both in vitro and in vivo models make it an ideal positive control. The protocols and data presented in these application notes provide a robust framework for researchers to validate their screening assays and effectively evaluate the potential of new drug candidates for the management of preterm labor.

References

Application Notes and Protocols for In Vitro Assessment of Ritodrine Hydrochloride's Tocolytic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental models used to assess the tocolytic (uterine-relaxing) effects of Ritodrine (B1199850) Hydrochloride. The protocols detailed below are designed to offer standardized methods for evaluating the efficacy and mechanism of action of this and other potential tocolytic agents.

Introduction

Ritodrine Hydrochloride is a beta-2 adrenergic agonist utilized to suppress premature uterine contractions.[1][2] Its primary mechanism of action involves binding to beta-2 adrenergic receptors on the myometrial cells of the uterus. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several intracellular targets, ultimately resulting in a decrease in intracellular calcium concentration and the relaxation of uterine smooth muscle.[1][2] Additionally, Ritodrine has been shown to activate potassium channels, which contributes to its relaxing effect.[4]

Key In Vitro Experimental Models

Two primary in vitro models are widely used to assess the tocolytic effect of this compound:

  • Isolated Uterine Tissue Strips (Organ Bath Studies): This model utilizes strips of myometrial tissue from pregnant humans or animal models (e.g., rats) to measure isometric tension and the inhibition of contractions.[5][6][7]

  • Cultured Uterine Smooth Muscle Cells: This model allows for the investigation of the cellular and molecular mechanisms of action, such as signaling pathways and ion channel activity, using techniques like patch-clamp.[4]

Model 1: Isolated Uterine Tissue Strips (Organ Bath)

This model is the gold standard for assessing the direct effect of a compound on uterine contractility.

Data Presentation: Tocolytic Efficacy of this compound

The following table summarizes the quantitative data on the tocolytic effect of this compound from organ bath experiments.

ParameterValueSpeciesConditionsReference
pD2 (-log EC50) 7.40 (± 0.28)HumanOxytocin-induced contractions[5]
Mean Maximal Inhibition 59.49% (± 3.97)HumanOxytocin-induced contractions[5]
Concentration for Significant Amplitude Decrease 10⁻⁸ M and 10⁻⁴ MRatSpontaneous contractions[7]
Concentration for Significant Frequency Decrease All concentrations (10⁻⁸ M to 10⁻⁴ M)RatSpontaneous contractions[7]
Experimental Protocol: Isometric Tension Recording in Isolated Myometrial Strips

Objective: To quantify the inhibitory effect of this compound on uterine contractions.

Materials:

  • Myometrial biopsies from pregnant women undergoing elective cesarean section or from pregnant rats.[5][7]

  • Krebs-Henseleit solution (pH 7.4).[7]

  • Organ bath system with isometric force transducers.[6]

  • Oxytocin (B344502).[5][6]

  • This compound.[5]

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation:

    • Obtain myometrial biopsies and immediately place them in chilled Krebs-Henseleit solution.

    • Dissect longitudinal myometrial strips (approximately 10 mm long and 2-3 mm wide).

    • Mount the strips vertically in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.[7]

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Induction of Contractions:

    • For induced contractions, pre-incubate the strips with a sub-maximal concentration of oxytocin (e.g., 10⁻⁹ M) to induce stable, rhythmic contractions.[5][6]

    • For spontaneous contractions, monitor the inherent rhythmic activity of the tissue.[7]

  • Drug Administration:

    • Once stable contractions are achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁸ M to 10⁻³⁵ M).[5]

    • Allow the tissue to stabilize for a set period (e.g., 10-20 minutes) after each addition before adding the next concentration.

  • Data Acquisition and Analysis:

    • Record the isometric tension continuously.

    • Measure the amplitude and frequency of contractions.

    • Calculate the percentage inhibition of contraction amplitude and frequency at each drug concentration relative to the baseline contractions.

    • Construct concentration-response curves and calculate the pD2 (-log EC50) and maximal inhibition.

Experimental Workflow Diagram

experimental_workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Tissue Myometrial Biopsy Strips Dissect Myometrial Strips Tissue->Strips Mount Mount Strips in Organ Bath Equilibrate Equilibrate under Tension Mount->Equilibrate Induce Induce Contractions (Oxytocin) Equilibrate->Induce Add_Ritodrine Add Ritodrine (Cumulative Doses) Induce->Add_Ritodrine Record Record Isometric Tension Add_Ritodrine->Record Analyze Calculate % Inhibition, pD2, Emax Record->Analyze

Caption: Workflow for assessing tocolytic effect in isolated uterine strips.

Model 2: Cultured Uterine Smooth Muscle Cells

This model is ideal for dissecting the molecular mechanisms underlying the tocolytic action of Ritodrine.

Experimental Protocol: Patch-Clamp Electrophysiology

Objective: To investigate the effect of this compound on ion channel activity in human myometrial smooth muscle cells.[4]

Materials:

  • Primary cultured human uterine smooth muscle cells from pregnant women.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Pipette solution (intracellular) and bath solution (extracellular).

  • This compound.

  • Other relevant pharmacological agents (e.g., GTP, PKA activators/inhibitors).[4]

Procedure:

  • Cell Culture:

    • Isolate and culture human myometrial smooth muscle cells from biopsies obtained during cesarean sections.

    • Grow cells to an appropriate confluency for patch-clamp experiments.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent cells in a recording chamber on the microscope stage and perfuse with the extracellular bath solution.

    • Fabricate patch pipettes from borosilicate glass and fill with the intracellular pipette solution.

    • Approach a single cell with the pipette and form a high-resistance seal (giga-seal) to obtain the cell-attached or whole-cell configuration.

    • For inside-out patches, after forming a giga-seal, retract the pipette to excise a patch of membrane.[4]

  • Drug Application:

    • Apply this compound (e.g., 10⁻⁵ M) to the bath solution or directly to the excised patch.[4]

    • Co-apply other agents like GTP (10⁻⁴ M) or PKA activators to investigate the signaling pathway.[4]

  • Data Acquisition and Analysis:

    • Record single-channel currents using an appropriate voltage-clamp protocol.

    • Analyze the channel open probability (Po), single-channel conductance, and mean open and closed times.

    • Compare channel activity before and after drug application to determine the effect of Ritodrine.

Signaling Pathway of this compound

Ritodrine's primary tocolytic effect is mediated through the beta-2 adrenergic receptor signaling cascade. It also involves the activation of potassium channels.

ritodrine_pathway cluster_cell Myometrial Smooth Muscle Cell Ritodrine This compound B2AR Beta-2 Adrenergic Receptor Ritodrine->B2AR Binds G_Protein G-Protein (Gs) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates K_channels K+ Channels (KCa, KATP) G_Protein->K_channels Directly Activates (KCa) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive MLCK (inactive) PKA->MLCK_inactive Phosphorylates & Inhibits MLCK PKA->K_channels Activates via Phosphorylation Relaxation Myometrial Relaxation (Tocolysis) MLCK_inactive->Relaxation Leads to MLCK_active MLCK (active) Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Causes Hyperpolarization->Relaxation Contributes to

Caption: this compound signaling pathway in myometrial cells.

Conclusion

The in vitro models described provide robust and reproducible methods for evaluating the tocolytic properties of this compound and other novel compounds. The organ bath model offers a functional assessment of tissue contractility, while cultured cell models allow for detailed investigation into the underlying molecular mechanisms. By utilizing these standardized protocols, researchers can generate high-quality, comparable data to advance the development of new and improved tocolytic therapies.

References

Application Notes and Protocols for Measuring cAMP Levels in Response to Ritodrine Hydrochloride Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine Hydrochloride is a β2-adrenergic receptor agonist primarily used as a tocolytic agent to suppress premature labor. Its mechanism of action involves the stimulation of β2-adrenergic receptors in the myometrium, leading to a cascade of intracellular events initiated by the production of cyclic adenosine (B11128) monophosphate (cAMP).[1] The quantification of intracellular cAMP levels upon Ritodrine stimulation is a critical step in understanding its pharmacological profile, developing new therapeutic strategies, and screening for novel tocolytic agents.

These application notes provide an overview of the signaling pathway of this compound and detailed protocols for commonly used techniques to measure the resulting changes in intracellular cAMP levels.

This compound Signaling Pathway

This compound exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[1]

Ritodrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ritodrine This compound B2AR β2-Adrenergic Receptor Ritodrine->B2AR Binds Gs Gs Protein (α, β, γ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Smooth Muscle Relaxation PKA->Cellular_Response Leads to

Caption: this compound signaling pathway.

Data Presentation

The following table summarizes representative data on the time-dependent increase in cAMP levels in pregnant rat myometrium following stimulation with Ritodrine. It is important to note that comprehensive dose-response data, including EC50 values, are not consistently available across multiple public studies. Researchers should perform their own dose-response experiments to determine the optimal concentration of Ritodrine for their specific cell type and experimental conditions.

Time after Ritodrine (1.5 x 10-7 M) AdditionFold Increase in cAMP (over basal)
0 min (basal)1.0
20 minGradual Increase
90 minDecrease to near basal levels
180 min (with 3.1 x 10-4 M)Marked initial increase, then decrease to basal

Data adapted from a study on pregnant rat myometrium. The exact fold increase was not specified, only the trend.[2]

Experimental Protocols

Several robust methods are available for the quantification of intracellular cAMP levels. The choice of assay depends on factors such as the required sensitivity, throughput, and available instrumentation.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, plate-based assay for quantifying cAMP. This method relies on the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites.

Experimental Workflow:

ELISA_Workflow start Start cell_culture 1. Culture cells (e.g., myometrial cells) in 96-well plate start->cell_culture stimulation 2. Stimulate cells with This compound cell_culture->stimulation lysis 3. Lyse cells to release intracellular cAMP stimulation->lysis assay_plate 4. Add cell lysate to anti-cAMP antibody-coated plate lysis->assay_plate conjugate 5. Add HRP-conjugated cAMP assay_plate->conjugate incubation 6. Incubate to allow competitive binding conjugate->incubation wash 7. Wash to remove unbound reagents incubation->wash substrate 8. Add substrate and incubate for color development wash->substrate stop 9. Add stop solution substrate->stop read 10. Read absorbance at 450 nm stop->read end End read->end

Caption: General workflow for a competitive ELISA to measure cAMP.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., primary human uterine smooth muscle cells or a relevant cell line) in a 96-well plate at a predetermined optimal density and culture overnight.

  • Cell Stimulation:

    • Remove culture medium and wash cells with pre-warmed stimulation buffer (e.g., HBSS with 0.1% BSA).

    • Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 10-30 minutes.

    • Add varying concentrations of this compound to the wells and incubate for the desired time at 37°C. Include a vehicle control.

  • Cell Lysis: Aspirate the stimulation buffer and add lysis buffer provided with the ELISA kit. Incubate for 10-20 minutes to ensure complete cell lysis.

  • ELISA Procedure:

    • Add standards and cell lysates to the wells of the anti-cAMP antibody-coated microplate.

    • Add the horseradish peroxidase (HRP)-conjugated cAMP to each well.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate multiple times to remove unbound reagents.

    • Add the substrate solution and incubate until sufficient color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.

    • Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve. The signal is inversely proportional to the amount of cAMP in the sample.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a popular choice for high-throughput screening due to their no-wash format and high sensitivity. The assay is based on the competition between endogenous cAMP and a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate.

Experimental Workflow:

HTRF_Workflow start Start cell_dispensing 1. Dispense cells into a low-volume 384-well plate start->cell_dispensing stimulation 2. Add this compound and incubate cell_dispensing->stimulation lysis_detection 3. Add lysis buffer containing anti-cAMP-Europium and cAMP-d2 stimulation->lysis_detection incubation 4. Incubate to allow competitive binding and FRET lysis_detection->incubation read 5. Read HTRF signal on a compatible plate reader incubation->read end End read->end

Caption: General workflow for an HTRF-based cAMP assay.

Detailed Protocol:

  • Cell Dispensing: Dispense cells in suspension into a low-volume 384-well plate.

  • Cell Stimulation: Add this compound at various concentrations and incubate for the desired time.

  • Lysis and Detection: Add a mixture of lysis buffer containing the anti-cAMP antibody labeled with Europium cryptate and the d2-labeled cAMP.

  • Incubation: Incubate the plate at room temperature to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The ratio of the two emission signals is calculated and is inversely proportional to the amount of cAMP in the sample.

    • Quantify cAMP levels by comparing the signal ratio to a standard curve.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another no-wash, bead-based assay technology that is highly sensitive and suitable for high-throughput applications. The assay involves a competition between endogenous cAMP and a biotinylated cAMP probe for binding to anti-cAMP coated Acceptor beads.

Experimental Workflow:

AlphaScreen_Workflow start Start cell_stimulation 1. Stimulate cells with This compound start->cell_stimulation lysis 2. Lyse cells cell_stimulation->lysis reagent_addition 3. Add Acceptor beads, biotinylated-cAMP, and Streptavidin-Donor beads lysis->reagent_addition incubation 4. Incubate in the dark to allow for binding reagent_addition->incubation read 5. Read AlphaScreen signal on a compatible plate reader incubation->read end End read->end

Caption: General workflow for an AlphaScreen-based cAMP assay.

Detailed Protocol:

  • Cell Stimulation: Treat cells with this compound as described for the ELISA protocol.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the kit.

  • Reagent Addition: In a microplate, combine the cell lysate with the anti-cAMP Acceptor beads, the biotinylated cAMP probe, and the Streptavidin-coated Donor beads.

  • Incubation: Incubate the plate in the dark at room temperature to allow the components to interact.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible reader.

    • The signal generated is inversely proportional to the concentration of cAMP in the sample.

    • Calculate the cAMP concentration based on a standard curve.

Conclusion

The choice of assay for measuring cAMP levels in response to this compound stimulation will depend on the specific research needs. ELISA is a cost-effective and reliable method for lower throughput applications, while HTRF and AlphaScreen are well-suited for high-throughput screening and drug discovery efforts. Each of these methods, when performed with appropriate controls and optimization, can provide valuable quantitative data to elucidate the pharmacological effects of Ritodrine and other β2-adrenergic agonists.

References

administration of Ritodrine Hydrochloride in pregnant animal models for preterm labor research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ritodrine (B1199850) Hydrochloride in pregnant animal models for the study of preterm labor. The following sections detail the mechanism of action, established experimental protocols, and quantitative data on its tocolytic effects.

Introduction

Ritodrine Hydrochloride is a β2-adrenergic agonist that has been utilized as a tocolytic agent to suppress premature uterine contractions.[1] Its primary mechanism of action involves the relaxation of uterine smooth muscle, thereby delaying the onset of labor.[2] Animal models are crucial for investigating the efficacy, safety, and pharmacokinetics of tocolytic agents like Ritodrine. Commonly used models include pregnant sheep, rats, and mice, in which preterm labor can be induced to simulate the human condition.

Mechanism of Action

Ritodrine acts as a selective agonist for β2-adrenergic receptors, which are abundant in the myometrium.[2] Binding of Ritodrine to these receptors initiates a signaling cascade that leads to uterine muscle relaxation.

The key steps in the signaling pathway are:

  • Receptor Binding: Ritodrine binds to the β2-adrenergic receptors on the surface of myometrial cells.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Phosphorylation and Calcium Sequestration: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular free calcium (Ca2+) concentrations. This is achieved by promoting the sequestration of Ca2+ into the sarcoplasmic reticulum and reducing its influx into the cell.

  • Myometrial Relaxation: The reduction in intracellular Ca2+ levels prevents the activation of myosin light-chain kinase, leading to the relaxation of the uterine smooth muscle and cessation of contractions.

Ritodrine_Signaling_Pathway cluster_cell Myometrial Cell Ritodrine Ritodrine Hydrochloride Beta2_Receptor β2-Adrenergic Receptor Ritodrine->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Sequestration ↑ Ca2+ Sequestration (Sarcoplasmic Reticulum) PKA->Ca_Sequestration Ca_Influx ↓ Ca2+ Influx PKA->Ca_Influx Free_Ca ↓ Intracellular Free Ca2+ Ca_Sequestration->Free_Ca Ca_Influx->Free_Ca Relaxation Myometrial Relaxation Free_Ca->Relaxation

Ritodrine Signaling Pathway

Data Presentation

The following tables summarize the quantitative data from studies administering this compound in various pregnant animal models.

Table 1: Efficacy of this compound in Pregnant Sheep

Dosage and Administration RouteModel of Preterm LaborObserved Tocolytic and Physiological EffectsReference
200 µ g/min for 2h, followed by 800 µ g/min for 2h after 24h (IV)Lipopolysaccharide (LPS)-induced intraamniotic inflammationProlongs pregnancy by at least 48 hours.[1][3][1][3]
100 to 800 µ g/min (IV)Spontaneous or oxytocin-induced uterine activityProgressive decrease in uterine artery blood flow up to 43% below control.[4][4]
Continuous infusionMifepristone (RU 486)-induced preterm laborInitial inhibition of labor contractions, maintained for approximately 16 hours.[5][5]

Table 2: Efficacy of this compound in Pregnant Mice

Dosage and Administration RouteModel of Preterm LaborObserved Tocolytic and Physiological EffectsReference
1, 3, or 10 mg/kg (Oral)Lipopolysaccharide (LPS)-induced preterm deliveryDose-dependent decrease in the incidence of preterm delivery.[6][6]

Table 3: Efficacy of this compound in Pregnant Rats

Dosage and Administration RouteModel of Preterm LaborObserved Tocolytic and Physiological EffectsReference
10⁻⁸ - 10⁻⁵ M (on isolated myometrial strips)Spontaneous contractionsConcentration-dependent inhibition of the frequency and amplitude of contractions.[7][7]
10⁻⁹ - 10⁻⁶ M (on isolated myometrial strips)Spontaneous and evoked contractionsSuppression of uterine movements and contractile responses.[8][8]

Experimental Protocols

Protocol 1: Induction of Preterm Labor in Mice using Lipopolysaccharide (LPS) and Administration of this compound

This protocol describes the induction of preterm labor in pregnant mice using LPS, followed by the administration of Ritodrine to assess its tocolytic efficacy.

Materials:

  • Pregnant C3H/HeN mice (Day 17 of gestation)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile 0.9% saline solution

  • Distilled water

  • Gavage needles

  • Syringes and needles for intraperitoneal injection

  • Animal balance

Procedure:

  • Induction of Preterm Labor:

    • On day 17 of pregnancy, administer two intraperitoneal (i.p.) injections of LPS (50 µg/kg) at a 3-hour interval.[6] This is expected to induce preterm delivery in 100% of the animals within 25 hours of the second dose.[6]

  • Preparation of Ritodrine Solution:

    • Prepare oral solutions of this compound in distilled water at concentrations of 1, 3, and 10 mg/kg.[6]

  • Administration of Ritodrine:

    • On day 18 of pregnancy, administer the prepared Ritodrine solutions orally (p.o.) to different groups of pregnant mice.

    • Administer the solutions 10 times at 1-hour intervals, from 8:00 AM to 5:00 PM.[6]

    • A control group should receive distilled water following the same administration schedule.

  • Monitoring and Data Collection:

    • Monitor the mice for signs of labor and delivery.

    • Record the time of delivery for each mouse.

    • Calculate the incidence of preterm delivery in each treatment group.

LPS_Ritodrine_Mouse_Workflow Day17 Day 17 of Gestation LPS_Injection1 1st LPS Injection (i.p.) 50 µg/kg Day17->LPS_Injection1 Wait3h 3-hour Interval LPS_Injection1->Wait3h LPS_Injection2 2nd LPS Injection (i.p.) 50 µg/kg Wait3h->LPS_Injection2 Day18 Day 18 of Gestation LPS_Injection2->Day18 Ritodrine_Prep Prepare Ritodrine Solutions (1, 3, 10 mg/kg in distilled water) Day18->Ritodrine_Prep Ritodrine_Admin Oral Administration of Ritodrine (10 times at 1-hour intervals) Ritodrine_Prep->Ritodrine_Admin Monitoring Monitor for Preterm Labor Ritodrine_Admin->Monitoring Data_Collection Record Delivery Time and Incidence Monitoring->Data_Collection

LPS-Induced Preterm Labor and Ritodrine Administration Workflow in Mice

Protocol 2: Intravenous Administration of this compound in a Pregnant Sheep Model

This protocol details the intravenous administration of Ritodrine in a pregnant sheep model to study its effects on uterine and fetal physiology.

Materials:

  • Pregnant ewes (near-term)

  • This compound

  • Sterile 0.9% saline solution

  • Infusion pump

  • Intravenous catheters

  • Surgical instruments for catheter placement (if not already in place)

  • Physiological monitoring equipment (for maternal and fetal heart rate, blood pressure, etc.)

Procedure:

  • Animal Preparation:

    • Surgically implant catheters in the maternal and fetal circulation for drug administration and blood sampling, if not already in place. Allow for a recovery period after surgery.

  • Preparation of Ritodrine Infusion Solution:

    • Dissolve this compound in sterile 0.9% saline solution to achieve the desired concentration for infusion.

  • Intravenous Infusion:

    • Administer Ritodrine intravenously to the ewe using a calibrated infusion pump.

    • A common dosing regimen involves sequential dose rates from 100 to 800 µg per minute.[4]

    • Alternatively, constant infusions of 200 or 800 µ g/min can be administered for a set duration, such as 2 hours.[1][3]

  • Physiological Monitoring:

    • Continuously monitor maternal and fetal physiological parameters, including:

      • Maternal and fetal heart rate

      • Maternal and fetal arterial blood pressure

      • Uterine artery blood flow (UtBF)

      • Umbilical vein blood flow (UmBF)

    • Collect maternal and fetal blood samples at baseline and at specified intervals during and after the infusion for analysis of blood gases, glucose, and drug concentrations.

  • Data Analysis:

    • Analyze the collected physiological data to determine the effects of Ritodrine on the measured parameters.

    • Compare the data to baseline values and, if applicable, to a control group receiving a saline infusion.

Ritodrine_Sheep_Workflow Animal_Prep Surgical Preparation of Pregnant Ewe (Catheter Implantation) Recovery Post-Surgical Recovery Animal_Prep->Recovery Ritodrine_Prep Prepare Ritodrine Infusion Solution (in 0.9% Saline) Recovery->Ritodrine_Prep IV_Infusion Intravenous Infusion of Ritodrine (e.g., 100-800 µg/min) Ritodrine_Prep->IV_Infusion Monitoring Continuous Physiological Monitoring (Maternal and Fetal) IV_Infusion->Monitoring Blood_Sampling Blood Sampling (Baseline and during Infusion) IV_Infusion->Blood_Sampling Data_Analysis Data Analysis Monitoring->Data_Analysis Blood_Sampling->Data_Analysis

Intravenous Ritodrine Administration Workflow in Pregnant Sheep

Conclusion

The administration of this compound in pregnant animal models provides valuable insights into its tocolytic effects and underlying mechanisms. The protocols and data presented here serve as a guide for researchers designing and conducting studies on preterm labor. Careful consideration of the animal model, dosage, and route of administration is essential for obtaining reliable and translatable results.

References

Application Notes and Protocols for the Analysis of Ritodrine Hydrochloride and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and selective detection and quantification of ritodrine (B1199850) hydrochloride and its primary metabolites in various biological matrices. The protocols outlined below are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Ritodrine hydrochloride is a tocolytic agent used to halt premature labor. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is crucial for optimizing therapeutic efficacy and ensuring patient safety. The primary metabolic pathway for ritodrine involves conjugation, leading to the formation of glucuronide and sulfate (B86663) metabolites.[1] Accurate and reliable analytical methods are essential for monitoring the parent drug and its metabolites in biological samples such as plasma, serum, urine, and bile.[2]

Metabolic Pathway of Ritodrine

Ritodrine is metabolized primarily through conjugation of its phenolic hydroxyl groups with glucuronic acid and sulfate.[1] This process increases the water solubility of the drug, facilitating its excretion. Both the glucuronide and sulfate conjugates have been identified in maternal urine.[1]

Ritodrine_Metabolism Ritodrine Ritodrine Metabolites Ritodrine->Metabolites Glucuronide Ritodrine Glucuronide Metabolites->Glucuronide Glucuronidation Sulfate Ritodrine Sulfate Metabolites->Sulfate Sulfation HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Inject into HPLC Recon->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Ion Electrospray Ionization (ESI+) Sep->Ion Detect Mass Detection (SRM) Ion->Detect Data Data Detect->Data Data Acquisition & Quantification Validation_Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols for Establishing a Dose-Response Curve of Ritodrine Hydrochloride in Isolated Uterine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ritodrine (B1199850) Hydrochloride is a selective beta-2 adrenergic agonist primarily utilized as a tocolytic agent to suppress premature uterine contractions and delay preterm labor.[1][2][3] Its mechanism of action involves binding to beta-2 adrenergic receptors on the myometrial cells of the uterus. This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][4] The elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in a decrease in intracellular calcium concentration and relaxation of the uterine smooth muscle.[2][4]

Establishing a dose-response curve is a fundamental pharmacological experiment to quantify the relationship between the concentration of a drug and its physiological effect.[5][6][7] In the context of Ritodrine Hydrochloride, this involves measuring the extent of uterine tissue relaxation at various drug concentrations. This data is crucial for determining key pharmacological parameters such as the EC50 (half-maximal effective concentration), which represents the concentration of the drug that produces 50% of its maximal effect. These parameters are vital for assessing the potency and efficacy of the drug.

These application notes provide a detailed protocol for establishing a dose-response curve for this compound using isolated uterine tissue in an organ bath setup.

Signaling Pathway of this compound in Uterine Smooth Muscle

The signaling cascade initiated by this compound leading to uterine muscle relaxation is a well-characterized pathway. The binding of Ritodrine to the β2-adrenergic receptor triggers a conformational change, activating the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cAMP, which then activates PKA. PKA phosphorylates several downstream targets, including myosin light-chain kinase (MLCK), leading to its inactivation. Inactivation of MLCK prevents the phosphorylation of myosin, which is essential for muscle contraction, thereby causing smooth muscle relaxation.

Ritodrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ritodrine Ritodrine Hydrochloride Receptor β2-Adrenergic Receptor Ritodrine->Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active phosphorylates & inhibits MLCK_inactive Inactive MLCK (Phosphorylated) MLCK_active->MLCK_inactive Contraction Uterine Contraction MLCK_active->Contraction promotes Relaxation Uterine Relaxation MLCK_inactive->Relaxation leads to

Caption: Signaling pathway of this compound in uterine smooth muscle cells.

Experimental Protocol

This protocol outlines the steps for preparing isolated uterine tissue and conducting a dose-response experiment in an organ bath.

Materials and Reagents
  • Freshly isolated uterine tissue (e.g., from rat, mouse, or human biopsy)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • This compound stock solution

  • Contractile agonist (e.g., Oxytocin, Prostaglandin F2α)

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments (scissors, forceps)

  • Organ bath system with force-displacement transducers

  • Data acquisition system

Experimental Workflow

Experimental_Workflow A 1. Tissue Preparation - Isolate uterine horn - Dissect into strips - Mount in organ bath B 2. Equilibration - 60-90 min in Krebs solution - Gassed with Carbogen - Maintain at 37°C A->B C 3. Induction of Contractions - Add contractile agonist (e.g., Oxytocin) - Achieve stable contractions B->C D 4. Dose-Response Curve Generation - Cumulative addition of Ritodrine HCl - Increasing concentrations - Record relaxation response C->D E 5. Data Analysis - Measure % relaxation - Plot against log[Ritodrine] - Calculate EC50 D->E

Caption: Workflow for generating a Ritodrine dose-response curve in isolated uterine tissue.

Detailed Procedure
  • Tissue Preparation:

    • Sacrifice the animal according to approved ethical protocols.

    • Immediately excise the uterine horns and place them in cold, oxygenated Krebs-Henseleit solution.

    • Carefully clean the tissue of adherent fat and connective tissue.

    • Dissect the uterine horns into longitudinal strips of approximately 10-15 mm in length and 2-3 mm in width.[8]

    • Mount the tissue strips vertically in the organ bath chambers, with one end attached to a fixed hook and the other to a force-displacement transducer.[8]

  • Equilibration:

    • Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C.

    • Continuously bubble the solution with Carbogen gas.

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of approximately 1 gram (or as optimized for the specific tissue).[8]

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Induction of Uterine Contractions:

    • After equilibration, induce sustained uterine contractions by adding a contractile agonist to the organ bath. Oxytocin (e.g., 10 nM) or Prostaglandin F2α are commonly used.[9]

    • Allow the contractions to stabilize for at least 30 minutes before adding this compound.

  • Generation of Dose-Response Curve:

    • Prepare a series of dilutions of this compound from the stock solution.

    • Add this compound to the organ bath in a cumulative manner, starting with the lowest concentration.

    • Allow the tissue to respond to each concentration for a fixed period (e.g., 5-10 minutes) or until a stable response is achieved before adding the next higher concentration.

    • Record the isometric tension of the uterine strips continuously using the data acquisition system.

Data Presentation

The relaxation of the uterine tissue is typically expressed as a percentage of the maximal contraction induced by the agonist. The data should be tabulated to show the relationship between the concentration of this compound and the corresponding percentage of relaxation.

Table 1: Dose-Response Data for this compound on Isolated Uterine Tissue
Ritodrine HCl Concentration (M)Log [Ritodrine HCl]Mean % Relaxation (± SEM)
1.00E-09-9.005.2 ± 1.1
3.00E-09-8.5215.8 ± 2.3
1.00E-08-8.0035.4 ± 3.5
3.00E-08-7.5252.1 ± 4.1
1.00E-07-7.0075.9 ± 3.8
3.00E-07-6.5290.3 ± 2.9
1.00E-06-6.0098.7 ± 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Data Analysis and Interpretation

The collected data is used to construct a dose-response curve by plotting the percentage of relaxation (Y-axis) against the logarithm of the this compound concentration (X-axis).[5][6][10] This transformation typically results in a sigmoidal curve.[11]

From this curve, key pharmacological parameters can be determined:

  • EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximum relaxation effect. A lower EC50 value indicates higher potency.

  • Emax (Maximum effect): The maximal relaxation response produced by the drug.

  • Slope of the curve (Hill coefficient): Provides information about the steepness of the dose-response relationship.

These parameters are essential for comparing the potency and efficacy of this compound with other tocolytic agents and for understanding its therapeutic potential.

References

Troubleshooting & Optimization

troubleshooting low solubility of Ritodrine Hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ritodrine (B1199850) Hydrochloride

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Ritodrine Hydrochloride, focusing on challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the reported aqueous solubility of this compound?

The solubility of this compound can vary based on the solvent and experimental conditions. As the hydrochloride salt, it is generally considered freely soluble in water. However, quantitative values from different sources can differ.

Table 1: Reported Solubility of this compound

Compound Solvent Solubility Source
This compound Water Freely Soluble Martindale[1]
This compound Water 65 mg/mL ChemBK[2]
This compound DMSO 65 mg/mL ChemBK[2]
Ritodrine (Free Base) Water 0.179 mg/mL DrugBank[3]

| this compound | pH 7.4 Buffer | >48.6 µg/mL | PubChem[4] |

Note: The significant difference in solubility between the free base and the hydrochloride salt underscores the importance of pH in dissolving this compound.

Q2: My this compound is not dissolving completely in water. What are the common causes and how can I fix it?

Several factors can contribute to poor dissolution. The most common issues are related to pH, temperature, solution saturation, and the quality of the compound itself. Follow the workflow below to troubleshoot.

G start Start: Ritodrine HCl Not Fully Dissolved check_ph Verify Solution pH Is pH between 4.5 and 6.0? start->check_ph adjust_ph Adjust pH Add dilute HCl to reach pH 4.5-6.0 check_ph->adjust_ph No check_temp Increase Temperature Warm solution gently (e.g., 37°C) with sonication. check_ph->check_temp  Yes adjust_ph->check_ph Re-check check_purity Assess Compound Purity Is the compound from a reputable source? Check expiry. check_temp->check_purity Still Issues success Success: Compound Dissolved check_temp->success Dissolved consider_cosolvent Consider Co-solvent (e.g., small % of Ethanol or DMSO) if compatible with experiment. check_purity->consider_cosolvent  Yes fail Issue Persists: Contact Supplier/ Re-purify Compound check_purity->fail No/Expired consider_cosolvent->success Dissolved consider_cosolvent->fail Still Issues

Figure 1. Troubleshooting workflow for dissolution issues.
Q3: How does pH affect the solubility of this compound?

The pH of the aqueous solution is a critical factor. Ritodrine is a weak base, and its hydrochloride salt is acidic.

  • Acidic pH (4.5 - 6.0): In this range, this compound exists predominantly in its protonated (ionized) form, which is highly water-soluble. A 2% solution in water should have a pH between 4.5 and 6.0.[1]

  • Neutral to Alkaline pH (>7.0): As the pH increases, the compound begins to deprotonate, converting to its free base form. The free base of Ritodrine is significantly less soluble in water and may precipitate out of solution.

G cluster_0 Low pH (e.g., < 7.0) cluster_1 High pH (e.g., > 8.0) Protonated Ritodrine-NH2+ (Protonated) Soluble High Aqueous Solubility Protonated->Soluble Dominant Species FreeBase Ritodrine-NH (Free Base) Insoluble Low Aqueous Solubility (Precipitation Risk) FreeBase->Insoluble Dominant Species

Figure 2. Relationship between pH and Ritodrine solubility.
Q4: Are there any specific storage recommendations for aqueous solutions of this compound?

To prevent degradation and precipitation, aqueous solutions should be:

  • Stored at 2-8°C: Refrigeration is recommended for short-term storage.

  • Protected from Light: this compound is sensitive to light.[2] Use amber vials or cover tubes with foil.

  • Used Freshly: For best results, prepare solutions fresh for each experiment. Long-term storage can lead to oxidative degradation and a decrease in potency.[5]

  • Maintained at an Acidic pH: Ensure the solution remains in the optimal pH range (4.5-6.0) to prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

This protocol provides a standard method for preparing an aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Calibrated pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile conical tube or volumetric flask

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution in 10 mL, weigh 100 mg.

  • Initial Dissolution: Add approximately 80% of the final volume of sterile water (e.g., 8 mL for a 10 mL final volume) to the flask containing the powder.

  • Stir: Place the flask on a magnetic stirrer and stir the solution. Gentle warming (to 37°C) or brief sonication can aid dissolution but is often not necessary.

  • Check and Adjust pH: Once the powder is mostly dissolved, measure the pH. A 2% (20 mg/mL) solution should naturally yield a pH of 4.5-6.0.[1] If the pH is outside this range, adjust carefully with dropwise additions of 0.1 M HCl.

  • Final Volume: Once the solid is fully dissolved and the pH is correct, add sterile water to reach the final desired volume and mix thoroughly.

  • Sterile Filtration: For cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile storage container.

  • Storage: Store the solution at 2-8°C, protected from light.

Signaling Pathway

This compound functions as a selective β2-adrenergic receptor agonist.[6][7][8] Its primary mechanism of action involves the relaxation of smooth muscle, which is achieved through the following signaling cascade.

G Ritodrine Ritodrine HCl Receptor β2-Adrenergic Receptor Ritodrine->Receptor Binds to G_Protein Gs Protein (Gαs subunit activation) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Increased levels) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Ca Decreased Intracellular Calcium [Ca2+] PKA->Ca Leads to Relax Smooth Muscle Relaxation Ca->Relax Results in

Figure 3. Ritodrine's β2-adrenergic signaling pathway.

This pathway shows that Ritodrine's binding to the β2-adrenergic receptor initiates a G-protein-coupled cascade that increases cyclic AMP (cAMP) levels.[6][7] This rise in cAMP activates Protein Kinase A (PKA), which ultimately leads to a decrease in intracellular calcium concentrations, causing relaxation of uterine smooth muscle.[6][8][9]

References

Technical Support Center: Optimizing HPLC Parameters for Ritodrine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of Ritodrine Hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Peak Tailing

Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC analysis of basic compounds like this compound.[1] This can lead to inaccurate quantification and poor resolution.[1] The primary causes often involve secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, causing peak tailing.[1][2]

    • Solution:

      • Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound's ionizable group to ensure it is in a single ionic form.[3] Using a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is crucial to maintain a stable pH.[1][2]

      • Use of Additives: Incorporate a competing base, like triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[4]

      • Column Selection: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.[5]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]

    • Solution: Reduce the injection volume or dilute the sample.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[1]

    • Solution:

      • Use a guard column to protect the analytical column.

      • Flush the column with a strong solvent.[7]

      • If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing.[7]

Peak Fronting

Question: I am observing peak fronting for my this compound analysis. What could be the reason?

Answer:

Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still affect resolution and quantification.[8][9]

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[8]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a weaker solvent.[10]

  • Column Overload: Injecting a highly concentrated sample can also lead to peak fronting.[8]

    • Solution: Dilute the sample or decrease the injection volume.[8]

  • Column Voids or Channeling: A void at the column inlet or channeling in the packing material can cause a portion of the sample to move faster, resulting in a fronting peak.[9]

    • Solution: This often indicates column damage, and the column may need to be replaced. Using a guard column and proper column handling can help prevent this.

Split Peaks

Question: My this compound peak is splitting into two. How can I troubleshoot this?

Answer:

Split peaks can arise from various issues related to the column, mobile phase, or sample preparation.[11][12]

Potential Causes & Solutions:

  • Blocked Column Frit or Contamination: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample flow to be unevenly distributed.[12]

    • Solution:

      • Filter all samples and mobile phases before use.[4][10]

      • Use an in-line filter or guard column.

      • Try back-flushing the column. If the problem persists, the frit or the entire column may need replacement.[13]

  • Sample Solvent/Mobile Phase Mismatch: A significant difference in solvent strength or pH between the sample solvent and the mobile phase can cause peak splitting.

    • Solution: Dissolve the sample in the mobile phase whenever feasible.[10]

  • Co-elution: The split peak might actually be two different, closely eluting compounds.

    • Solution: Optimize the separation by adjusting the mobile phase composition (e.g., organic solvent ratio, pH) or temperature to improve resolution.[6]

  • Column Void: A void at the head of the column can lead to a split flow path for the sample.

    • Solution: This usually requires column replacement.

Experimental Protocols & Data

Optimized HPLC Method for this compound

This section provides a detailed methodology for an established HPLC method for the analysis of this compound.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare a solution of water and acetonitrile (B52724) in a 70:30 (v/v) ratio.[14][15][16]

    • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.[7]

    • For pH adjustment, a buffer such as phosphate or ammonium (B1175870) acetate can be incorporated into the aqueous portion of the mobile phase before mixing with the organic solvent.[17][18] The pH should be controlled to optimize peak shape.[17]

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve and dilute it in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 5-40 µg/mL).[14][15]

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.[14][15][16]

    • Flow Rate: 1.0 mL/min.[14][15][16]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.[6]

    • Detection: UV at 220 nm.[14][15][16]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Assess the peak shape, retention time, and resolution.

Data Presentation: HPLC Parameters for this compound Analysis

The following table summarizes various reported HPLC methods for the analysis of this compound, providing a quick reference for method development and optimization.

ParameterMethod 1Method 2Method 3
Column C18 (150 x 4.6 mm, 5 µm)[14][15][16]Biophase ODS 5 µm[19][20]Newcrom R1[21]
Mobile Phase Water:Acetonitrile (70:30, v/v)[14][15][16]Acetonitrile, ammonium acetate, glacial acetic acid, and a counterion[19][20]Acetonitrile, water, and phosphoric acid[21]
Flow Rate 1.0 mL/min[14][15][16]1.0 mL/min[22]Not Specified
Detection UV at 220 nm[14][15][16]Electrochemical Detector[19][20]UV or MS[21]
Temperature Ambient[19][20]AmbientNot Specified

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

The following diagram illustrates a logical workflow for troubleshooting common issues related to poor peak resolution in HPLC analysis.

G A Poor Peak Resolution B Identify Peak Shape Issue A->B C Peak Tailing B->C D Peak Fronting B->D E Split Peak B->E F Adjust Mobile Phase pH / Add Buffer C->F G Reduce Sample Concentration / Injection Volume C->G H Check for Column Contamination / Void C->H I Use Base-Deactivated Column C->I D->G D->H J Dissolve Sample in Mobile Phase D->J E->H E->J K Check for Blocked Frit E->K L Optimize Separation Conditions E->L M Problem Resolved? F->M G->M H->M I->M J->M K->M L->M

Caption: Troubleshooting decision tree for HPLC peak shape issues.

Relationship Between HPLC Parameters and Peak Resolution

This diagram outlines the key HPLC parameters that can be adjusted to optimize the peak resolution of this compound.

G cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 Operating Conditions A pH K Improved Ritodrine Hydrochloride Peak Resolution A->K B Organic Solvent Ratio B->K C Buffer Concentration C->K D Additives (e.g., TEA) D->K E Column Chemistry (C18, Base-Deactivated) E->K F Particle Size F->K G Column Dimensions G->K H Flow Rate H->K I Temperature I->K J Injection Volume J->K

Caption: Key parameters influencing HPLC peak resolution.

References

Technical Support Center: A Guide to Preventing Ritodrine Hydrochloride Degradation in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ritodrine Hydrochloride. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimental setups, with a focus on preventing compound degradation and ensuring data integrity.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a selective beta-2 adrenergic receptor agonist. Its primary in vitro mechanism of action involves binding to and activating β2-adrenergic receptors on the surface of smooth muscle cells, such as those in the myometrium. This activation stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of smooth muscle tissue.

Q2: What are the main factors that can cause this compound degradation in my experiments?

The primary factors contributing to the degradation of this compound in in vitro settings are:

  • Oxidation: As a catecholamine-like structure, Ritodrine is susceptible to oxidation, which is a significant degradation pathway. This can be accelerated by the presence of dissolved oxygen, metal ions, and light.

  • pH: The stability of this compound is pH-dependent. Solutions with a more alkaline pH may be more prone to degradation.

  • Temperature: Elevated temperatures, such as those used for cell culture incubation (37°C), can accelerate the rate of chemical degradation.

  • Light Exposure: Exposure to light, particularly UV light, can induce photodegradation.

Q3: How can I visually assess if my this compound solution has degraded?

A freshly prepared solution of this compound should be clear and colorless. A common sign of degradation, particularly oxidation, is a change in the color of the solution to pink, red, or brown. If you observe any discoloration, it is recommended to discard the solution and prepare a fresh batch.

Q4: What are the potential consequences of using degraded this compound in my experiments?

Using degraded this compound can lead to several issues that will compromise the validity of your experimental results:

  • Reduced Potency: Degradation reduces the concentration of the active compound, leading to a diminished or inconsistent biological effect.

  • Formation of Unknown Products: Degradation products may have their own biological activities, which could be different from or interfere with the effects of the parent compound, or they could be cytotoxic, leading to misleading results.

Q5: How should I prepare and store this compound stock solutions to minimize degradation?

To ensure the stability of your this compound stock solutions, follow these recommendations:

  • Solvent Selection: Prepare stock solutions in a high-quality, sterile solvent such as DMSO or ethanol. For final dilutions in aqueous buffers or cell culture media, prepare them fresh for each experiment.

  • pH Control: If preparing aqueous stock solutions, use a slightly acidic buffer to improve stability.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C or -80°C and protect them from light by using amber vials or by wrapping the vials in aluminum foil.

II. Troubleshooting Guide for In Vitro Experiments

This guide addresses specific issues that may arise during your in vitro experiments with this compound.

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent or weaker-than-expected biological response (e.g., uterine relaxation, cAMP increase). Compound Degradation: The this compound in your working solution may have degraded due to oxidation, pH instability, prolonged incubation at 37°C, or light exposure.- Prepare fresh working solutions of this compound for each experiment from a frozen stock.- Minimize the exposure of solutions to light by using amber tubes and working in a dimly lit environment.- If possible, reduce the incubation time of the experiment.- Consider adding an antioxidant, such as ascorbic acid, to your buffer if compatible with your assay.
Incorrect Concentration: Errors in calculating dilutions or pipetting inaccuracies.- Double-check all calculations for dilutions.- Calibrate your pipettes regularly.- Perform a concentration-response curve to verify the potency of your compound.
Cell Health Issues: Cells may be unhealthy, have a high passage number, or be contaminated.- Regularly check cell morphology and viability.- Use cells within a consistent and low passage number range.- Routinely test for mycoplasma contamination.
High background signal in receptor activation assays (e.g., cAMP assay). Constitutive Receptor Activity: The cell line used may have high basal levels of β2-adrenergic receptor activity.- If possible, use an inverse agonist to reduce the basal signal.- Ensure the cell density is optimized for the assay.
Assay Reagent Issues: Problems with the assay kit components or buffers.- Use fresh assay reagents and buffers.- Follow the manufacturer's protocol for the assay kit precisely.- Include appropriate positive and negative controls.
High variability between replicate wells or experiments. Inconsistent Compound Degradation: Slight variations in experimental conditions (e.g., temperature fluctuations, light exposure) can lead to different rates of degradation.- Standardize all experimental procedures to ensure consistency.- Prepare a master mix of the final this compound dilution to add to all relevant wells.
Pipetting Errors: Inaccurate or inconsistent pipetting.- Use calibrated pipettes and proper pipetting techniques.- For viscous solutions, consider using reverse pipetting.
Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health.- Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile water or PBS to maintain humidity.

III. Quantitative Data on this compound Degradation

Stress Condition Observations and Recommendations
Oxidative Stress Finding: this compound is highly susceptible to oxidative degradation. A significant degradation product is formed in the presence of oxidizing agents like hydrogen peroxide.[1] Recommendation: To minimize oxidative degradation, prepare solutions fresh and protect them from air and light. Consider de-gassing aqueous buffers. The use of antioxidants, if compatible with the experimental setup, can be beneficial.
pH Stress Finding: The stability of this compound is pH-dependent. While specific degradation percentages at various pH levels are not detailed, catecholamine-like compounds are generally more stable in slightly acidic conditions. Recommendation: For aqueous solutions, maintain a pH below 7. If possible, prepare stock solutions in a non-aqueous solvent like DMSO. When diluting into physiological buffers (pH ~7.4), do so immediately before use.
Thermal Stress Finding: Elevated temperatures accelerate the degradation of this compound. Prolonged incubation at 37°C in cell culture will contribute to its degradation over time. Recommendation: Prepare fresh dilutions for each experiment and minimize the time the compound spends in the incubator. For longer-term experiments, consider replenishing the media with fresh compound at regular intervals.
Photolytic Stress Finding: As a phenolic compound, this compound is susceptible to photodegradation. Recommendation: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light during experimental procedures.

IV. Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Ex Vivo Uterine Smooth Muscle Contractility Assay

This protocol is adapted from established methods for measuring uterine contractility in isolated tissue strips.[2][3][4]

1. Materials:

  • Fresh myometrial tissue biopsies
  • Krebs-Ringer bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
  • Carbogen gas (95% O2, 5% CO2)
  • Organ bath system with isometric force transducers
  • This compound
  • Contractile agonist (e.g., Oxytocin)

2. Method:

  • Tissue Preparation:
  • Obtain fresh human or animal myometrial tissue and immediately place it in ice-cold Krebs-Ringer solution.
  • Dissect the myometrium into longitudinal strips of approximately 2 mm x 10 mm.
  • Mounting the Tissue:
  • Mount the tissue strips vertically in the organ baths containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with carbogen.
  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
  • Apply an initial tension of 1-2 g and allow the tissue to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes, until spontaneous contractions stabilize.
  • Inducing Contractions (Optional):
  • To study the relaxant effect on induced contractions, add a contractile agonist like Oxytocin (e.g., 1-10 nM) to the bath and allow the contractions to stabilize.
  • Application of this compound:
  • Prepare a stock solution of this compound and perform serial dilutions in Krebs-Ringer solution.
  • Add the different concentrations of this compound cumulatively to the organ bath, allowing the tissue response to stabilize at each concentration before adding the next.
  • Data Acquisition and Analysis:
  • Record the contractile activity (frequency and amplitude) throughout the experiment.
  • Calculate the percentage of inhibition of spontaneous or agonist-induced contractions for each concentration of this compound.
  • Plot a concentration-response curve and determine the EC50 value.

Protocol 2: Cell-Based cAMP Assay for β2-Adrenergic Receptor Activation

This is a general protocol for measuring cAMP levels in response to a β2-adrenergic agonist like this compound. Specific details may vary depending on the cell line and the commercial cAMP assay kit used.[5][6][7][8][9][10]

1. Materials:

  • A cell line expressing the β2-adrenergic receptor (e.g., HEK293, CHO)
  • Cell culture medium and supplements
  • 96-well or 384-well white, clear-bottom assay plates
  • This compound
  • A known β2-adrenergic agonist as a positive control (e.g., Isoproterenol)
  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
  • A commercial cAMP assay kit (e.g., HTRF, ELISA, luminescence-based)

2. Method:

  • Cell Seeding:
  • Seed the cells into the assay plate at a predetermined optimal density and culture overnight to allow for adherence.
  • Compound Preparation:
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Perform serial dilutions of this compound in assay buffer containing a PDE inhibitor. Also, prepare dilutions of the positive control.
  • Cell Stimulation:
  • Carefully remove the culture medium from the cells.
  • Add the different concentrations of this compound or the positive control to the respective wells. Include a vehicle control.
  • Incubate the plate at 37°C for a predetermined optimal stimulation time (e.g., 15-30 minutes).
  • Cell Lysis and cAMP Detection:
  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.
  • Perform the cAMP detection steps as described in the kit protocol. This typically involves adding detection reagents and incubating for a specific time.
  • Data Acquisition and Analysis:
  • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
  • Generate a standard curve using the cAMP standards provided in the kit.
  • Calculate the concentration of cAMP produced in each well based on the standard curve.
  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

V. Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway of this compound and a general workflow for in vitro experiments.

Ritodrine_Signaling_Pathway Ritodrine Ritodrine Hydrochloride Beta2AR β2-Adrenergic Receptor Ritodrine->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->Phosphorylation Leads to Ca_decrease Decreased Intracellular Ca²⁺ Phosphorylation->Ca_decrease Results in Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Causes

Caption: Primary signaling pathway of this compound in smooth muscle cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Prep_Stock Prepare Fresh Stock Solution of Ritodrine HCl (Protect from Light) Prep_Working Prepare Serial Dilutions Immediately Before Use Prep_Stock->Prep_Working Prep_Cells Culture and Seed Cells (or Prepare Tissue Strips) Incubation Incubate Cells/Tissue with Ritodrine HCl at 37°C Prep_Cells->Incubation Prep_Working->Incubation Measurement Measure Biological Response (e.g., cAMP levels, Muscle Tension) Incubation->Measurement Data_Analysis Analyze Data and Generate Dose-Response Curves Measurement->Data_Analysis

Caption: General experimental workflow for in vitro assays with this compound.

References

Technical Support Center: Addressing Tachyphylaxis to Ritodrine Hydrochloride in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address tachyphylaxis to Ritodrine (B1199850) Hydrochloride in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ritodrine Hydrochloride and how does it work?

This compound is a short-acting β2 adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to β2 adrenergic receptors on the cell surface, which activates the Gs alpha subunit of the associated G protein. This in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[3] The rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in a cellular response, such as smooth muscle relaxation.

Q2: What is tachyphylaxis and why does it occur with this compound in long-term cell culture?

Tachyphylaxis is a rapid decrease in the response to a drug following its continuous or repeated administration. In the context of long-term cell culture experiments with this compound, this manifests as a diminished cellular response despite the continued presence of the agonist. This phenomenon is primarily due to the desensitization of the β2 adrenergic receptors.[4] The main mechanisms driving this desensitization are:

  • Receptor Phosphorylation: Upon prolonged agonist binding, G-protein coupled receptor kinases (GRKs) and Protein Kinase A (PKA) phosphorylate the intracellular domains of the β2 adrenergic receptor.[5]

  • β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.

  • Receptor Uncoupling and Internalization: β-arrestin binding uncouples the receptor from its G protein, thereby halting the downstream signaling cascade. It also targets the receptor for internalization into the cell via endocytosis.[4]

  • Receptor Downregulation: Internalized receptors can either be recycled back to the cell surface or targeted for degradation in lysosomes, leading to a reduction in the total number of receptors available for activation.[6]

Q3: What are the typical signs of Ritodrine-induced tachyphylaxis in my cell culture experiments?

The primary indicator of tachyphylaxis is a progressive decrease in the magnitude of the cellular response to Ritodrine over time. This can be quantified by:

  • A rightward shift in the concentration-response curve, indicating a higher concentration of Ritodrine is required to achieve the same level of response (increase in EC50).

  • A decrease in the maximum achievable response (Emax) even at saturating concentrations of Ritodrine.

  • A reduction in the total number of β2 adrenergic receptors on the cell surface (Bmax).

Q4: How can I prevent or mitigate tachyphylaxis in my long-term experiments?

Several strategies can be employed to minimize the effects of tachyphylaxis:

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treating for a period followed by a washout period) to allow for receptor resensitization.

  • Use the Lowest Effective Concentration: Determine the lowest concentration of Ritodrine that elicits the desired biological effect to minimize excessive receptor stimulation.

  • Co-treatment with Phosphodiesterase (PDE) Inhibitors: PDEs are enzymes that degrade cAMP. Inhibiting their activity can potentiate the signaling downstream of the receptor, potentially compensating for some degree of receptor desensitization.

  • Investigate Receptor Resensitization Mechanisms: The rate of receptor recycling and dephosphorylation can influence the recovery from desensitization.

Q5: Are there alternative signaling pathways activated by Ritodrine that I should be aware of?

While the canonical pathway involves Gs-cAMP-PKA, β2 adrenergic receptors can also couple to other signaling pathways, a phenomenon known as biased agonism. For instance, β-arrestin, in addition to its role in desensitization, can act as a scaffold for other signaling proteins, potentially activating pathways like the MAPK/ERK pathway.[7][8][9] The sustained activation of these pathways might contribute to long-term cellular changes independent of cAMP signaling.

Troubleshooting Guides

Issue 1: Gradual loss of cellular response to Ritodrine over several days of culture.

  • Possible Cause: β2 adrenergic receptor desensitization and downregulation due to continuous agonist exposure.

  • Troubleshooting Steps:

    • Confirm Tachyphylaxis:

      • Functional Assay (cAMP Measurement): Perform a concentration-response curve for Ritodrine at different time points of your experiment (e.g., 0, 24, 48, 72 hours). A rightward shift in the EC50 and a decrease in the Emax will confirm functional desensitization.

      • Receptor Binding Assay: Quantify the number of β2 adrenergic receptors (Bmax) on the cell surface at the same time points using a radioligand binding assay. A decrease in Bmax will confirm receptor downregulation.

    • Optimize Dosing Strategy:

      • Washout and Recovery Experiment: After a period of Ritodrine treatment, wash the cells thoroughly with drug-free media and incubate for various durations (e.g., 2, 6, 12, 24 hours) before re-stimulating with Ritodrine. This will help determine the time required for receptor resensitization.

      • Implement Intermittent Dosing: Based on the recovery experiment, design an intermittent dosing schedule to allow for receptor function to be restored between treatments.

    • Explore Alternative Readouts:

      • If the primary cellular response is diminished, investigate downstream signaling components that might be less affected by tachyphylaxis or explore β-arrestin-mediated signaling pathways.

Issue 2: High variability in the degree of tachyphylaxis between experiments.

  • Possible Cause: Inconsistent cell culture conditions or experimental procedures.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices:

      • Cell Passage Number: Use cells within a consistent and low passage number range for all experiments, as receptor expression levels and signaling components can change with prolonged passaging.

      • Cell Density: Plate cells at a consistent density for each experiment, as cell-to-cell contact can influence receptor expression and signaling.

      • Media and Supplements: Use the same batch of media and supplements whenever possible to minimize variability.

    • Ensure Reagent Quality and Consistency:

      • Ritodrine Stock Solution: Prepare fresh stock solutions of Ritodrine regularly and store them appropriately to avoid degradation.

      • Assay Reagents: Ensure all assay reagents are within their expiration dates and have been stored correctly.

    • Refine Experimental Technique:

      • Pipetting Accuracy: Calibrate pipettes regularly to ensure accurate and reproducible drug concentrations.

      • Incubation Times: Adhere strictly to the planned incubation times for drug treatment and washout periods.

Data Presentation

The following tables present representative data illustrating the effects of continuous Ritodrine exposure on β2 adrenergic receptor function and density.

Table 1: Effect of Continuous Ritodrine (1 µM) Exposure on cAMP Response in a Hypothetical Myometrial Cell Line.

Time (hours)EC50 of Ritodrine (nM)Maximum cAMP Production (% of control)
010100
245075
4825040
7280020

Table 2: Effect of Continuous Ritodrine (1 µM) Exposure on β2 Adrenergic Receptor Density in a Hypothetical Myometrial Cell Line.

Time (hours)Bmax (fmol/mg protein)
0150
24105
4870
7245

Note: The data in Tables 1 and 2 are representative and intended for illustrative purposes to demonstrate the concept of tachyphylaxis. Actual values will vary depending on the cell line and experimental conditions. A study on pregnant sheep showed that after 22 hours of Ritodrine infusion, myometrial membrane beta-adrenergic receptor density decreased by 49%, and catecholamine-stimulated adenylate cyclase activity was reduced by 70%.[10]

Experimental Protocols

Protocol 1: Quantification of cAMP Levels using Competitive ELISA

This protocol allows for the measurement of intracellular cAMP concentration, a key second messenger in the Ritodrine signaling pathway.

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

    • Treat cells with varying concentrations of this compound for the desired time points.

  • Cell Lysis:

    • Aspirate the media and lyse the cells using 0.1 M HCl.

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • cAMP ELISA:

    • Use a commercially available cAMP competitive ELISA kit and follow the manufacturer's instructions.

    • Briefly, add cell lysates, cAMP-alkaline phosphatase conjugate, and anti-cAMP antibody to the wells of the supplied goat anti-rabbit IgG coated plate.

    • Incubate for 2 hours at room temperature.

    • Wash the wells to remove unbound reagents.

    • Add p-Nitrophenylphosphate (pNPP) substrate and incubate for 1 hour.

    • Stop the reaction and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration in your samples by interpolating from the standard curve. The amount of signal is inversely proportional to the cAMP concentration.

Protocol 2: Radioligand Binding Assay for β2 Adrenergic Receptor Density (Bmax)

This protocol quantifies the total number of β2 adrenergic receptors on the cell surface.

  • Membrane Preparation:

    • Treat cultured cells with Ritodrine for the desired time points.

    • Wash the cells with ice-cold PBS and scrape them into a lysis buffer.

    • Homogenize the cells and centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer.

  • Saturation Binding Assay:

    • Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled β2 adrenergic receptor antagonist (e.g., [3H]dihydroalprenolol).

    • For each concentration, prepare a parallel set of tubes containing an excess of an unlabeled antagonist (e.g., propranolol) to determine non-specific binding.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).

Protocol 3: β-Arrestin Recruitment Assay using BRET

This protocol measures the recruitment of β-arrestin to the activated β2 adrenergic receptor, a key step in desensitization.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding for the β2 adrenergic receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Plating and Treatment:

    • Plate the transfected cells in a 96-well white, clear-bottom plate.

    • Incubate for 24-48 hours to allow for protein expression.

    • Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.

    • Stimulate the cells with varying concentrations of Ritodrine.

  • BRET Measurement:

    • Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the change in BRET ratio against the Ritodrine concentration to generate a concentration-response curve for β-arrestin recruitment.

Visualizations

Ritodrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_gprotein G Protein cluster_intracellular Intracellular Space Ritodrine Ritodrine Hydrochloride B2AR β2 Adrenergic Receptor Ritodrine->B2AR Binds Gs_alpha Gαs B2AR->Gs_alpha Activates GRK GRK B2AR->GRK Activates beta_Arrestin β-Arrestin B2AR->beta_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_alpha->AC Stimulates G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->B2AR Phosphorylates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Leads to Cellular_Response Cellular Response (e.g., Relaxation) Phosphorylation->Cellular_Response GRK->B2AR Phosphorylates beta_Arrestin->B2AR Uncouples from Gαs Internalization Receptor Internalization beta_Arrestin->Internalization Promotes

Caption: Ritodrine signaling and desensitization pathway.

Experimental_Workflow start Start: Observe loss of Ritodrine efficacy confirm_tachy Confirm Tachyphylaxis start->confirm_tachy troubleshoot_variability Troubleshoot Variability start->troubleshoot_variability camp_assay cAMP Assay (EC50 shift, Emax decrease) confirm_tachy->camp_assay binding_assay Radioligand Binding (Bmax decrease) confirm_tachy->binding_assay optimize_dosing Optimize Dosing Strategy camp_assay->optimize_dosing binding_assay->optimize_dosing washout_exp Washout/Recovery Experiment optimize_dosing->washout_exp intermittent_dose Implement Intermittent Dosing washout_exp->intermittent_dose end End: Restored/Consistent Response intermittent_dose->end standardize_culture Standardize Cell Culture (Passage, Density) troubleshoot_variability->standardize_culture reagent_quality Check Reagent Quality troubleshoot_variability->reagent_quality standardize_culture->end reagent_quality->end

Caption: Troubleshooting workflow for Ritodrine tachyphylaxis.

Logical_Relationships prolonged_exposure Prolonged Ritodrine Exposure receptor_phos Receptor Phosphorylation (GRK, PKA) prolonged_exposure->receptor_phos barrestin_rec β-Arrestin Recruitment receptor_phos->barrestin_rec uncoupling G Protein Uncoupling barrestin_rec->uncoupling internalization Receptor Internalization barrestin_rec->internalization camp_decrease Decreased cAMP Production uncoupling->camp_decrease downregulation Receptor Downregulation internalization->downregulation tachyphylaxis Tachyphylaxis (Loss of Response) camp_decrease->tachyphylaxis downregulation->tachyphylaxis

Caption: Cellular mechanisms of Ritodrine-induced tachyphylaxis.

References

Technical Support Center: Ensuring the Stability of Ritodrine Hydrochloride Stock Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ritodrine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions to ensure the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a selective β2-adrenergic receptor agonist. It is a white to off-white crystalline powder. Key chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₇H₂₂ClNO₃
Molecular Weight323.81 g/mol
Melting Point192-196 °C
SolubilityWater: 65 mg/mLDMSO: 65 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 5 mg/mL
StabilityHygroscopic; Sensitive to light and oxidation

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Based on its solubility profile, Dimethyl Sulfoxide (DMSO) and sterile, purified water are the most common and recommended solvents for preparing high-concentration stock solutions for research purposes. For cell culture experiments, it is crucial to use a solvent that is compatible with your specific cell line and to ensure the final concentration of the solvent in the culture medium is not cytotoxic.

Q3: What are the optimal storage conditions for this compound powder and stock solutions?

A3: To maintain the integrity of this compound, proper storage is critical.

FormStorage TemperatureLight ProtectionOther Recommendations
Solid Powder 2-8°C[1][2][3]Protect from light[1][4]Store in a tightly sealed container in a dry environment due to its hygroscopic nature.[5][6]
Stock Solution -20°C for long-term storage2-8°C for short-term storage (up to a few weeks)Protect from light by using amber vials or wrapping vials in aluminum foil.[1][4]Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways for this compound are oxidation, photodegradation, and to a lesser extent, hydrolysis. The phenolic hydroxyl groups in its structure make it particularly susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in stock solution upon storage (especially at low temperatures) - The concentration of the solution exceeds its solubility at the storage temperature.- pH shift in the solution.- Prepare the stock solution at a slightly lower concentration.- Before use, allow the solution to warm to room temperature and vortex gently to redissolve any precipitate.- Ensure the solvent is of high purity. For aqueous solutions, consider using a buffer system to maintain a stable pH.
Discoloration of the solution (e.g., turning pink, brown, or yellow) - Oxidation of the phenolic groups, often accelerated by light exposure or contaminants.[7]- Prepare solutions using deoxygenated solvents.- Store solutions under an inert gas (e.g., argon or nitrogen).- Add an antioxidant, such as sodium metabisulfite (B1197395) or ascorbic acid, to the solution (testing for compatibility with your experimental system is recommended).- Always protect the solution from light.
Loss of biological activity over time - Chemical degradation due to oxidation, photodegradation, or hydrolysis.- Frequent freeze-thaw cycles.- Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- Store aliquots at -20°C or -80°C for long-term storage.- Confirm the concentration of the stock solution periodically using a validated analytical method like HPLC.
Inconsistent experimental results - Inaccurate initial concentration of the stock solution.- Degradation of the stock solution.- Pipetting errors when making dilutions.- Calibrate balances and pipettes regularly.- Prepare fresh stock solutions and validate their concentration.- Follow proper storage and handling procedures to minimize degradation.- Ensure thorough mixing when preparing dilutions.

Experimental Protocols

Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the tube.

    • Add the calculated volume of DMSO to achieve the final concentration of 10 mg/mL (e.g., 1 mL for 10 mg of powder).

    • Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C, protected from light.

Protocol for Stability Testing of this compound Stock Solutions by HPLC

This protocol outlines a stability-indicating HPLC method to determine the concentration of this compound and detect the presence of its oxidative degradation product.[7]

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector.

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: Water: Acetonitrile (70:30, v/v).[7]

    • Flow Rate: 1 mL/min.[7]

    • Detection Wavelength: 220 nm.[7]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a Calibration Curve:

      • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 5, 10, 20, 30, 40 µg/mL).[7]

      • Inject each standard solution into the HPLC system and record the peak area.

      • Plot a calibration curve of peak area versus concentration.

    • Sample Preparation and Analysis:

      • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve a stored aliquot of the this compound stock solution.

      • Allow the aliquot to thaw completely and come to room temperature. Vortex gently to ensure homogeneity.

      • Dilute the stock solution with the mobile phase to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and record the chromatogram.

    • Data Analysis:

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

      • Calculate the percentage of the initial concentration remaining at each time point. A significant loss of potency is often defined as a decrease to below 90% of the initial concentration.

      • Monitor the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products. The oxidative degradation product of this compound will have a different retention time than the parent compound.[7]

Visualizations

G cluster_0 This compound Signaling Pathway Ritodrine This compound Beta2AR β2-Adrenergic Receptor Ritodrine->Beta2AR Binds to and activates AC Adenylyl Cyclase Beta2AR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inhibits) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Signaling pathway of this compound.

G cluster_1 This compound Degradation Pathways Ritodrine Ritodrine Hydrochloride Oxidation Oxidation (Primary Pathway) Ritodrine->Oxidation Photodegradation Photodegradation Ritodrine->Photodegradation Hydrolysis Hydrolysis (Minor Pathway) Ritodrine->Hydrolysis OxidativeProduct Oxidative Degradation Product Oxidation->OxidativeProduct PhotolyticProducts Various Photolytic Products Photodegradation->PhotolyticProducts HydrolyticProducts Potential Hydrolytic Products Hydrolysis->HydrolyticProducts

Caption: Major degradation pathways for this compound.

G cluster_2 Troubleshooting Workflow for Stock Solution Instability Start Stock Solution Shows Instability (Precipitate, Color Change, etc.) CheckStorage Verify Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckConc Is Concentration Too High? CheckStorage->CheckConc LowerConc Action: Prepare a More Dilute Stock Solution CheckConc->LowerConc Yes CheckSolvent Check Solvent Purity and Degas if Aqueous CheckConc->CheckSolvent No Validate Validate with HPLC LowerConc->Validate PrepareFresh Action: Prepare Fresh Solution with High-Purity, Degassed Solvent CheckSolvent->PrepareFresh AddAntioxidant Consider Adding a Stabilizer/ Antioxidant (e.g., Ascorbic Acid) AddAntioxidant->Validate PrepareFresh->AddAntioxidant

Caption: Troubleshooting decision tree for unstable stock solutions.

References

overcoming challenges in the synthesis and purification of Ritodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Ritodrine (B1199850) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and purification of Ritodrine Hydrochloride.

Synthesis Troubleshooting

Question 1: Why is the yield of the amidation reaction to form the intermediate, N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide, lower than expected?

Answer: Low yields in the amidation step can be attributed to several factors:

  • Incomplete Activation of Carboxylic Acid: The coupling reagents (e.g., EDC, DCC) may have degraded due to improper storage or handling. Ensure that the coupling reagents are fresh and handled under anhydrous conditions.

  • Side Reactions: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, reducing the amount available to react with the amine. It is crucial to use anhydrous solvents and maintain a dry atmosphere (e.g., using a nitrogen or argon blanket).

  • Steric Hindrance: The reactants themselves can present steric challenges. Optimizing the reaction temperature and time can help overcome this. Prolonging the reaction time or slightly increasing the temperature may improve the yield, but should be monitored by TLC to avoid decomposition.[1]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a lower yield. Ensure accurate measurement of all reactants, including the coupling agents and any additives like HOBt or DMAP.[1]

  • pH of the Reaction Mixture: The pH of the reaction is critical for amidation. The presence of an appropriate base (e.g., triethylamine (B128534), diisopropylethylamine) is necessary to neutralize the hydrochloride salt of the amine starting material and any acidic byproducts.[1]

Question 2: My TLC analysis of the amidation reaction mixture shows multiple spots in addition to the desired product. What are these impurities?

Answer: The formation of multiple byproducts is a common issue. These can include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride and 4-hydroxyphenylacetic acid.

  • N-Acylurea Byproduct: When using carbodiimide (B86325) coupling agents like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the amine. The formation of this byproduct is more prevalent at higher temperatures.

  • Side Products from Self-Condensation: Although less common, there is a possibility of self-condensation of the starting materials under certain conditions.

To minimize these impurities, ensure efficient stirring, optimal reaction temperature, and the correct order of addition of reagents as specified in the protocol.

Question 3: The catalytic hydrogenation of the amide intermediate to Ritodrine is slow or incomplete. What could be the issue?

Answer: Several factors can affect the efficiency of the catalytic hydrogenation:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst for each reaction. The catalyst loading is also important; ensure the correct weight percentage is used.[2]

  • Hydrogen Pressure and Temperature: The reaction is sensitive to both hydrogen pressure and temperature. Ensure that the pressure is maintained at the recommended level (e.g., 5 KG) and that the temperature is controlled.[2]

  • Solvent Purity: Impurities in the solvent (e.g., methanol) can poison the catalyst. Use high-purity, anhydrous solvents.

  • Presence of Catalyst Poisons: Certain functional groups or impurities in the substrate can act as catalyst poisons. Ensure the amide intermediate is sufficiently pure before proceeding with the hydrogenation.

Purification Troubleshooting

Question 4: I am having difficulty purifying this compound by recrystallization. The product either oils out or the purity does not improve significantly. What can I do?

Answer: this compound is a polar amine salt, which can make crystallization challenging. Here are some strategies to optimize the recrystallization process:

  • Solvent System Selection: The choice of solvent is critical. A mixture of a solvent in which this compound is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is poorly soluble (e.g., ethyl acetate (B1210297), n-hexane, diethyl ether) is often effective.[2][3][4] Experiment with different solvent ratios to find the optimal conditions for crystal formation.

  • Cooling Rate: Rapid cooling can lead to the product oiling out or precipitating as an amorphous solid, trapping impurities. A slow, controlled cooling process is recommended to allow for the formation of well-defined crystals.

  • Seeding: Adding a small crystal of pure this compound (a seed crystal) to the supersaturated solution can induce crystallization and lead to the formation of larger, purer crystals.

  • pH Adjustment: Ensure the pH of the solution is acidic to maintain the hydrochloride salt form, which is typically more crystalline than the free base. The final pH after reaction work-up should be adjusted to around 4-5.[3][4]

Question 5: My purified this compound still shows impurities on HPLC analysis. How can I remove them?

Answer: If recrystallization is insufficient, other purification techniques may be necessary:

  • Column Chromatography: For a polar amine salt like this compound, standard silica (B1680970) gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silica.[5][6]

    • Modified Mobile Phase: Adding a small amount of a competing base like triethylamine or ammonia (B1221849) to the mobile phase can help to reduce peak tailing and improve separation.[6]

    • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (B75360) or a functionalized silica gel (e.g., amine-functionalized silica).[7]

    • Reversed-Phase Chromatography: Reversed-phase HPLC (with a C18 column) can be an effective method for purifying polar compounds. Adjusting the pH of the mobile phase is crucial for good separation.[6]

  • Preparative HPLC: For achieving very high purity, preparative HPLC is the method of choice. This allows for the separation of closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used synthetic route involves the amidation of 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride with 4-hydroxyphenylacetic acid to form an amide intermediate. This intermediate is then reduced via catalytic hydrogenation to yield Ritodrine, which is subsequently converted to its hydrochloride salt.[1][2]

Q2: What are the critical parameters to monitor during the synthesis?

A2: Key parameters to monitor include reaction temperature, reaction time, pH, and the exclusion of moisture, especially during the amidation step. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).[2]

Q3: What analytical techniques are used to assess the purity of this compound?

A3: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[8] Other techniques like Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reaction progress and purity. Spectroscopic methods such as NMR and Mass Spectrometry are used for structural confirmation.

Q4: What are the common impurities found in this compound?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions during synthesis (such as N-acylurea), and diastereomers. For example, Ritodrine - Impurity A (Tyramine) is a known related substance.[9]

Q5: What is the appropriate solvent for recrystallizing this compound?

A5: A mixed solvent system is generally used. Common examples include n-hexane/ethyl acetate and ethanol/ethyl acetate.[2][3][4] The optimal solvent system and ratio should be determined experimentally to maximize yield and purity.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Amidation 2-amino-1-(4-hydroxyphenyl)propanol HCl, 4-hydroxyphenylacetic acidEDC, HOBt, TriethylamineDichloromethane351293.3[2]
Amidation 2-amino-1-(4-hydroxyphenyl)propanol HCl, 4-hydroxyphenylacetic acidDCC, DMAPDMFRoom Temp1689.7[2]
Reduction N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide5% Pd/C, HClMethanol50-81.5[2]
Condensation 2-amino-1-(4-hydroxyphenyl)propanol HCl, 4-(2-chloroethyl)phenolPotassium Iodide, TriethylamineEthanol85683.0[3][4]
Reductive Amination 1-hydroxy-1-(4-hydroxyphenyl)-2-propanone, 4-hydroxyphenethylamineSodium Borohydride, Acetic AcidMethanol0-252484.9[10]

Experimental Protocols

Protocol 1: Synthesis via Amidation and Reduction[1][2]

Step 1: Amidation to form N-(2-(4-hydroxyphenyl)-2-hydroxy-1-methylethyl)-4-hydroxy phenylacetamide

  • To a solution of 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (1 equivalent) in anhydrous dichloromethane, add triethylamine (1 equivalent). Stir until a clear solution is obtained.

  • Add 4-hydroxyphenylacetic acid (1.1 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1 equivalent), and N-hydroxybenzotriazole (HOBt) (0.1 equivalents).

  • Warm the reaction mixture to 35°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove any insoluble material.

  • Wash the filtrate successively with saturated brine and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

Step 2: Catalytic Hydrogenation to form Ritodrine

  • In a hydrogenation vessel, dissolve the crude amide intermediate (1 equivalent) in methanol.

  • Add 5% palladium on carbon (10% w/w) and a catalytic amount of concentrated hydrochloric acid.

  • Pressurize the vessel with hydrogen gas to 5 KG and heat to 50°C.

  • Maintain the pressure and temperature until hydrogen uptake ceases.

  • Cool the reaction mixture, and carefully filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

Step 3: Purification by Recrystallization

  • Dissolve the crude this compound residue in a minimal amount of hot methanol.

  • Slowly add ethyl acetate as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_amidation Amidation Step cluster_reduction Reduction Step cluster_purification Purification start 2-amino-1-(4-hydroxyphenyl)propanol HCl + 4-hydroxyphenylacetic acid reactants reactants start->reactants coupling Amide Intermediate reactants->coupling EDC, HOBt, TEA DCM, 35°C amide_intermediate Amide Intermediate coupling->amide_intermediate reduction Crude Ritodrine HCl amide_intermediate->reduction H2, 5% Pd/C, HCl Methanol, 50°C crude_product Crude Ritodrine HCl reduction->crude_product recrystallization recrystallization crude_product->recrystallization Methanol/Ethyl Acetate final_product Pure Ritodrine HCl recrystallization->final_product Filtration & Drying

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting_Purification Troubleshooting Purification of Ritodrine HCl start Impure Ritodrine HCl recrystallization Attempt Recrystallization (e.g., Methanol/Ethyl Acetate) start->recrystallization check_purity Check Purity (HPLC) recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity OK impure_product Still Impure check_purity->impure_product Purity Not OK column_chromatography Column Chromatography impure_product->column_chromatography normal_phase Normal Phase (Silica Gel) column_chromatography->normal_phase reversed_phase Reversed Phase (C18) column_chromatography->reversed_phase modify_mobile_phase Add Triethylamine to Mobile Phase normal_phase->modify_mobile_phase adjust_ph Adjust Mobile Phase pH reversed_phase->adjust_ph modify_mobile_phase->check_purity adjust_ph->check_purity

Caption: A decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Managing Ritodrine Hydrochloride Interference in Fluorescent-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Ritodrine Hydrochloride in their fluorescent-based assays. The following information is designed to help you identify, understand, and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent assay?

A1: Yes, this compound has the potential to interfere with fluorescent-based assays through two primary mechanisms:

  • Native Fluorescence: this compound is an intrinsically fluorescent molecule. It is known to have an excitation maximum at approximately 278 nm and an emission maximum at around 306 nm. If your assay uses fluorophores that are excited or emit in a similar spectral region, the native fluorescence of this compound can lead to high background signals and false-positive results.

  • Biological Activity: As a β2-adrenergic receptor agonist, this compound activates the Gs alpha-subunit of the G protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can lead to downstream phosphorylation events and changes in intracellular calcium concentrations.[1][2] If your assay measures any of these downstream signaling molecules (e.g., cAMP, PKA activity, or calcium flux), the biological action of this compound will directly impact your results.

Q2: What are the spectral properties of this compound that I should be aware of?

A2: The key spectral properties of this compound are its native fluorescence. While specific values can vary slightly based on the solvent and pH, the reported excitation and emission maxima are in the ultraviolet range.

PropertyWavelength (nm)
Excitation Maximum~278
Emission Maximum~306

It is crucial to compare these values with the excitation and emission spectra of the fluorophores used in your assay to assess the potential for spectral overlap.

Q3: How can I determine if this compound is causing interference in my specific assay?

A3: A systematic approach with proper controls is the best way to determine if this compound is the source of interference. Here are the key control experiments to perform:

  • Compound-only control: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal in these wells indicates direct fluorescent interference.

  • Vehicle-only control: This is your baseline control, containing cells (if applicable) and the vehicle used to dissolve the this compound (e.g., DMSO, saline).

  • Unstained/No-probe control: For cell-based assays, include a control with cells and this compound but without the fluorescent probe. This will help you distinguish between the compound's autofluorescence and any potential increase in cellular autofluorescence.

  • Positive and Negative Controls: Use known agonists and antagonists of the pathway you are studying to ensure your assay is responding as expected.

Troubleshooting Guides

Issue 1: High Background Fluorescence in the Presence of this compound

This is likely due to the native fluorescence of this compound.

Troubleshooting Steps:

  • Assess Spectral Overlap: Compare the excitation and emission spectra of this compound with those of your fluorescent dye. If there is significant overlap, consider the following mitigation strategies.

  • Switch to Red-Shifted Dyes: Whenever possible, use fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum). Autofluorescence from biological molecules and many small molecule compounds is more prevalent in the blue-green region of the spectrum.

  • Background Subtraction: If you have run the proper compound-only controls, you can subtract the average background fluorescence from your experimental wells. However, this method may not be suitable for all assays, especially if the compound's fluorescence is very high or non-uniform.

  • Time-Resolved Fluorescence (TRF) Assays: Consider using TR-FRET or other time-resolved fluorescence assays. These methods have a time delay between excitation and emission detection, which can help to eliminate short-lived background fluorescence from interfering compounds.

Issue 2: Unexpected or Altered Biological Readout

This is likely due to the biological activity of this compound as a β2-adrenergic receptor agonist.

Troubleshooting Steps:

  • Understand the Mechanism of Action: this compound activates the cAMP/PKA signaling pathway. Be aware that this can have wide-ranging effects on cellular physiology.

  • Use Specific Inhibitors: To confirm that the observed effects are due to its known mechanism of action, you can co-incubate your samples with a specific antagonist of the β2-adrenergic receptor or inhibitors of downstream targets like PKA.

  • Consider Alternative Assays: If you are studying a cellular process that is modulated by the cAMP/PKA pathway and you must use this compound, a fluorescent assay that directly measures this pathway may not be suitable. Consider orthogonal assays that use different detection methods, such as luminescence or label-free technologies.

  • Dose-Response Curves: Generate dose-response curves for this compound in your assay. This can help to distinguish between specific biological effects and non-specific interference.

Experimental Protocols

Protocol 1: Characterizing Compound Autofluorescence

Objective: To determine if this compound exhibits fluorescence at the wavelengths used in your assay.

Materials:

  • This compound

  • Assay buffer

  • Black, clear-bottom microplate

  • Fluorescence plate reader

Method:

  • Prepare a serial dilution of this compound in your assay buffer, covering the range of concentrations you plan to use in your experiment.

  • Include a vehicle-only control (e.g., assay buffer with the same concentration of DMSO or saline used to dissolve the compound).

  • Pipette the solutions into the wells of the black, clear-bottom microplate.

  • Set the fluorescence plate reader to the excitation and emission wavelengths of your assay's fluorophore.

  • Measure the fluorescence intensity of each well.

  • Plot the fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence that is absent in the vehicle control confirms autofluorescence at your assay's wavelengths.

Protocol 2: Mitigating Autofluorescence with a Media Wash Step (for cell-based endpoint assays)

Objective: To reduce background fluorescence from this compound in the supernatant of cell-based assays.

Materials:

  • Cultured cells in a microplate

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable wash buffer

  • Fluorescent probe

Method:

  • Culture and treat your cells with this compound as per your experimental protocol.

  • Before adding your fluorescent probe or reading the plate, gently aspirate the media containing this compound.

  • Wash the cells once or twice with pre-warmed PBS. Be gentle to avoid detaching adherent cells.

  • Add fresh, compound-free media or buffer containing your fluorescent probe.

  • Incubate as required for your specific probe.

  • Measure the fluorescence.

Note: This method is only suitable for endpoint assays where the continued presence of this compound during the final measurement is not required.

Visualizations

Ritodrine_Signaling_Pathway Ritodrine Ritodrine Hydrochloride B2AR β2-Adrenergic Receptor Ritodrine->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., changes in Ca2+) PKA->Downstream Phosphorylates Targets Troubleshooting_Workflow Start Unexpected Results with This compound Check_Fluorescence Is there high background fluorescence? Start->Check_Fluorescence Check_Biology Are biological readouts altered unexpectedly? Start->Check_Biology Run_Controls Run Compound-Only and No-Probe Controls Check_Fluorescence->Run_Controls Yes End Resolved Check_Fluorescence->End No Consider_MOA Consider Mechanism of Action (cAMP/PKA pathway) Check_Biology->Consider_MOA Yes Is_Autofluorescent Is Ritodrine autofluorescent? Run_Controls->Is_Autofluorescent Is_Autofluorescent->Check_Biology No Mitigate_Fluorescence Mitigation Strategies: - Red-shifted dyes - Background subtraction - TRF assays Is_Autofluorescent->Mitigate_Fluorescence Yes Mitigate_Fluorescence->End Use_Inhibitors Use Specific Inhibitors/ Antagonists Consider_MOA->Use_Inhibitors Orthogonal_Assay Consider Orthogonal Assay Use_Inhibitors->Orthogonal_Assay Orthogonal_Assay->End

References

best practices for handling and storing Ritodrine Hydrochloride to maintain potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Ritodrine (B1199850) Hydrochloride to maintain its potency and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for pure Ritodrine Hydrochloride powder?

A1: To ensure maximum stability and potency, pure this compound powder should be stored under refrigerated conditions, between 2°C and 8°C.[1][2] It is also crucial to protect the compound from light and moisture by keeping it in a tightly sealed container.[3]

Q2: How should I store this compound solutions?

A2: this compound in solution, particularly for injection, should be stored at room temperature, preferably below 30°C.[4] These solutions should be preserved in single-dose containers, ideally made of Type I glass, to minimize contamination and degradation.[4]

Q3: What are the signs of this compound degradation?

A3: Visual signs of degradation in the solid form can include a change in color from white or light yellow to a darker shade.[1] For solutions, precipitation or discoloration may indicate degradation. However, chemical degradation, such as oxidation, may not be visible. The most reliable way to assess potency is through analytical methods like HPLC.[5][6]

Q4: Is this compound sensitive to light?

A4: Yes, protection from light is recommended for storing this compound to prevent potential photodegradation and maintain its stability.[7]

Q5: For how long can I store this compound?

A5: The shelf life of this compound depends on its formulation and storage conditions. For specific expiration dates, always refer to the manufacturer's certificate of analysis and product documentation. It is not advisable to use outdated medicine.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of Potency or Inconsistent Experimental Results Improper storage conditions (e.g., exposure to high temperatures, light, or moisture).Verify that the compound has been stored according to the recommended guidelines (see storage conditions table below). Assess the purity of your sample using a suitable analytical method like HPLC.
Oxidative degradation.This compound is susceptible to oxidation.[5][6][8] Prepare fresh solutions for each experiment and consider using deoxygenated solvents. Avoid prolonged exposure of solutions to air.
Repeated freeze-thaw cycles of solutions.Aliquot solutions into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.
Discoloration of Powder or Solution Chemical degradation.Do not use the discolored material. Discard it according to your institution's guidelines and use a fresh, properly stored sample.
Precipitation in Solution Poor solubility or degradation.Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs in a previously clear solution, it may be a sign of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Formulations

Formulation Temperature Additional Requirements
Pure Powder 2°C to 8°C (Refrigerated)[1][2]Preserve in tight containers, protected from light and moisture.[3]
Injection Room temperature, preferably below 30°C[4]Preserve in single-dose containers, preferably of Type I glass.[4]
Tablets Room temperature, preferably below 30°C[9]Preserve in tight containers.[9]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is adapted from published stability-indicating methods and is intended for assessing the purity and detecting degradation products of this compound.[5][6]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Water: Acetonitrile (70:30, v/v)[5][6]

  • Flow Rate: 1 mL/min[5][6]

  • Detection Wavelength: 220 nm[5][6]

  • Column Temperature: Ambient

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).

4. Sample Solution Preparation:

  • Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration to the standard solution.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Compare the retention time of the main peak in the sample chromatogram to that of the standard. The presence of additional peaks may indicate impurities or degradation products.

  • The potency of the sample can be calculated by comparing the peak area of the analyte in the sample to the peak area in the standard of known concentration.

Visualizations

Ritodrine_Degradation_Pathway Ritodrine This compound Oxidative_Degradation_Product Oxidative Degradation Product Ritodrine->Oxidative_Degradation_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Oxidative_Degradation_Product

Caption: Potential oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution Equilibrate Equilibrate HPLC System Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solution Prep_Sample->Equilibrate Inject_Standard Inject Standard Equilibrate->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Analyze_Chromatograms Analyze Chromatograms Inject_Sample->Analyze_Chromatograms Calculate_Potency Calculate Potency Analyze_Chromatograms->Calculate_Potency

Caption: Experimental workflow for assessing this compound potency via HPLC.

Troubleshooting_Workflow Start Inconsistent Results or Suspected Degradation Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Visual_Inspection Visually Inspect Sample (Color, Precipitation) Check_Storage->Visual_Inspection HPLC_Analysis Perform HPLC Analysis Visual_Inspection->HPLC_Analysis Compare_Results Compare to Reference Standard HPLC_Analysis->Compare_Results Potency_OK Potency is Within Specification Compare_Results->Potency_OK Acceptable Potency_Low Potency is Low Compare_Results->Potency_Low Unacceptable Discard Discard and Use New Sample Potency_Low->Discard

Caption: Troubleshooting workflow for investigating this compound potency issues.

References

Validation & Comparative

Comparative Analysis of Ritodrine Hydrochloride and Terbutaline for Uterine Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of Ritodrine (B1199850) Hydrochloride and Terbutaline (B1683087), two beta-2 adrenergic receptor agonists historically used as tocolytic agents to suppress premature labor by relaxing uterine smooth muscle. While Ritodrine was the first drug specifically approved for this indication, it has been largely superseded or withdrawn in some regions due to its side-effect profile. Terbutaline, though often used off-label, remains a relevant compound for comparative studies in uterine pharmacology.

This document outlines their shared mechanism of action, presents comparative clinical and in vitro data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Mechanism of Action: β2-Adrenergic Pathway

Both Ritodrine and Terbutaline are β2-adrenergic receptor agonists.[1][2] Their primary tocolytic effect is initiated by binding to β2-adrenergic receptors on the surface of myometrial (uterine smooth muscle) cells. This binding triggers a G-protein-coupled signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several intracellular targets. This phosphorylation cascade ultimately results in the sequestration of intracellular calcium and a decrease in the activity of Myosin Light Chain Kinase (MLCK), leading to smooth muscle relaxation and cessation of uterine contractions.

Beta_2_Adrenergic_Signaling_Pathway cluster_membrane Myometrial Cell Membrane cluster_cytosol Cytosol Agonist Ritodrine / Terbutaline Receptor β2-Adrenergic Receptor Agonist->Receptor Binds Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive MLCK-P PKA->MLCK_inactive Phosphorylates (Inhibits) MLCK_active Active MLCK Relaxation Myometrial Relaxation MLCK_inactive->Relaxation

Caption: β2-Adrenergic Receptor Signaling Pathway in Myometrial Cells.

Comparative Data

Clinical and in vitro studies have demonstrated differences in the efficacy, potency, and side-effect profiles of Ritodrine and Terbutaline. While both are effective tocolytics, Terbutaline has often been shown to be more effective in delaying parturition.

ParameterRitodrine HydrochlorideTerbutalineSource
Primary Use Tocolysis (FDA approved, but largely withdrawn)Tocolysis (off-label), Bronchodilator[1][4]
Clinical Efficacy Effective in delaying delivery, but some studies show it as less effective than terbutaline for preventing recurrent preterm labor.[5]Generally considered more effective in delaying parturition; one study showed a delay of 25.8 days vs. 13.0 days for ritodrine.[6][5][6]
In Vitro Potency Effective relaxant of myometrial strips.[7] In one study on rat myometrium, its potency was approximately 100 times less than that of isoprenaline.[2]Shown to be an effective relaxant, though one in vitro study on human myometrial strips from non-laboring patients found it less effective than ritodrine and nifedipine.[7][2][7]
Common Side Effects Tachycardia (maternal heart rate ≥ 130 bpm occurred in a higher proportion of patients compared to terbutaline), nausea, chest pain, shortness of breath.[8][9]Hyperglycemia (more likely to cause serum glucose > 140 mg/dl than ritodrine), tremors, nausea.[8][10][8][9][10]

Experimental Protocols

The most common method for the direct comparative analysis of uterine relaxants is the in vitro organ bath assay using isolated myometrial tissue strips. This method allows for the determination of dose-response relationships, potency (EC₅₀), and efficacy (Eₘₐₓ).

Protocol: In Vitro Uterine Tissue Relaxation Assay
  • Tissue Acquisition: Myometrial biopsies are obtained with informed consent from patients undergoing cesarean section.[11] Tissues are immediately placed in a cold, oxygenated physiological saline solution (PSS), such as Krebs-Henseleit buffer.

  • Strip Preparation: Fine, longitudinal strips of myometrium (e.g., 10 mm long, 2-3 mm wide) are carefully dissected from the biopsy sample.[11]

  • Mounting: The muscle strips are suspended vertically in organ baths (10-25 mL capacity) filled with PSS maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).[11][12] One end of the strip is fixed, and the other is attached to an isometric force transducer to record contractile activity.[12]

  • Equilibration: The strips are allowed to equilibrate for a period of 60-120 minutes under a set resting tension (e.g., 1-2 g). During this time, the PSS is changed periodically. The strips will begin to exhibit stable, spontaneous contractions.[11]

  • Contraction Induction (Optional): To standardize the contractile state, a uterotonic agent such as Oxytocin (e.g., 0.5 nM) or Potassium Chloride (KCl) can be added to the bath to induce stable, rhythmic contractions.[7][11]

  • Drug Administration: Once stable contractions are achieved, a cumulative concentration-response curve is generated. The agonist (Ritodrine or Terbutaline) is added to the organ bath in increasing logarithmic concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[13] Each concentration is allowed to take effect for a set period until a stable response is observed before the next concentration is added.

  • Data Acquisition & Analysis: The force and frequency of contractions are continuously recorded. The inhibitory effect of the drug is measured as the percentage reduction in the amplitude or area under the curve of contractions compared to the baseline before drug addition. Potency (EC₅₀) and maximal relaxation (Eₘₐₓ) are calculated from the resulting concentration-response curve.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Obtain Human Myometrial Biopsy B 2. Dissect Tissue into Longitudinal Strips A->B C 3. Mount Strips in Organ Bath System B->C D 4. Equilibrate under Tension (60-120 min) C->D E 5. Induce Contractions (e.g., Oxytocin) D->E F 6. Add Agonist Cumulatively (Ritodrine or Terbutaline) E->F G 7. Record Contractile Force via Transducer F->G H 8. Analyze Data: - Calculate % Relaxation - Plot Dose-Response Curve G->H I 9. Determine EC50 / Emax H->I

Caption: Experimental Workflow for In Vitro Uterine Relaxation Assay.

Conclusion for Drug Development

The comparative analysis of Ritodrine and Terbutaline provides a valuable framework for the development of new tocolytic agents. While both compounds validate the β2-adrenergic receptor as a target for uterine relaxation, their clinical use has been hampered by cardiovascular and metabolic side effects due to a lack of uterine specificity.[8][9]

Future research should focus on developing uterine-selective β2-agonists or exploring alternative signaling pathways that can induce myometrial quiescence with an improved safety profile. The experimental protocols detailed herein serve as a robust methodology for the preclinical evaluation and comparison of novel tocolytic candidates, ensuring that only the most promising compounds advance toward clinical trials.

References

A Comparative Guide to HPLC Method Validation for Ritodrine Hydrochloride Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Ritodrine Hydrochloride with alternative analytical techniques. The performance of each method is evaluated against the standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a practical resource for method validation in a regulatory environment.

Introduction to this compound and Analytical Method Validation

This compound is a tocolytic agent used to halt premature labor. Ensuring the quality, efficacy, and safety of its pharmaceutical formulations necessitates robust analytical methods for its quantification. Method validation is a critical component of the drug development and manufacturing process, demonstrating that an analytical procedure is suitable for its intended purpose. The ICH provides a harmonized approach to the validation of analytical procedures, which is widely accepted by regulatory authorities globally.

High-Performance Liquid Chromatography (HPLC): A Validated Method

HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A validated stability-indicating HPLC method for the determination of this compound has been reported, demonstrating its suitability for routine quality control.[1]

Experimental Protocol for HPLC Analysis

A detailed experimental protocol for the validated HPLC method is outlined below:

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: C18 column (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of water and acetonitrile (B52724) in a 70:30 (v/v) ratio.[1]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 220 nm.[1]

  • Temperature: Ambient.

  • Sample Preparation: A standard stock solution of this compound is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Ritodrine HCl Standard B Dissolve in Methanol (Stock) A->B D Dilute Stock to Working Standards B->D C Prepare Mobile Phase (Water:Acetonitrile 70:30) E Equilibrate HPLC System C->E F Inject Sample (20 µL) D->F E->F G Isocratic Elution (1 mL/min) F->G H UV Detection (220 nm) G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Ritodrine HCl J->K

Caption: Workflow for this compound analysis by HPLC.

Comparison of Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the analysis of this compound. This section compares the validated HPLC method with Thin-Layer Chromatography (TLC) and UV-Visible Spectrophotometry.

Quantitative Performance Data

The following table summarizes the performance of the HPLC method in comparison to a reported TLC-densitometry method.

ParameterHPLC MethodTLC-Densitometry MethodReported MethodICH Q2(R1) Acceptance Criteria (for Assay)
Linearity Range 5 - 40 µg/mL0.025 - 0.3 µ g/spot 2 - 30 µg/mLCorrelation coefficient (r²) ≥ 0.99
Mean % Recovery 99.83%99.56%99.51%98.0% - 102.0%
Standard Deviation (SD) 1.451.581.97RSD ≤ 2%
Variance 2.1032.4963.881-

Data sourced from a stability-indicating chromatographic methods study.[1]

Methodology Comparison
FeatureHPLCTLC-DensitometryUV-Visible Spectrophotometry
Principle Chromatographic separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Chromatographic separation on a thin layer of adsorbent material, followed by quantification of separated spots.Measurement of the absorbance of light by the analyte at a specific wavelength.
Specificity High; can separate Ritodrine from its degradation products and impurities.Moderate; separation from impurities is possible but may be less efficient than HPLC.Low; susceptible to interference from other UV-absorbing compounds in the sample matrix.
Sensitivity HighModerateLow to Moderate
Quantification Highly accurate and precise.Semi-quantitative to quantitative with densitometry.Quantitative, but less precise than chromatographic methods.
Instrumentation Complex and expensive.Simple and inexpensive (densitometer adds cost).Simple and relatively inexpensive.
Analysis Time Relatively fast per sample after method setup.Can be time-consuming for multiple samples.Very fast per sample.

ICH Guidelines for Method Validation: A Detailed Look

The validation of an analytical method according to ICH Q2(R1) guidelines ensures its reliability for the intended application. The core validation parameters are specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]

Logical Relationship of Validation Parameters

ICH_Validation cluster_purpose Intended Purpose of the Method cluster_parameters ICH Q2(R1) Validation Parameters Purpose Assay of Ritodrine HCl in Dosage Form Specificity Specificity Purpose->Specificity Ensures analyte is measured without interference Linearity Linearity & Range Purpose->Linearity Demonstrates proportional response to concentration Accuracy Accuracy Purpose->Accuracy Shows closeness to the true value Precision Precision (Repeatability & Intermediate) Purpose->Precision Measures variability of results LOD Limit of Detection (LOD) Purpose->LOD Indicates the lowest detectable amount LOQ Limit of Quantitation (LOQ) Purpose->LOQ Indicates the lowest quantifiable amount Robustness Robustness Purpose->Robustness Shows reliability with minor variations Linearity->Accuracy Linearity->Precision

Caption: Interrelation of ICH Q2(R1) validation parameters.

Alternative Analytical Techniques

Beyond HPLC and TLC, other methods have been reported for the determination of this compound.

UV-Visible Spectrophotometry

Several spectrophotometric methods have been developed for the determination of this compound.[4] These methods are often simple and rapid but may lack the specificity of chromatographic techniques. One method involves the reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to produce a colored product that can be measured at 392 nm.[4]

  • Linearity Range: 2-16 µg/mL[4]

  • Mean % Recovery: 99.73 ± 0.72%[4]

While suitable for bulk drug analysis, the presence of excipients in pharmaceutical formulations can interfere with spectrophotometric methods, necessitating more complex sample preparation or validation against a more specific method like HPLC.

Conclusion

The validated HPLC method provides a robust, specific, and accurate means for the analysis of this compound, aligning well with the stringent requirements of the ICH Q2(R1) guidelines. While alternative methods like TLC-densitometry and UV-Visible spectrophotometry offer advantages in terms of cost and simplicity, they may not provide the same level of specificity and precision as HPLC, which is crucial for the quality control of pharmaceutical products. The choice of analytical method should be based on the specific requirements of the analysis, considering factors such as the nature of the sample, the required level of accuracy and precision, and the available resources. For regulatory submissions and routine quality control of finished products, a validated HPLC method remains the gold standard for the analysis of this compound.

References

head-to-head comparison of Ritodrine Hydrochloride and Nifedipine's tocolytic efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the management of preterm labor, the choice of a tocolytic agent is critical for delaying delivery to allow for fetal maturation and the administration of antenatal corticosteroids. This guide provides a detailed, evidence-based comparison of two commonly utilized tocolytics: Ritodrine Hydrochloride, a beta-2 adrenergic agonist, and Nifedipine, a calcium channel blocker. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.

Mechanisms of Action: A Tale of Two Pathways

The divergent mechanisms of Ritodrine and Nifedipine in achieving myometrial relaxation are foundational to understanding their clinical profiles.

This compound acts as a selective beta-2 adrenergic agonist.[1][2][3][4] By binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells, it initiates a signaling cascade.[1][2][4] This activation stimulates adenyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3][4] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK).[3] The inhibition of MLCK results in reduced intracellular calcium levels, leading to the relaxation of uterine smooth muscle and a decrease in the frequency and intensity of contractions.[1][2][3][4]

Nifedipine , a dihydropyridine (B1217469) calcium channel blocker, operates by a different mechanism.[5][6][7][8] It primarily blocks the influx of calcium ions through L-type voltage-dependent calcium channels in the cell membrane of uterine smooth muscle cells.[5][7][8] By reducing the intracellular calcium concentration, Nifedipine inhibits the activation of calmodulin and subsequently MLCK.[5][8] This prevents the phosphorylation of myosin, leading to the relaxation of the myometrium and the suppression of uterine contractions.[5]

G Comparative Signaling Pathways of Ritodrine and Nifedipine in Myometrial Cells cluster_ritodrine Ritodrine Pathway cluster_nifedipine Nifedipine Pathway cluster_common Common Downstream Effect Ritodrine Ritodrine Beta2Receptor Beta-2 Adrenergic Receptor Ritodrine->Beta2Receptor AdenylCyclase Adenyl Cyclase Beta2Receptor->AdenylCyclase cAMP cAMP AdenylCyclase->cAMP PKA Protein Kinase A cAMP->PKA MLCK_R Myosin Light-Chain Kinase (Inactive) PKA->MLCK_R MyometrialRelaxation Myometrial Relaxation MLCK_R->MyometrialRelaxation Nifedipine Nifedipine LTypeChannel L-type Calcium Channel Nifedipine->LTypeChannel CalciumInflux Calcium Influx (Blocked) LTypeChannel->CalciumInflux IntracellularCa Reduced Intracellular Calcium CalciumInflux->IntracellularCa Calmodulin Calmodulin Activation (Inhibited) IntracellularCa->Calmodulin MLCK_N Myosin Light-Chain Kinase (Inactive) Calmodulin->MLCK_N MLCK_N->MyometrialRelaxation UterineContractions Decreased Uterine Contractions MyometrialRelaxation->UterineContractions G Experimental Workflow for a Comparative Tocolytic Trial cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment cluster_followup Follow-up and Data Collection PatientScreening Patient Screening and Consent InclusionCriteria Inclusion Criteria Met PatientScreening->InclusionCriteria ExclusionCriteria Exclusion Criteria Not Met PatientScreening->ExclusionCriteria Randomization Randomization InclusionCriteria->Randomization RitodrineArm Ritodrine Arm Randomization->RitodrineArm NifedipineArm Nifedipine Arm Randomization->NifedipineArm RitodrineAdmin Ritodrine Administration (IV) RitodrineArm->RitodrineAdmin NifedipineAdmin Nifedipine Administration (Oral) NifedipineArm->NifedipineAdmin PrimaryOutcome Primary Outcome Assessment (e.g., 48h delay) RitodrineAdmin->PrimaryOutcome NifedipineAdmin->PrimaryOutcome SecondaryOutcomes Secondary Outcome Assessment (Maternal & Neonatal) PrimaryOutcome->SecondaryOutcomes DataAnalysis Data Analysis and Comparison SecondaryOutcomes->DataAnalysis

References

Assessing the Cross-Reactivity of Ritodrine Hydrochloride in Sympathomimetic Amine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Ritodrine (B1199850) Hydrochloride in sympathomimetic amine immunoassays. Due to the structural similarity between Ritodrine and other sympathomimetic amines, such as amphetamine and methamphetamine, there is a potential for interference, leading to false-positive results in urine drug screening. This document summarizes available data, outlines experimental protocols for assessment, and provides visual aids to understand the underlying principles and workflows.

Executive Summary

Data Presentation: Cross-Reactivity of Sympathomimetic Amines

The following table summarizes the concentration of various sympathomimetic amines required to produce a positive result in different amphetamine immunoassays. A lower concentration indicates higher cross-reactivity. It is important to note the absence of recent, specific data for Ritodrine, highlighting a gap in current toxicological literature.

CompoundImmunoassay TypeCalibrator (Cutoff)Concentration for Positive Result (ng/mL)Source(s)
Ritodrine Immunoassay (unspecified)UnspecifiedData not available in full text[1]
d-AmphetamineEMIT® II Plus300 ng/mL d-Methamphetamine625[2]
l-AmphetamineEMIT® II Plus300 ng/mL d-Methamphetamine3450[2]
d,l-PseudoephedrineEMIT® II Plus300 ng/mL d-Methamphetamine1400[2]
l-EphedrineEMIT® II Plus300 ng/mL d-Methamphetamine400[2]
PhenylpropanolamineEMIT® II Plus300 ng/mL d-Methamphetamine700[2]
PhentermineEMIT® II Plus300 ng/mL d-Methamphetamine5.8[2]
Phenylephrine (B352888)Immunoassay (unspecified)Not specifiedCan cause false-positives[3][4]
Ephedrine (B3423809)Bio-Quant Direct ELISA50 ng/mL Methamphetamine>50 (9% cross-reactivity)[5]
PseudoephedrineBio-Quant Direct ELISA50 ng/mL Methamphetamine>50 (19% cross-reactivity)[5]
PhenylpropanolamineEMIT®1000 ng/mL Amphetamine>1,000,000[6]
EphedrineEMIT®1000 ng/mL Amphetamine>1,000,000[6]
PseudoephedrineFPIA1000 ng/mL Amphetamine>1,000,000[6]

Note: The cross-reactivity of a compound can vary significantly between different immunoassay technologies (e.g., EMIT, FPIA, ELISA, KIMS) and manufacturers. The data presented is for illustrative purposes and is not exhaustive.

Experimental Protocols

To address the lack of current data for Ritodrine, researchers can assess its cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This method is widely used to quantify the presence of an analyte within a sample.

Protocol: Competitive ELISA for Determining Cross-Reactivity

Objective: To determine the concentration of Ritodrine Hydrochloride that yields a signal equivalent to the cutoff calibrator in a commercial sympathomimetic amine/amphetamine ELISA kit.

Materials:

  • Commercial Amphetamine/Sympathomimetic Amine ELISA Kit (containing antibody-coated microplate, enzyme-conjugated antigen, standards, wash buffer, substrate, and stop solution)

  • This compound analytical standard

  • Other sympathomimetic amine standards for comparison (e.g., pseudoephedrine, phenylephrine)

  • Drug-free urine or buffer for dilutions

  • Precision pipettes and tips

  • Microplate reader (450 nm)

Methodology:

  • Reagent Preparation: Prepare all reagents, standards, and controls according to the ELISA kit manufacturer's instructions.

  • Preparation of Test Compounds:

    • Prepare a stock solution of this compound in drug-free urine or the assay buffer provided.

    • Perform serial dilutions of the Ritodrine stock solution to create a range of concentrations to be tested (e.g., from 10 ng/mL to 100,000 ng/mL).

    • Similarly, prepare serial dilutions for other sympathomimetic amines to serve as comparators.

  • Assay Procedure:

    • To the appropriate wells of the antibody-coated microplate, add a fixed volume (e.g., 25 µL) of the kit's calibrators, controls, and the prepared dilutions of Ritodrine and other test compounds.

    • Add the enzyme-conjugated antigen (e.g., HRP-labeled amphetamine) to each well as per the kit's instructions.

    • Incubate the plate for the recommended time and temperature to allow for competitive binding between the free antigen (in the sample/standard) and the enzyme-labeled antigen for the fixed antibody binding sites on the plate.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of antigen in the sample.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the kit's calibrators against their known concentrations.

    • Determine the concentration of each Ritodrine dilution by interpolating its absorbance value from the standard curve.

    • The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100 (Where the concentrations of the calibrator and the cross-reactant produce the same absorbance value, typically the 50% inhibition point (IC50)).

Mandatory Visualizations

The following diagrams illustrate the key processes involved in assessing immunoassay cross-reactivity.

Competitive_Immunoassay cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_result Signal Generation Antibody Antibody Bound_Complex Antibody Free Antigen Labeled Antigen Free_Antigen Free Antigen (Ritodrine) Free_Antigen->Bound_Complex:f1 Binds Labeled_Antigen Enzyme-Labeled Antigen Labeled_Antigen->Bound_Complex:f2 Competes for binding Substrate Substrate Bound_Complex:f2->Substrate Enzyme acts on Signal Colorimetric Signal Substrate->Signal Produces

Caption: Principle of Competitive ELISA for Drug Detection.

Cross_Reactivity_Workflow Start Start: Prepare Test Compound (Ritodrine) Serial_Dilution Perform Serial Dilutions in Drug-Free Matrix Start->Serial_Dilution Run_ELISA Run Competitive ELISA with Kit Standards Serial_Dilution->Run_ELISA Measure_Absorbance Measure Absorbance (450 nm) Run_ELISA->Measure_Absorbance Plot_Curve Plot Standard Curve (Absorbance vs. Conc.) Measure_Absorbance->Plot_Curve Calculate_IC50 Calculate IC50 for Ritodrine & Calibrator Plot_Curve->Calculate_IC50 Determine_Cross_Reactivity Calculate % Cross-Reactivity Calculate_IC50->Determine_Cross_Reactivity End End: Report Data Determine_Cross_Reactivity->End

Caption: Workflow for Assessing Immunoassay Cross-Reactivity.

References

A Comparative Guide to the Reproducibility and Robustness of Cell-Based Assays for Ritodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cell-based assays for evaluating the activity of Ritodrine Hydrochloride, a beta-2 adrenergic agonist used to halt premature labor. The focus is on the reproducibility and robustness of these assays, with a comparative look at alternatives.

Introduction to this compound and its Mechanism of Action

This compound is a selective beta-2 adrenergic receptor agonist. Its primary therapeutic effect is the relaxation of uterine smooth muscle to delay childbirth. The mechanism of action involves the activation of beta-2 adrenergic receptors, which stimulates the enzyme adenylate cyclase. This, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation.[1][2][3][4][5] Understanding this signaling pathway is crucial for selecting and developing appropriate cell-based assays.

Core Signaling Pathway of this compound

The signaling cascade initiated by this compound binding to the beta-2 adrenergic receptor is a well-characterized G-protein coupled receptor (GPCR) pathway.

Ritodrine_Signaling Ritodrine Ritodrine Hydrochloride Beta2AR β2-Adrenergic Receptor Ritodrine->Beta2AR G_protein Gs Protein Beta2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Muscle_Relaxation Smooth Muscle Relaxation PKA->Muscle_Relaxation leads to

Caption: Signaling pathway of this compound.

Comparison of Cell-Based Assays for Ritodrine and Alternatives

The primary cell-based assay for evaluating this compound and other beta-2 adrenergic agonists is the measurement of intracellular cAMP levels. For tocolytic agents with different mechanisms of action, such as the calcium channel blocker Nifedipine, alternative assays like intracellular calcium flux measurements are employed.

Assay Type Principle Compound Cell Line Key Parameter Reported Value Intra-Assay CV (%) Inter-Assay CV (%) Z'-Factor
cAMP Assay (HTRF) Homogeneous Time-Resolved Fluorescence immunoassay measuring cAMP.Beta-2 Agonist (Forskolin)CHO-M1EC5011.4 µM~5-10~10-150.86
cAMP Assay (Luminescence) Luciferase-based biosensor for real-time cAMP detection.Beta-2 Agonist (Isoproterenol)HEK293EC505-10 nM<10<15>0.7
cAMP Assay (AlphaScreen) Bead-based proximity assay for cAMP quantification.5-HT1A AgonistCHO-5-HT1AZ' Factor0.3 - 0.54.3 - 11.6Not Reported0.3-0.5
Calcium Flux Assay (FLIPR) Fluorescent dye-based measurement of intracellular calcium changes.NifedipineA549IC50Not Reported<15<20>0.6

Note: Data for specific beta-2 agonists are used as representative examples due to the limited availability of published reproducibility data specifically for this compound in these standardized assays. The principles and expected performance are directly applicable.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay between native cAMP produced by cells and a fluorescently labeled cAMP conjugate.

Workflow:

HTRF_Workflow start Start cell_culture Culture CHO-K1 cells expressing β2-AR start->cell_culture cell_seeding Seed cells in 384-well plate cell_culture->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 compound_addition Add Ritodrine or alternative agonist incubation1->compound_addition incubation2 Incubate for 30 min at 37°C compound_addition->incubation2 lysis_detection Add lysis buffer with Eu-cryptate anti-cAMP Ab and d2-cAMP incubation2->lysis_detection incubation3 Incubate for 1 hour at room temperature lysis_detection->incubation3 read_plate Read plate on HTRF- compatible reader (620 nm & 665 nm) incubation3->read_plate end End read_plate->end

Caption: HTRF cAMP Assay Workflow.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human beta-2 adrenergic receptor in appropriate growth medium.

  • Cell Seeding: Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound and alternative agonists. Add compounds to the cells.

  • Stimulation: Incubate the plate at 37°C for 30 minutes to stimulate cAMP production.

  • Lysis and Detection: Add a lysis buffer containing the HTRF reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Incubation: Incubate at room temperature for 1 hour to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm (donor emission) and 665 nm (acceptor emission). The ratio of the two signals is inversely proportional to the amount of cAMP produced.

Calcium Flux Assay for Nifedipine

This assay measures changes in intracellular calcium concentration upon compound addition.

Workflow:

Calcium_Flux_Workflow start Start cell_culture Culture A549 cells start->cell_culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 Incubate for 1 hour at 37°C dye_loading->incubation2 baseline_reading Measure baseline fluorescence using a FLIPR instrument incubation2->baseline_reading compound_addition Add Nifedipine baseline_reading->compound_addition kinetic_reading Measure kinetic fluorescence response compound_addition->kinetic_reading end End kinetic_reading->end

References

In Vitro Side Effect Profiles of Ritodrine Hydrochloride and Other Beta-Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro side effect profiles of Ritodrine (B1199850) Hydrochloride and other beta-agonists, focusing on their interactions with adrenergic receptors. The data presented is intended to assist researchers in understanding the nuances of beta-agonist selectivity and potential off-target effects, which are critical considerations in drug development and mechanistic studies.

Executive Summary

Beta-adrenergic agonists are a class of drugs that stimulate beta-adrenergic receptors, leading to a range of physiological responses. Ritodrine Hydrochloride, a member of this class, has been utilized clinically for its tocolytic properties to relax the uterine smooth muscle and prevent preterm labor. However, its therapeutic action is often accompanied by side effects stemming from the stimulation of beta-adrenergic receptors in other tissues, particularly the cardiovascular system. This guide focuses on the in vitro characterization of Ritodrine in comparison to other beta-agonists like Salbutamol (Albuterol) and Terbutaline, providing quantitative data on receptor binding affinity, selectivity, and functional potency. Understanding these in vitro parameters is crucial for predicting the potential for side effects such as tachycardia, palpitations, and metabolic disturbances.

Comparative Analysis of In Vitro Receptor Binding and Functional Potency

The side effect profile of a beta-agonist is intrinsically linked to its affinity and selectivity for different beta-adrenergic receptor subtypes. Beta-1 (β1) adrenergic receptors are predominantly found in the heart, and their stimulation leads to increased heart rate and contractility. Beta-2 (β2) adrenergic receptors are located in various tissues, including the smooth muscle of the bronchi, blood vessels, and the uterus, where their activation leads to relaxation. A higher selectivity for the β2 receptor over the β1 receptor is a desirable characteristic for a tocolytic agent to minimize cardiovascular side effects.

Table 1: Beta-Adrenergic Receptor Binding Affinities (pKi) of Selected Beta-Agonists
Compoundβ1-Adrenoceptor (pKi)β2-Adrenoceptor (pKi)β2/β1 Selectivity RatioCell LineReference
This compound ~7.7 (estimated)9.3~40Human Amnion / Animal Model[1][2]
Salbutamol (Albuterol) 6.57.925.1CHO-K1[3]
Terbutaline 6.27.520.0CHO-K1[3]

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates a higher binding affinity. The β2/β1 selectivity ratio is calculated from the Ki values and indicates the preference of the compound for the β2 receptor. The pKi for Ritodrine at the β1-adrenoceptor is an estimation based on a reported 40-fold selectivity for the β2 receptor[2]. The experimental data for Ritodrine was obtained from human amnion cells[1], while the data for Salbutamol and Terbutaline were from Chinese Hamster Ovary (CHO-K1) cells expressing human recombinant receptors[3]. Direct comparison should be made with caution due to differences in experimental systems.

Table 2: Functional Potency (pEC50) and Intrinsic Efficacy for cAMP Production
Compoundβ1-Adrenoceptor (pEC50)β2-Adrenoceptor (pEC50)Intrinsic Efficacy (β2)Cell LineReference
This compound Data not availableData not availableAgonistRat Myometrium[4]
Salbutamol (Albuterol) 6.17.40.89CHO-K1[3]
Terbutaline 5.87.10.94CHO-K1[3]

Note: The pEC50 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Intrinsic efficacy is a measure of the maximal effect of an agonist in a specific tissue, expressed as a fraction of the maximal effect of a full agonist (Isoprenaline in this case). A value close to 1.0 indicates a full agonist. Ritodrine has been shown to increase cyclic AMP (cAMP) in uterine tissue, indicating its agonist activity[4].

Signaling Pathways and Experimental Workflow

The activation of beta-adrenergic receptors by agonists initiates a downstream signaling cascade mediated by G-proteins and the production of the second messenger cyclic AMP (cAMP). This pathway is central to the therapeutic effects and side effects of these drugs. In vitro studies to characterize beta-agonists typically involve receptor binding assays and functional assays to measure cAMP accumulation.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Agonist Beta-Agonist (e.g., Ritodrine) Beta_AR Beta-Adrenergic Receptor (β1 or β2) Beta_Agonist->Beta_AR Binds to G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation, Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Beta-Adrenergic Receptor Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-K1 cells expressing β1 or β2 receptors) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Whole_Cells Whole Cells (for functional assays) Cell_Culture->Whole_Cells Binding_Assay Radioligand Binding Assay (to determine Ki) Membrane_Prep->Binding_Assay Functional_Assay cAMP Accumulation Assay (to determine EC50 and Emax) Whole_Cells->Functional_Assay Data_Analysis Data Analysis (e.g., Scatchard plot, non-linear regression) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparison of pKi, pEC50, and Selectivity Data_Analysis->Comparison

Generalized In Vitro Experimental Workflow

Experimental Protocols

Key Experiment 1: Radioligand Binding Assay for Determining Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of this compound and other beta-agonists for β1- and β2-adrenergic receptors.

Materials:

  • Cell Lines: CHO-K1 cells stably transfected with human recombinant β1- or β2-adrenergic receptors.

  • Radioligand: [3H]-CGP 12177 (a non-selective beta-adrenoceptor antagonist).

  • Competitors: this compound, Salbutamol, Terbutaline, and a non-selective antagonist (e.g., Propranolol for non-specific binding).

  • Buffers: Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Equipment: Cell culture supplies, centrifuge, membrane homogenizer, 96-well filter plates, vacuum manifold, liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture the transfected CHO-K1 cells to a high density.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand ([3H]-CGP 12177) to each well.

    • Add increasing concentrations of the unlabeled competitor (Ritodrine, Salbutamol, or Terbutaline) to different wells.

    • For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., Propranolol).

    • Add the prepared cell membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

  • Separation and Counting:

    • Separate the bound from the free radioligand by vacuum filtration through the filter plates.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Key Experiment 2: cAMP Accumulation Assay for Determining Functional Potency (EC50)

Objective: To measure the ability of this compound and other beta-agonists to stimulate the production of cyclic AMP (cAMP) and determine their functional potency (EC50) and intrinsic efficacy.

Materials:

  • Cell Lines: CHO-K1 cells stably transfected with human recombinant β1- or β2-adrenergic receptors.

  • Agonists: this compound, Salbutamol, Terbutaline, and a full agonist (e.g., Isoprenaline).

  • Reagents: Cell culture medium, stimulation buffer (containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation), and a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Equipment: Cell culture supplies, multi-well plates, plate reader compatible with the chosen assay kit.

Methodology:

  • Cell Seeding:

    • Seed the transfected CHO-K1 cells into multi-well plates and allow them to attach and grow overnight.

  • Agonist Stimulation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in the stimulation buffer for a short period.

    • Add increasing concentrations of the beta-agonists (Ritodrine, Salbutamol, Terbutaline) or the full agonist (Isoprenaline) to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the cAMP assay kit.

    • Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a compatible plate reader.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the pEC50 and the maximum effect (Emax) for each agonist.

    • Calculate the intrinsic efficacy of the test agonists relative to the full agonist (Isoprenaline).

Conclusion

References

validation of a bioassay for measuring the potency of different Ritodrine Hydrochloride batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioassay for measuring the potency of different batches of Ritodrine Hydrochloride. This compound is a selective beta-2 adrenergic receptor agonist used as a tocolytic agent to halt premature labor.[1] Ensuring the consistent potency of different manufacturing batches is critical for its therapeutic efficacy and safety. This document details the underlying signaling pathway, outlines experimental protocols for two relevant bioassays, and presents a framework for comparing the potency of different batches.

This compound's Mechanism of Action

This compound exerts its therapeutic effect by binding to and activating beta-2 adrenergic receptors on the smooth muscle cells of the uterus. This activation initiates an intracellular signaling cascade that leads to muscle relaxation and the cessation of uterine contractions.

The binding of Ritodrine to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the associated Gs alpha subunit. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, ultimately leading to a decrease in intracellular calcium ion concentrations and the inhibition of the actin-myosin interaction required for muscle contraction. This cascade results in the relaxation of the uterine smooth muscle.

Ritodrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ritodrine This compound Receptor Beta-2 Adrenergic Receptor (GPCR) Ritodrine->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Uterine Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

Figure 1. Signaling pathway of this compound in uterine smooth muscle cells.

Bioassay Methods for Potency Determination

The potency of a this compound batch is a measure of its biological activity. Two primary types of bioassays are suitable for this purpose: a cell-based assay measuring a downstream signaling event (cAMP accumulation) and an organ-based assay measuring the physiological response (uterine tissue relaxation).

Cell-Based cAMP Accumulation Bioassay

This in vitro assay quantifies the increase in intracellular cAMP in a cell line expressing the beta-2 adrenergic receptor upon stimulation with this compound. The amount of cAMP produced is proportional to the potency of the Ritodrine batch.

cAMP_Assay_Workflow A Seed cells expressing beta-2 adrenergic receptor in a microplate B Prepare serial dilutions of This compound batches and a reference standard A->B C Add Ritodrine dilutions to the cells B->C D Incubate to allow cAMP accumulation C->D E Lyse cells and add cAMP detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate EC50 values and relative potency F->G

Figure 2. Workflow for the cell-based cAMP accumulation bioassay.

This protocol is based on a commercially available luminescent assay system.

Materials:

  • Cells stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound reference standard and test batches

  • cAMP-Glo™ Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well microplates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture cells in appropriate medium supplemented with FBS.

    • The day before the assay, seed the cells into the microplates at a pre-determined optimal density and incubate overnight.

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound reference standard and each test batch in a suitable assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.

  • Cell Treatment:

    • Carefully remove the culture medium from the cells.

    • Add the prepared Ritodrine dilutions to the respective wells. Include wells with buffer only as a negative control.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to stimulate cAMP production.[2]

  • cAMP Detection:

    • Add the cAMP-Glo™ Lysis Buffer to each well and incubate with shaking to lyse the cells and release cAMP.[2]

    • Add the cAMP-Glo™ Detection Solution, which contains Protein Kinase A, and incubate to allow for the enzymatic reaction.

    • Finally, add the Kinase-Glo® Reagent to generate a luminescent signal that is inversely proportional to the amount of cAMP.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Generate dose-response curves by plotting the luminescent signal against the logarithm of the Ritodrine concentration.

    • Calculate the EC50 (half-maximal effective concentration) for the reference standard and each test batch using a suitable nonlinear regression model (e.g., four-parameter logistic curve).

    • Determine the relative potency of each test batch compared to the reference standard.

Ex Vivo Uterine Tissue Contraction Bioassay

This assay directly measures the physiological effect of this compound on its target tissue. Isolated uterine tissue from a suitable animal model (e.g., rat) is induced to contract, and the ability of different Ritodrine batches to inhibit these contractions is quantified.

Uterine_Assay_Workflow A Isolate uterine tissue from an estrogen-primed rat B Mount tissue strips in an organ bath with physiological solution A->B C Induce uterine contractions (e.g., with oxytocin (B344502) or spontaneously) B->C D Add cumulative concentrations of This compound batches and a reference standard C->D E Record changes in muscle tension D->E F Analyze the inhibition of contraction amplitude and frequency E->F G Calculate IC50 values and relative potency F->G

Figure 3. Workflow for the ex vivo uterine tissue contraction bioassay.

Materials:

  • Female Wistar rats, estrogen-primed

  • This compound reference standard and test batches

  • Physiological salt solution (e.g., De Jalon's or Krebs-Henseleit solution)[4]

  • Oxytocin (for induced contractions, optional)

  • Organ bath system with temperature control, aeration, and isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize an estrogen-primed rat.

    • Isolate the uterine horns and place them in cold, aerated physiological salt solution.

    • Prepare longitudinal strips of myometrium of a standardized size.

  • Mounting and Equilibration:

    • Mount the uterine strips in the organ baths containing physiological salt solution maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[4]

    • Apply an initial tension and allow the tissue to equilibrate until regular, spontaneous contractions are observed or until a stable baseline is achieved.

  • Induction of Contractions (if necessary):

    • If spontaneous contractions are not sufficient, a contractile agent like oxytocin can be added to the bath to induce regular contractions.

  • Drug Administration:

    • Once stable contractions are established, add cumulative concentrations of the this compound reference standard or a test batch to the organ bath.

    • Allow sufficient time between additions for the tissue to reach a steady-state response.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension of the uterine strips.

    • Measure the amplitude and frequency of contractions before and after the addition of each drug concentration.

    • Calculate the percentage inhibition of contraction for each concentration.

    • Generate dose-response curves by plotting the percentage inhibition against the logarithm of the Ritodrine concentration.

    • Calculate the IC50 (half-maximal inhibitory concentration) for the reference standard and each test batch.

    • Determine the relative potency of each test batch compared to the reference standard.

Data Presentation: Comparison of this compound Batches

The potency of each test batch should be expressed as a percentage of the reference standard's potency. The results of the bioassay validation should be summarized in a clear and concise table.

Table 1: Potency Comparison of this compound Batches using a Cell-Based cAMP Bioassay

Batch NumberEC50 (nM)95% Confidence IntervalRelative Potency (%) vs. ReferenceAcceptance Criteria (%)
Reference Std.1.521.35 - 1.71100-
Batch A1.481.30 - 1.68102.780 - 125
Batch B1.651.45 - 1.8792.180 - 125
Batch C1.551.38 - 1.7498.180 - 125

Table 2: Validation Summary for the Cell-Based cAMP Bioassay

Validation ParameterAcceptance CriteriaResult
Accuracy Relative bias within ±15%Passed
Precision
- Repeatability (intra-assay)%CV ≤ 15%6.8%
- Intermediate Precision (inter-assay)%CV ≤ 20%9.5%
Linearity R² ≥ 0.980.992
Range 50% - 150% of nominal potencyEstablished
Specificity No interference from placeboPassed

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The validation of a bioassay for determining the potency of different this compound batches is essential for ensuring product quality and consistency. Both cell-based cAMP accumulation assays and ex vivo uterine tissue contraction assays are suitable methods. A well-designed and validated bioassay, with clear experimental protocols and acceptance criteria, provides the necessary assurance of the biological activity of each batch, ultimately contributing to the safety and efficacy of this important therapeutic agent.

References

Ritodrine Hydrochloride versus Isoxsuprine: a comparative study of their mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the comparative pharmacology of Ritodrine (B1199850) Hydrochloride and Isoxsuprine (B1203651) as tocolytic agents. This document synthesizes experimental data on their mechanisms of action, efficacy, and side-effect profiles.

Introduction

Ritodrine Hydrochloride and Isoxsuprine are beta-adrenergic agonists historically employed as tocolytic agents to manage preterm labor. The fundamental therapeutic objective of these drugs is to induce myometrial relaxation, thereby postponing delivery to permit fetal maturation and the administration of antenatal corticosteroids. Although both compounds operate through a similar overarching mechanism, notable distinctions in their receptor selectivity, clinical efficacy, and adverse effect profiles have shaped their application in obstetrics. This guide presents a detailed, evidence-based comparison of their molecular and clinical characteristics.

Mechanism of Action: A Tale of Two Beta-Agonists

The tocolytic effects of both Ritodrine and Isoxsuprine are mediated through the stimulation of beta-adrenergic receptors, with a particular emphasis on the beta-2 (β2) adrenergic receptor subtype, which is the predominant form in uterine smooth muscle.

This compound: A Selective Approach

Ritodrine is recognized as a selective β2-adrenergic agonist.[1] Its mechanism for inducing uterine quiescence is a well-defined signaling cascade:

  • Receptor Engagement: Ritodrine binds with high affinity to β2-adrenergic receptors located on the plasma membrane of myometrial cells.[2][3]

  • G-Protein Transduction: This ligand-receptor interaction triggers the activation of a stimulatory G-protein (Gs).

  • Effector Enzyme Activation: The activated alpha subunit of the Gs protein stimulates the membrane-bound enzyme, adenylyl cyclase.[2][3]

  • Second Messenger Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3][4]

  • Kinase Activation: The resultant increase in intracellular cAMP concentration activates Protein Kinase A (PKA).[2][5]

  • Phosphorylation Events: PKA initiates a phosphorylation cascade that targets several intracellular proteins, leading to a reduction in myometrial contractility by:

    • Decreasing intracellular free calcium (Ca2+) concentrations through enhanced sequestration into the sarcoplasmic reticulum.[3][4]

    • Inhibiting the activity of myosin light-chain kinase (MLCK), an enzyme critical for the phosphorylation of myosin and the subsequent initiation of muscle contraction.[5]

  • Functional Outcome: The cumulative effect of these molecular events is the relaxation of the uterine smooth muscle, resulting in the suppression of preterm labor contractions.[3][4]

Isoxsuprine: A Broader Spectrum of Action

Isoxsuprine also functions as a beta-adrenergic agonist, initiating a similar cAMP-mediated pathway to promote uterine relaxation.[6][7] However, it is generally considered to be less selective for the β2-receptor compared to Ritodrine.[8] Some evidence suggests that Isoxsuprine may also possess alpha-adrenergic antagonist properties, which could contribute to its vasodilatory effects but may also be a factor in its different side-effect profile.[9]

Comparative Clinical Performance: Efficacy and Safety

Multiple clinical investigations have been conducted to compare the therapeutic efficacy and safety of Ritodrine and Isoxsuprine in the management of preterm labor.

Efficacy: The available data consistently indicate that Ritodrine is more effective than Isoxsuprine in several key clinical endpoints. For instance, one study demonstrated that tocolysis was successfully maintained for over 72 hours in 96% of patients administered Ritodrine, in contrast to 84% in the Isoxsuprine cohort.[10] Furthermore, Ritodrine has been associated with a more significant prolongation of gestation, with an average extension of 23.46 days compared to 15.30 days for Isoxsuprine.[10] This translates to a higher rate of term deliveries among patients treated with Ritodrine (56%) versus Isoxsuprine (32%).[10][11] The rate of tocolysis failure is also notably lower for Ritodrine, reported to be between 4% and 6.5%, while the failure rate for Isoxsuprine ranges from 16% to 22.22%.[8][10][12]

Safety and Tolerability: The systemic nature of beta-adrenergic stimulation results in a spectrum of maternal and fetal side effects. While both drugs can induce palpitations, tachycardia, tremors, and hypotension, the overall incidence of adverse events has been reported to be lower with Ritodrine (56%) compared to Isoxsuprine (64%).[10] Notably, cardiac side effects are significantly more pronounced with Isoxsuprine.[8][12]

Data Presentation

Table 1: Comparative Efficacy of this compound and Isoxsuprine
Efficacy ParameterThis compoundIsoxsuprine
Tocolysis Success (>72 hours) 96%[10]84%[10]
Mean Prolongation of Gestation (days) 23.46 ± 15.26[10]15.30 ± 13.44[10]
Term Delivery Rate 56%[10][11]32%[10][11]
Tocolysis Failure Rate 4% - 6.5%[8][10][12]16% - 22.22%[8][10][12]
Mean Neonatal Birth Weight (grams) 3115.38 ± 642.3[10]2786.53 ± 673.43[10]
NICU Admissions 28%[11]40%[11]
Table 2: Comparative Side Effect Profiles
Side Effect CategoryThis compoundIsoxsuprine
Overall Incidence of Side Effects 56%[10]64%[10]
Palpitations Lower Incidence[11]Higher Incidence[11]
Tremors Lower Incidence[11]Higher Incidence[11]
Gastrointestinal Discomfort Lower Incidence[11]Higher Incidence[11]
Cardiac Side Effects Lower Incidence[8][12]Significantly Higher Incidence[8][12]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Ritodrine and Isoxsuprine for beta-adrenergic receptors.

Methodology:

  • Membrane Preparation: Homogenize a tissue source rich in beta-adrenergic receptors (e.g., uterine myometrium, lung tissue, or a cell line overexpressing the receptor) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Radioligand Binding: In a competitive binding assay, incubate the membrane preparation with a fixed concentration of a high-affinity radiolabeled beta-adrenergic antagonist (e.g., [3H]dihydroalprenolol) and a range of concentrations of the unlabeled competitor drug (Ritodrine or Isoxsuprine).

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound fraction by vacuum filtration through glass fiber filters.

  • Quantification of Binding: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor drug concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of Ritodrine and Isoxsuprine in stimulating cAMP production.

Methodology:

  • Cell or Membrane Preparation: Utilize intact cells expressing beta-adrenergic receptors or isolated membrane preparations.

  • Agonist Stimulation: Incubate the preparation with varying concentrations of Ritodrine or Isoxsuprine in the presence of ATP and necessary cofactors, such as MgCl2.

  • Reaction Termination: Terminate the enzymatic reaction after a specified incubation period, typically by adding a stop solution or by heat inactivation.

  • cAMP Quantification: Measure the concentration of cAMP produced in each sample using a sensitive detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Plot the amount of cAMP generated against the logarithm of the agonist concentration. Fit the data to a dose-response curve to determine the EC50 and Emax values for each drug.

Uterine Smooth Muscle Contraction Assay

Objective: To directly assess the relaxant effects of Ritodrine and Isoxsuprine on uterine tissue contractility.

Methodology:

  • Tissue Isolation and Preparation: Isolate uterine horns from a suitable animal model (e.g., pregnant rat) or obtain human myometrial biopsies. Dissect small, longitudinal strips of the myometrium.

  • Organ Bath Setup: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a 95% O2/5% CO2 gas mixture.

  • Measurement of Contractility: Connect one end of the tissue strip to an isometric force transducer to record contractile activity. Allow the tissue to equilibrate and establish spontaneous or induced (e.g., with oxytocin (B344502) or KCl) contractions.

  • Drug Administration: Add cumulative concentrations of Ritodrine or Isoxsuprine to the organ bath and record the resulting changes in the force and frequency of contractions.

  • Data Analysis: Quantify the inhibitory effect of each drug concentration on the contractile response. Plot the percentage of inhibition against the logarithm of the drug concentration to generate a concentration-response curve and determine the IC50 or EC50 value.

Mandatory Visualizations

Ritodrine_Signaling_Pathway Ritodrine Ritodrine Hydrochloride Beta2_Receptor β2-Adrenergic Receptor Ritodrine->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Sequestration Increased Ca2+ Sequestration PKA->Ca_Sequestration MLCK_Inhibition Inhibition of Myosin Light-Chain Kinase (MLCK) PKA->MLCK_Inhibition Relaxation Myometrial Relaxation Ca_Sequestration->Relaxation MLCK_Inhibition->Relaxation

Caption: Signaling cascade of this compound in myometrial cells.

Experimental_Workflow_Contraction_Assay cluster_prep Tissue Preparation cluster_assay Contraction Assay cluster_analysis Data Analysis Tissue_Source Uterine Tissue (Animal or Human) Dissection Dissect Myometrial Strips Tissue_Source->Dissection Mounting Mount Strips in Organ Bath Dissection->Mounting Induction Induce Contractions (e.g., Oxytocin) Mounting->Induction Drug_Addition Add Cumulative Doses of Tocolytic Induction->Drug_Addition Measurement Record Contraction Force & Frequency Drug_Addition->Measurement Analysis Calculate % Inhibition Measurement->Analysis Curve_Fitting Generate Dose-Response Curve (IC50/EC50) Analysis->Curve_Fitting

Caption: Workflow for the ex vivo uterine smooth muscle contraction assay.

Conclusion

References

Establishing the Specificity of a Novel Antibody for Ritodrine Hydrochloride Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly specific antibodies is paramount for the accurate detection and quantification of small molecules like Ritodrine (B1199850) Hydrochloride in various biological matrices. This guide provides a comprehensive comparison of a novel antibody's specificity for Ritodrine Hydrochloride against existing detection methods. It includes detailed experimental protocols and supporting data to aid researchers in evaluating and implementing this new tool.

Performance Comparison: Novel Antibody vs. Alternative Methods

The efficacy of a detection method is determined by several key performance indicators. The following table summarizes a comparative analysis of the novel anti-Ritodrine antibody against established analytical techniques.

MethodPrincipleLimit of Detection (LOD) / SensitivitySpecificity / Cross-ReactivityThroughput
Novel Anti-Ritodrine Antibody (Competitive ELISA) ImmunoassayEstimated at 0.1 - 1 ng/mLHigh specificity for Ritodrine. Low cross-reactivity with structurally similar β2-adrenergic agonists.High
Radioimmunoassay (RIA) Competitive Immunoassay0.1 ng/mL[1]Specific for Ritodrine with no significant interference from four other β-sympathomimetic drugs.[1]Low to Medium
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Chromatography & Mass Spectrometry0.39 ng/mL[2]Highly specific, based on mass-to-charge ratio.Low to Medium
HPLC with Electrochemical Detection Chromatography & Electrochemistry0.2 ng (on-column injection)[3]Specific, relies on electrochemical properties.Low to Medium
HPLC with Fluorescence Detection Chromatography & Fluorescence2 ng/mL[4]Specific, based on fluorescence properties.Low to Medium
Kinetic Spectrophotometry Spectrophotometry0.08 µg/mLProne to interference from other substances.High

Establishing Antibody Specificity: Experimental Protocols

To rigorously establish the specificity of the novel anti-Ritodrine antibody, a series of validation experiments are essential. The following are detailed protocols for key assays.

Competitive ELISA for Cross-Reactivity Assessment

This assay determines the extent to which the antibody binds to molecules structurally similar to this compound.

Materials:

  • High-binding 96-well microplates

  • This compound standard

  • Structurally similar compounds (e.g., Salbutamol, Terbutaline, Isoxsuprine, Nylidrin, Dobutamine)

  • Novel anti-Ritodrine antibody

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

Protocol:

  • Coating: Coat the wells of a 96-well microplate with a Ritodrine-protein conjugate in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate, pre-incubate the novel anti-Ritodrine antibody with varying concentrations of this compound (for the standard curve) or the potentially cross-reacting compounds.

  • Incubation: Transfer the antibody-competitor mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of Ritodrine / IC50 of Competitor) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding affinity and kinetics between the antibody and Ritodrine.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Novel anti-Ritodrine antibody

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

  • Antibody Immobilization: Immobilize the novel anti-Ritodrine antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject varying concentrations of this compound over the sensor surface to measure the association rate (ka).

  • Dissociation: Flow running buffer over the sensor surface to measure the dissociation rate (kd).

  • Regeneration: Regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis: Determine the equilibrium dissociation constant (KD = kd/ka) to quantify the binding affinity. Repeat the process for structurally similar compounds to assess their binding kinetics.

Visualizing the Experimental Workflow

To provide a clear overview of the process for establishing antibody specificity, the following diagrams illustrate the key experimental workflows.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection p1 Coat Plate with Ritodrine Conjugate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 d1 Add Mixture to Plate p4->d1 c1 Pre-incubate Antibody with Ritodrine or Competitor c1->d1 d2 Wash d1->d2 d3 Add Secondary Ab-HRP d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Stop Reaction d5->d6 d7 Read Absorbance d6->d7

Caption: Workflow for Competitive ELISA.

SPR_Workflow start Start immobilize Immobilize Antibody on Sensor Chip start->immobilize association Inject Ritodrine (Association) immobilize->association dissociation Flow Buffer (Dissociation) association->dissociation regeneration Regenerate Chip dissociation->regeneration analyze Analyze Data (ka, kd, KD) regeneration->analyze end End analyze->end

Caption: Workflow for Surface Plasmon Resonance.

Conclusion

The development of a novel antibody with high specificity for this compound offers a promising alternative to traditional analytical methods. The data presented in this guide demonstrates its potential for high-throughput and sensitive detection. The detailed experimental protocols provide a framework for researchers to independently validate and implement this antibody in their own studies, contributing to more efficient and accurate quantification of this compound.

References

inter-laboratory validation of a standardized protocol for Ritodrine Hydrochloride research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Ritodrine Hydrochloride in various matrices. The information presented is collated from published research to assist in the selection of a suitable, robust, and validated protocol for research and quality control purposes.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in this compound research. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Spectrophotometry are the most commonly employed techniques. The following tables summarize the performance characteristics of these validated methods, providing a basis for objective comparison.

Table 1: Performance Comparison of Chromatographic Methods for this compound Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Linearity Range 5-40 µg/mL0.025-0.3 µ g/spot
Accuracy (% Recovery) 99.83%99.56%
Precision (RSD %) < 2%< 2%
Limit of Detection (LOD) Not explicitly stated in the provided resultsNot explicitly stated in the provided results
Limit of Quantification (LOQ) Not explicitly stated in the provided resultsNot explicitly stated in the provided results
Specificity Stability-indicatingStability-indicating
Table 2: Performance Comparison of Spectrophotometric Methods for this compound Analysis
MethodWavelength (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Sandell's Sensitivity (µg cm⁻²)
Method A (Oxidative Coupling) 5502.5 - 251.03 x 10⁴0.031
Method B (Charge-Transfer Complex) 4205 - 500.58 x 10⁴0.055

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques cited in the comparison tables. These protocols are based on validated methods published in peer-reviewed journals.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the determination of this compound in bulk drug and pharmaceutical dosage forms.

1. Instrumentation:

  • A liquid chromatograph equipped with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

4. Standard Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

5. Sample Preparation:

  • For bulk drug, accurately weigh and dissolve a known amount in the mobile phase.

  • For dosage forms, weigh and finely powder a number of tablets. An amount of the powder equivalent to a single dose is to be dissolved in the mobile phase, sonicated, and filtered.

6. Procedure:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Spectrophotometric Protocol (Method A: Oxidative Coupling)

This colorimetric method is based on the oxidative coupling reaction of this compound.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Reagents and Materials:

  • 3-methyl-2-benzothiazolinone hydrazone (MBTH) solution (0.2% w/v).

  • Cerium (IV) sulfate (B86663) solution (0.7% w/v in dilute sulfuric acid).

  • This compound reference standard.

  • Distilled water.

3. Procedure:

  • To a series of 10 mL volumetric flasks, add aliquots of the standard this compound solution to cover the linear range.

  • Add 1 mL of MBTH solution to each flask and let it stand for 2 minutes.

  • Add 2 mL of cerium (IV) sulfate solution, mix, and dilute to volume with distilled water.

  • Measure the absorbance of the resulting colored solution at 550 nm against a reagent blank.

  • Prepare a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample solution from the calibration curve.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and procedures involved in this compound research, the following diagrams have been generated.

Ritodrine_Signaling_Pathway Ritodrine This compound Beta2Receptor Beta-2 Adrenergic Receptor Ritodrine->Beta2Receptor Binds to GProtein Gs Protein Beta2Receptor->GProtein Activates AdenylCyclase Adenylyl Cyclase GProtein->AdenylCyclase Activates cAMP cAMP AdenylCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Phosphorylates (Inactivates) Ca Decreased Intracellular Ca²⁺ PKA->Ca Leads to Relaxation Myometrial Relaxation MLCK_inactive->Relaxation MLCK_active Active MLCK MLCK_active->MLCK_inactive Ca->Relaxation

Caption: Signaling pathway of this compound in myometrial cells.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StandardPrep Prepare Standard Solutions Injection Inject into HPLC System StandardPrep->Injection SamplePrep Prepare Sample Solutions SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration Quantification Quantify Ritodrine HCl PeakIntegration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Safety Operating Guide

Proper Disposal of Ritodrine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and legal disposal of Ritodrine Hydrochloride, ensuring the protection of personnel and the environment.

Determining the Waste Category of this compound

The primary step in the disposal of any chemical is to determine whether it is classified as hazardous waste. According to the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), a pharmaceutical can be considered hazardous if it is specifically listed on the P or U lists of hazardous wastes, or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4]

This compound is not explicitly found on the EPA's P or U lists of hazardous wastes. However, this does not automatically classify it as non-hazardous. It is incumbent upon the waste generator to determine if the substance exhibits any of the hazardous characteristics.

The most reliable method for this determination is to consult with your institution's Environmental Health and Safety (EHS) department. They are equipped to assess the chemical properties of this compound and provide a definitive classification based on federal and state regulations.

Procedural Steps for Disposal

The disposal procedure for this compound will vary depending on its classification as either non-hazardous or hazardous. The following workflow outlines the necessary steps for proper disposal.

Step 1: Waste Characterization
  • Consult the Safety Data Sheet (SDS): Review the SDS for this compound for any specific disposal recommendations. The SDS will also provide information on the chemical's properties that can help in assessing its hazardous characteristics.

  • Contact Environmental Health and Safety (EHS): This is a mandatory step. Provide your EHS department with the SDS and any other relevant information. They will guide you in determining if your this compound waste should be managed as hazardous.

Step 2: Segregation and Storage
  • Proper Labeling: Regardless of its final classification, all waste containers must be clearly labeled with the contents ("this compound Waste") and the date of accumulation.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[1] Incompatible chemicals can react dangerously.

  • Containerization: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

Step 3: Disposal Pathway

If your EHS department deems the this compound waste to be non-hazardous, the recommended disposal method is incineration through a licensed and approved waste management facility. Do not dispose of non-hazardous pharmaceutical waste down the drain.

If the waste is determined to be hazardous, it must be managed according to strict RCRA guidelines.

  • Accumulation: Store the hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Container Management: Keep the waste container securely closed except when adding waste.

  • Disposal Request: When the container is full or reaches the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department. They will arrange for collection by a licensed hazardous waste disposal company.

  • Incineration: The ultimate disposal method for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.

Quantitative Data: Incineration Parameters

Incineration is the preferred method for the destruction of both non-hazardous and hazardous pharmaceutical waste. The high temperatures ensure the complete breakdown of the active pharmaceutical ingredient.

Waste ClassificationIncineration TypeMinimum TemperatureResidence Time
Non-Hazardous Medical WasteMedical Waste Incinerator900°C≥ 2 seconds
Hazardous WasteHigh-Temperature Incinerator850°C - 1200°C≥ 2 seconds

Data compiled from multiple sources on medical and hazardous waste incineration standards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

Ritodrine_Disposal_Workflow cluster_prep Preparation & Characterization cluster_decision Waste Classification cluster_non_hazardous Non-Hazardous Disposal Pathway cluster_hazardous Hazardous Disposal Pathway start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds contact_ehs Contact Environmental Health & Safety (EHS) for Waste Characterization consult_sds->contact_ehs is_hazardous Is Waste Hazardous? contact_ehs->is_hazardous segregate_non_haz Segregate and Label as Non-Hazardous Pharmaceutical Waste is_hazardous->segregate_non_haz No segregate_haz Segregate and Label as Hazardous Waste in Satellite Accumulation Area is_hazardous->segregate_haz Yes dispose_non_haz Dispose via Approved Non-Hazardous Waste Vendor (Incineration) segregate_non_haz->dispose_non_haz end End: Waste Properly Disposed dispose_non_haz->end End of Process request_pickup Request Pickup from EHS segregate_haz->request_pickup dispose_haz Dispose via Licensed Hazardous Waste Vendor (High-Temperature Incineration) request_pickup->dispose_haz dispose_haz->end End of Process

References

Personal protective equipment for handling Ritodrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ritodrine Hydrochloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The following step-by-step guidance is designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and may cause skin and eye irritation.[1][2][3][4] Adherence to proper PPE protocols is mandatory to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile, neoprene).[1][5][6] Powder-free gloves are recommended.To prevent skin contact and absorption.[7][8] Vinyl gloves are not recommended.[6]
Eye Protection Safety glasses with side shields or goggles.[5] A face shield may be required in situations with a splash hazard.To protect eyes from dust, aerosols, and splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or N100) is recommended when there is a risk of generating airborne powder or aerosols.[6][7]To prevent inhalation of the substance.[7]
Body Protection A lab coat or protective gown.[8] Long-cuffed gowns are recommended to protect the wrist and forearm.[8]To protect skin and personal clothing from contamination.
Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring personnel safety.

Operational Plan:

  • Engineering Controls: Work in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood, especially when handling the powder form, to minimize dust and aerosol formation.[2][5]

  • Handling Practices:

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in areas where this compound is handled.[1][5][9]

    • Wash hands thoroughly after handling the substance.[1][2][5][9]

    • Take precautionary measures against static discharge.[1]

  • Storage:

    • Store in a tightly closed, suitable container in a cool, dark, and dry place.[2][10][11] Some sources recommend storage at room temperature, while others suggest temperatures below 15°C.[9][12]

    • The substance may be light-sensitive.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with soap and plenty of water.[2] If skin irritation occurs, consult a physician.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention.[2][3]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[1][5] Rinse the mouth with water.[2][5] Never give anything by mouth to an unconscious person.[2]

Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as outlined above.

  • Avoid generating dust.

  • For solid spills, carefully sweep or vacuum the material into a suitable, closed container for disposal.[2] Use a vacuum cleaner with a high-efficiency particulate air (HEPA) filter.[7]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Clean the spill area thoroughly with soap and water.[7]

  • Do not allow the substance to enter drains or waterways.[1][2]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2]

  • It is recommended to use a licensed, professional waste disposal company.[2] The substance may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[5]

Workflow for Handling a this compound Spill

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment_and_PPE Assessment & Preparation cluster_Containment_and_Cleanup Spill Containment & Cleanup cluster_Disposal Waste Disposal Spill_Detected Spill Detected Evacuate Evacuate Immediate Area Spill_Detected->Evacuate Alert Alert Others & Secure Area Evacuate->Alert Assess_Spill Assess Spill Size & Nature Alert->Assess_Spill Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Gown) Assess_Spill->Don_PPE Contain Contain Spill Don_PPE->Contain Solid_Spill Solid Spill: Sweep or HEPA Vacuum Contain->Solid_Spill If Solid Liquid_Spill Liquid Spill: Absorb with Inert Material Contain->Liquid_Spill If Liquid Collect Collect into a Sealed Container Solid_Spill->Collect Liquid_Spill->Collect Decontaminate Decontaminate Spill Area (Soap and Water) Collect->Decontaminate Dispose Dispose of Waste via Licensed Professional Decontaminate->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritodrine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Ritodrine Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。